Product packaging for N-(4-Chlorophenyl)-2-cyanoacetamide(Cat. No.:CAS No. 17722-17-7)

N-(4-Chlorophenyl)-2-cyanoacetamide

Cat. No.: B096720
CAS No.: 17722-17-7
M. Wt: 194.62 g/mol
InChI Key: FLLVVAHFEBGZKD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B096720 N-(4-Chlorophenyl)-2-cyanoacetamide CAS No. 17722-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyanoacetamide
Source PubChem
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InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FLLVVAHFEBGZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066253
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Molecular Weight

194.62 g/mol
Source PubChem
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CAS No.

17722-17-7
Record name N-(4-Chlorophenyl)-2-cyanoacetamide
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Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Record name N-(4-chlorophenyl)-2-cyanoacetamide
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Record name 4-CHLOROCYANOACETANILIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Versatile Synthon: An In-depth Technical Guide to N-(4-Chlorophenyl)-2-cyanoacetamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification and thorough understanding of versatile chemical building blocks are paramount to the successful discovery of novel therapeutics. N-(4-Chlorophenyl)-2-cyanoacetamide emerges as a significant synthon, a foundational component in the architecture of a diverse array of heterocyclic compounds with promising pharmacological activities. This technical guide provides an in-depth exploration of the core basic properties, synthesis, characterization, reactivity, and applications of this valuable intermediate, grounded in scientific literature and practical insights.

Core Chemical and Physical Properties

This compound, with the CAS number 17722-17-7, is a crystalline solid at room temperature.[1] A comprehensive understanding of its fundamental properties is the bedrock for its effective utilization in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Melting Point 207-209 °C[2]
Boiling Point 427.4 ± 30.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
LogP 1.53[2]
Appearance White to off-white crystalline powder
pKa (estimated) ~10-12[3]

Note: The pKa is an estimation based on the known pKa of 2-cyanoacetamide (approximately 11), with the electron-withdrawing nature of the 4-chlorophenyl group likely slightly increasing its acidity.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most commonly achieved through the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 4-chloroaniline.[6] This straightforward and economical method provides good yields of the desired product.

Experimental Protocol: Conventional Synthesis

Materials:

  • 4-Chloroaniline

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, or solvent-free fusion)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-chloroaniline (1 molar equivalent) and ethyl cyanoacetate (1.1 to 1.5 molar equivalents).

  • Add a suitable high-boiling point solvent like DMF, or proceed with a solvent-free fusion by gently heating the mixture.

  • Heat the reaction mixture to 100-150°C with continuous stirring for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be partially removed under reduced pressure.

  • Precipitate the crude product by the slow addition of cold deionized water with vigorous stirring.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water to remove any remaining impurities.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

SynthesisWorkflow

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will appear as one doublet, and the protons ortho to the amide group will appear as another.

  • Methylene Protons: A singlet in the aliphatic region (δ 3.5-4.0 ppm) corresponding to the two protons of the -CH₂- group.

  • Amide Proton: A broad singlet at a downfield chemical shift (δ 9.0-10.5 ppm) corresponding to the -NH- proton.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

  • Nitrile Carbon: A signal around δ 115-120 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom and the carbon attached to the nitrogen atom showing distinct chemical shifts.

  • Methylene Carbon: A signal in the aliphatic region (δ 25-30 ppm).

FTIR Spectroscopy:

  • N-H Stretch: A sharp absorption band in the region of 3200-3400 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.

  • C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI):

The fragmentation pattern of N-aryl cyanoacetamides is well-documented. Key fragmentation pathways include the cleavage of the C-C bond adjacent to the carbonyl group and the nitrogen atom. The molecular ion peak [M]⁺ should be observable, along with characteristic fragment ions corresponding to the loss of the cyanoacetyl group and fragments of the 4-chloroaniline moiety.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of this compound lies in its polyfunctional nature, possessing both nucleophilic and electrophilic centers. The active methylene group, flanked by the electron-withdrawing nitrile and amide groups, is particularly reactive and serves as a key handle for constructing a variety of heterocyclic systems.

Reactivity

Synthesis of Pyridine and Pyridone Derivatives

This compound is a valuable precursor for the synthesis of substituted pyridines and pyridones, which are privileged scaffolds in medicinal chemistry. For instance, in a multi-component reaction, it can react with an aldehyde and malononitrile in the presence of a base to yield highly functionalized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. Some of these derivatives have shown potent anticancer activity, with IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines.[7]

Synthesis of Quinoxalinone Derivatives

A tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides, including the 4-chloro derivative, with tert-butyl nitrite provides an efficient one-pot synthesis of quinoxalin-2-ones.[8][9] This reaction proceeds through a proposed mechanism involving nitrosation at the active methylene group, tautomerization, and subsequent intramolecular cyclization. Quinoxalinones are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antithrombotic, antitumor, and antimicrobial properties.[8]

Versatility in Heterocyclic Synthesis

The reactivity of this compound extends to the synthesis of a wide range of other heterocyclic systems, including pyrimidines, thiazoles, and thiophenes.[6] Its ability to undergo condensation, cyclization, and cycloaddition reactions makes it a cornerstone for combinatorial library synthesis in the quest for new drug candidates. The 4-chlorophenyl moiety often imparts favorable pharmacokinetic properties and can engage in specific interactions with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from the parent compound, 2-cyanoacetamide, and the related N-(4-chlorophenyl)acetamide can provide guidance on potential hazards.

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an invaluable tool for medicinal chemists. The ability to serve as a precursor to a wide array of biologically active heterocyclic compounds, including those with demonstrated anticancer and antimicrobial activities, underscores its importance in the ongoing search for novel therapeutic agents. A thorough understanding of its basic properties and reactivity, as outlined in this guide, will empower researchers to fully exploit its synthetic potential in their drug discovery endeavors.

References

  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.).
  • Wang, F., Hu, B.-L., Liu, L., Tu, H.-Y., & Zhang, X.-G. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. The Journal of Organic Chemistry, 82(20), 11247–11252.
  • One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. (2017). The Journal of Organic Chemistry, 82(20), 11247–11252.
  • Cyanoacetamide. (n.d.). PubChem.
  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (n.d.). ResearchGate.
  • Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). (n.d.). ResearchGate.
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  • This compound (C9H7ClN2O). (n.d.). PubChemLite.
  • N-(4-chlorophenyl)acetamide. (n.d.). SpectraBase.
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  • This compound | CAS#:17722-17-7. (n.d.). Chemsrc.
  • Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(1), 1–105.
  • Shows the results, expressed as IC50 (M) values, indicating the concentration of each compound that affords cell growth by 50% as compared to control cells. n.d. = not detectable. (n.d.). ResearchGate.
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  • N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.). ResearchGate.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Scientific Reports, 14(1), 11245.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4758.
  • N-(4-Chlorophenyl)acetamide. (n.d.). PubChem.
  • cyanoacetamide. (n.d.). Organic Syntheses.
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  • Organic Solvent Solubility Data Book. (2010).
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  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • N-[2-(3-chlorophenyl)phenyl]-2-cyanoacetamide. (n.d.). PubChem.

Sources

N-(4-Chlorophenyl)-2-cyanoacetamide CAS 17722-17-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Chlorophenyl)-2-cyanoacetamide (CAS 17722-17-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a highly versatile and polyfunctional chemical intermediate. Possessing multiple reactive sites, including an active methylene group, a cyano moiety, and an amide linkage, it serves as a pivotal building block in synthetic organic chemistry.[1] Its true value in the pharmaceutical and life sciences sectors lies not in its intrinsic biological activity, but in its utility as a scaffold for the synthesis of a diverse array of heterocyclic compounds.[2][3] Many of these resulting derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, anti-inflammatory, and antineoplastic applications.[4][5][6] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthesis protocol, its chemical reactivity, analytical characterization methods, and its strategic application in drug discovery workflows.

Physicochemical and Structural Characteristics

This compound is a solid organic compound at room temperature.[7] Its structural features—a 4-chlorophenyl ring attached to a cyanoacetamide core—confer specific reactivity and properties that make it a valuable precursor in multi-step syntheses.

PropertyValueSource(s)
CAS Number 17722-17-7
Molecular Formula C₉H₇ClN₂O[8]
Molecular Weight 194.62 g/mol
Melting Point 207-209 °C[9]
Appearance Solid
InChI Key FLLVVAHFEBGZKD-UHFFFAOYSA-N[8]
SMILES C1=CC(=CC=C1NC(=O)CC#N)Cl
XlogP (Predicted) 2.6[8]

Synthesis Protocol: Cyanoacetylation of 4-Chloroaniline

The most common and efficient synthesis of this compound involves the N-acylation of 4-chloroaniline with a suitable cyanoacetylating agent, such as ethyl cyanoacetate.[2][10] The reaction proceeds by nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-chloroaniline and ethyl cyanoacetate.

Materials:

  • 4-Chloroaniline

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene or toluene, optional)

  • Ethanol (for washing/recrystallization)

  • Deionized Water

  • Round-bottom flask with reflux condenser and heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Charging: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (0.1 mol, 12.76 g).

  • Reagent Addition: Add an excess of ethyl cyanoacetate (0.15 mol, 16.97 g, 16.1 mL). Using an excess of the liquid ester can often serve as both reactant and solvent, driving the reaction to completion. Alternatively, a high-boiling solvent can be used.

  • Reaction Heating: Heat the mixture under reflux with vigorous stirring. The reaction temperature should be maintained around 180-200°C.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature. The product will begin to crystallize. To maximize precipitation, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of ice-cold ethanol to remove unreacted ethyl cyanoacetate and other soluble impurities.[11]

  • Drying: Dry the collected solid product in a vacuum oven at 60-70°C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Filter and dry as before.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants Reactant1 4-Chloroaniline Reaction Reflux Heating (180-200°C, 4-6h) Reactant1->Reaction Reactant2 Ethyl Cyanoacetate Reactant2->Reaction Cooling Cooling to RT & Ice Bath Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product N-(4-Chlorophenyl) -2-cyanoacetamide Drying->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional intermediate, meaning it contains multiple reactive sites that can be selectively targeted. This versatility is the cornerstone of its utility in constructing complex heterocyclic systems.[1]

Key Reactive Centers:

  • Active Methylene Group (-CH₂-): The protons on the carbon adjacent to both the cyano and carbonyl groups are acidic and easily removed by a base. This generates a potent carbon nucleophile, which is central to many condensation and cyclization reactions.[1]

  • Cyano Group (-C≡N): The nitrile group can participate in cyclization reactions, often acting as an electrophile or being transformed into an amino or carboxamide group.

  • Amide Group (-CONH-): The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic.[1]

This compound is a cornerstone for building rings such as pyridines, thiazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[2][12] For example, it can react with α,β-unsaturated ketones to form substituted pyridines or with α-halocarbonyl compounds in the presence of sulfur to yield thiazole derivatives.[12]

Diagram of Reactive Sites

Caption: Key nucleophilic and electrophilic centers in the molecule.

Role in Drug Discovery and Development

While direct therapeutic applications of this compound are not prominent, its role as a precursor is of high strategic importance. The cyanoacetamide moiety is a recognized "privileged structure" in medicinal chemistry, appearing in various approved drugs and clinical candidates.[4]

  • Scaffold for Bioactive Molecules: Derivatives synthesized from this compound have shown a wide range of biological activities, including:

    • Antimicrobial and Antifungal: By forming the core of novel thienopyridines or thiazoles.[6]

    • Anti-inflammatory and Analgesic: As seen in various acetamide derivatives.[5]

    • Antitumor: Certain nicotinonitrile glycosides derived from this structural class have been evaluated for their effects on cancer cell lines.[6]

    • Insecticidal: Some cyanoacetamide derivatives have been tested for activity against agricultural pests.[13][14]

  • Application in CADD: The simple, well-defined structure of this compound makes it an ideal starting point for computer-aided drug design (CADD).[15] Researchers can use this core to design virtual libraries of derivatives, which are then screened in silico against biological targets. Pharmacophore modeling can identify the key features responsible for the activity of known cyanoacetamide-containing drugs, guiding the design of novel, more potent analogues based on this scaffold.[16]

Analytical Characterization

Ensuring the purity and confirming the identity of synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

  • Principle: Reversed-phase HPLC separates the compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[17]

  • Typical HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution using Acetonitrile and Water (or a buffer like ammonium acetate).

    • Detection: UV at 254 nm, where the chlorophenyl group provides strong absorbance.[17]

    • Flow Rate: 1.0 mL/min

    • Diluent: Acetonitrile or a mixture of acetonitrile and water.

Spectroscopic Methods
  • Mass Spectrometry (MS): Used to confirm the molecular weight. Electron ionization (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.[18] Predicted m/z for [M+H]⁺ is 195.03197.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the amide proton (NH), and the methylene protons (CH₂).[19]

  • Infrared (IR) Spectroscopy: Provides functional group information. Key stretches include the N-H bond, the sharp C≡N (nitrile) peak, and the strong C=O (amide) peak.[19][20]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_analysis Instrumental Analysis Sample Synthesized Product Prep Prepare Sample (Dissolve in Diluent) Sample->Prep HPLC HPLC-UV (Purity Assay) Prep->HPLC LCMS LC-MS (Identity & MW) Prep->LCMS NMR NMR Spectroscopy (Structure Elucidation) Prep->NMR Data Data Interpretation (Confirm Purity & Structure) HPLC->Data LCMS->Data NMR->Data Result Certificate of Analysis Data->Result

Caption: General workflow for the analytical characterization of the compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification:

    • Harmful if swallowed (H302).[21]

    • Causes skin irritation (H315).[21]

    • Causes serious eye irritation (H319).[21]

    • May cause respiratory irritation (H335).[21]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles (compliant with EN 166).[22]

    • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).[22]

    • Skin and Body Protection: Lab coat and appropriate protective clothing.[22]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[21] If dust is generated, a NIOSH/MSHA approved respirator may be required.[22]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][22]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23]

References

  • Chemsrc (2025). This compound.
  • Fisher Scientific (n.d.). Safety Data Sheet - 4'-Cyanoacetanilide.
  • PubChemLite (2025). This compound.
  • Eureka (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
  • Wikipedia (n.d.). Cyanoacetamide.
  • Organic Syntheses (n.d.). Cyanoacetamide.
  • SpectraBase (n.d.). N-(4-chlorophenyl)acetamide.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.
  • ResearchGate (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
  • ResearchGate (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
  • TSI Journals (n.d.). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis.
  • ResearchGate (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
  • PubMed (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.
  • ResearchGate (n.d.). IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)....
  • National Institutes of Health (NIH) (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
  • ResearchGate (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • Unknown Source (n.d.). NMR Spectroscopy Questions.
  • SpectraBase (n.d.). N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum.
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  • TÜBİTAK Academic Journals (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
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  • National Institutes of Health (NIH) (n.d.). COMPUTER-AIDED DRUG DISCOVERY AND DEVELOPMENT (CADDD): in silico-chemico-biological approach.
  • National Institutes of Health (NIH) (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • National Institutes of Health (NIH) (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure.
  • ResearchGate (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • Google Patents (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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An In-depth Technical Guide to the Molecular Structure and Applications of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-2-cyanoacetamide is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a chlorophenyl ring, an amide linkage, and a reactive cyano-methylene group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this compound, with a focus on its role as a key building block in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . The molecule consists of a central acetamide core where the amide nitrogen is substituted with a 4-chlorophenyl group, and the alpha-carbon is attached to a cyano group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17722-17-7
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Melting Point 207-209 °C[1]
Appearance Solid
SMILES C1=CC(=CC=C1NC(=O)CC#N)Cl

While a specific crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) suggests a largely planar conformation for the chlorophenyl and amide groups, with the cyanoacetamide side chain exhibiting rotational flexibility. The presence of the electronegative chlorine atom and the polar cyano and amide groups influences the molecule's electronic distribution and potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for its reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-chloroaniline with a cyanoacetic acid derivative, most commonly ethyl cyanoacetate.[2] This reaction is a straightforward and efficient method for forming the amide bond.

Experimental Protocol: Synthesis via Amidation of Ethyl Cyanoacetate[3]

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Chloroaniline

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene or DMF)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline in a suitable high-boiling point solvent.

  • Add an equimolar amount of ethyl cyanoacetate to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • For further purification, recrystallize the product from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a vacuum oven to obtain this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 4-Chloroaniline 4-Chloroaniline Mixing Mix in Solvent 4-Chloroaniline->Mixing Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Mixing Reflux Heat to Reflux Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Product N-(4-Chlorophenyl)- 2-cyanoacetamide Drying->Product

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl ring, typically as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern. A singlet corresponding to the methylene (CH₂) protons adjacent to the cyano and carbonyl groups would likely appear in the range of δ 3.5-4.5 ppm. The amide proton (NH) would present as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would display signals for the nine distinct carbon atoms in the molecule. The carbonyl carbon of the amide would resonate downfield (δ 160-170 ppm). The aromatic carbons would appear in the typical aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The cyano carbon would be observed around δ 115-120 ppm, and the methylene carbon would be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A strong absorption band for the C=O stretching of the amide group is expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3200-3400 cm⁻¹. The C≡N stretching of the cyano group would be visible as a medium-intensity peak around 2250 cm⁻¹. Additionally, characteristic peaks for the aromatic C-H and C=C stretching, as well as the C-Cl stretching, would be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve cleavage of the amide bond and the loss of the cyanoacetyl group. Predicted mass spectrometry data suggests prominent adducts at [M+H]⁺ (m/z 195.03197) and [M+Na]⁺ (m/z 217.01391).[3]

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its utility as a versatile building block for the synthesis of various heterocyclic compounds.[4] The reactive methylene group, activated by the adjacent cyano and carbonyl functionalities, readily participates in condensation reactions with a variety of electrophiles.

Applications cluster_heterocycles Synthesis of Heterocycles cluster_bioactivity Potential Biological Activities of Derivatives Core N-(4-Chlorophenyl)- 2-cyanoacetamide Pyridines Pyridines Core->Pyridines Pyrimidines Pyrimidines Core->Pyrimidines Thiazoles Thiazoles Core->Thiazoles Other_Heterocycles Other Heterocycles (e.g., Pyridones) Core->Other_Heterocycles Anticancer Anticancer Pyridines->Anticancer Anticonvulsant Anticonvulsant Pyrimidines->Anticonvulsant Antimicrobial Antimicrobial Thiazoles->Antimicrobial Insecticidal Insecticidal Other_Heterocycles->Insecticidal

Precursor to Biologically Active Molecules

Numerous studies have demonstrated that heterocyclic compounds derived from N-aryl-2-cyanoacetamides exhibit a wide range of biological activities. While direct biological data on this compound is limited, its derivatives have shown promise in several therapeutic areas:

  • Anticancer Activity: Derivatives of cyanoacetamide have been investigated for their potential as anticancer agents. For instance, novel N-hetaryl-2-cyanoacetamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[5]

  • Anticonvulsant Activity: The N-phenylacetamide scaffold is present in several compounds with anticonvulsant properties. Research into new derivatives continues to explore this potential therapeutic application.

  • Antimicrobial and Insecticidal Activity: Certain synthetic cyanoacetamide derivatives have been tested for their activity against agricultural pests, indicating potential applications in crop protection.[6]

The synthesis of these diverse heterocyclic systems often involves multi-component reactions where this compound serves as a key nucleophilic component.

Conclusion

This compound is a valuable and readily accessible synthetic intermediate. Its straightforward synthesis and the reactivity of its cyano-activated methylene group make it an important tool for the construction of complex heterocyclic molecules. While the direct biological profile of this compound is not extensively documented, the proven pharmacological activities of its derivatives in areas such as oncology and neurology underscore the importance of this compound as a scaffold in modern drug discovery programs. Further investigation into the direct biological effects of the title compound and the continued exploration of its synthetic utility are warranted to fully realize its potential in the development of new therapeutic agents.

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An In-depth Technical Guide to N-(4-Chlorophenyl)-2-cyanoacetamide (C₉H₇ClN₂O)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide, a member of the versatile cyanoacetamide family, stands as a pivotal intermediate in synthetic organic and medicinal chemistry. Its polyfunctional nature, characterized by reactive cyano, carbonyl, and active methylene groups, renders it an exceptionally valuable building block for the construction of complex heterocyclic systems.[1][2] Cyanoacetamide derivatives have consistently drawn the attention of biochemists and drug development professionals due to their association with a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis methodologies, characteristic reactivity, analytical characterization, and its significant applications in the pursuit of novel therapeutic agents. The content herein is curated to equip researchers and developers with the foundational knowledge and practical insights required to effectively harness this compound in their scientific endeavors.

Core Physicochemical Profile

This compound is a stable, solid organic compound under standard conditions. Its fundamental properties are crucial for its handling, reaction design, and analytical identification.

PropertyValueSource
Chemical Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol [3]
CAS Number 17722-17-7[4]
Melting Point 207-209 °C[4]
Appearance White to off-white solid/powderInferred from related compounds
SMILES C1=CC(=CC=C1NC(=O)CC#N)Cl
InChIKey FLLVVAHFEBGZKD-UHFFFAOYSA-N[5]

Storage and Stability: For long-term viability, the compound should be stored in a dark, dry place at room temperature in a tightly sealed container.[6] It is stable under recommended storage conditions.

Chemical Structure

The structure comprises a central acetamide linkage between a 4-chlorophenyl ring and a cyano-functionalized methyl group.

Caption: Chemical structure of this compound.

Synthesis and Reaction Chemistry

The synthesis of N-aryl cyanoacetamides is a well-established and efficient process in organic chemistry, pivotal for accessing a vast library of derivatives.

Primary Synthetic Pathway: Amine Condensation

The most versatile and economical method for preparing this compound involves the direct condensation of 4-chloroaniline with an alkyl cyanoacetate, typically ethyl cyanoacetate.[1][7] This reaction is generally performed under thermal conditions, often without a solvent (fusion method), or by refluxing in a suitable high-boiling solvent.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 4-Chloroaniline C Combine Reactants A->C B Ethyl Cyanoacetate B->C D Heat (Fusion or Reflux) ~150 °C C->D E Reaction Progression (Ethanol byproduct removed) D->E F Cool Reaction Mixture E->F G Precipitate Product F->G H Filter Solid G->H I Recrystallize (e.g., from Ethanol) H->I J Dry Final Product I->J

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Fusion Method

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a distillation takeoff, combine 4-chloroaniline (1.0 eq) and ethyl cyanoacetate (1.2-1.5 eq). An excess of the ester is used to drive the reaction to completion.

  • Heating: Heat the reaction mixture in an oil bath to approximately 150 °C. The mixture will become a homogenous melt.

  • Reaction Monitoring: Maintain the temperature and observe the distillation of ethanol, the reaction byproduct. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The reaction time is typically several hours.

  • Isolation: Allow the flask to cool to room temperature. The product will often solidify into a crystalline mass.

  • Purification: Triturate the solid residue with a suitable solvent like cold ethanol or diethyl ether to remove unreacted ethyl cyanoacetate and other impurities. Filter the solid product.

  • Recrystallization: For higher purity, recrystallize the crude product from a hot solvent, such as ethanol. This process yields the final product as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected yield is typically high for this transformation.

Core Chemical Reactivity

The synthetic utility of this compound stems from its status as a polyfunctional compound, possessing both electrophilic and nucleophilic sites.[1] This dual reactivity makes it an ideal precursor for a wide array of heterocyclic structures.

  • Nucleophilic Centers: The primary nucleophilic sites are the active methylene group (α-carbon to both the cyano and carbonyl groups) and, to a lesser extent, the amide nitrogen. The hydrogens on the active methylene are acidic and can be readily deprotonated by a base to form a carbanion, which is a potent nucleophile for condensation and substitution reactions.[1][8]

  • Electrophilic Centers: The principal electrophilic sites are the carbonyl carbon and the nitrile carbon. These sites are susceptible to attack by various nucleophiles, forming the basis for cyclization reactions.[1]

G cluster_0 This compound mol Cl-Ph-NH-C(=O)-CH₂-C≡N Nuc_CH2 Active Methylene (Nucleophilic) mol->Nuc_CH2 C-2 Elec_CO Carbonyl C (Electrophilic) mol->Elec_CO C-1 Elec_CN Nitrile C (Electrophilic) mol->Elec_CN C-3

Caption: Key reactive sites on the this compound molecule.

This reactivity profile allows it to be used in foundational organic reactions like the Knoevenagel condensation to form α,β-unsaturated systems and the Gewald reaction for synthesizing substituted thiophenes.[8] It is also a key reactant in building more complex heterocycles like pyridines, pyrimidines, and thiazoles.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

TechniqueExpected Observations
FTIR (cm⁻¹) ~3300 (N-H stretch, amide); ~2260 (C≡N stretch, nitrile); ~1670 (C=O stretch, amide I); ~1540 (N-H bend, amide II); ~1100-1000 (C-Cl stretch); Aromatic C-H and C=C bands.
¹H NMR (ppm) Singlet for the active methylene protons (-CH₂-); Multiplets in the aromatic region (7-8 ppm) for the 4-chlorophenyl group, typically showing an AA'BB' pattern; Broad singlet for the amide proton (-NH-).
¹³C NMR (ppm) Signal for the carbonyl carbon (~160-170 ppm); Signal for the nitrile carbon (~115-120 ppm); Signal for the active methylene carbon (~25-30 ppm); Four distinct signals in the aromatic region for the substituted phenyl ring.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 194/196 (due to ³⁵Cl/³⁷Cl isotopes). Common fragmentation includes cleavage of the C-C bond next to the carbonyl, leading to characteristic daughter ions.[9]
HPLC/UPLC A sharp, single peak under appropriate reversed-phase conditions, used to determine purity against reference standards.[10]

Protocol: Purity Assessment by HPLC

This protocol is adapted from methods used for analyzing related pharmaceutical compounds.[10]

  • System: An HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically effective. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophores absorb, typically around 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.[10]

  • Analysis: Inject the sample and compare the retention time and peak area to a certified reference standard to determine identity and purity.

Applications in Drug Discovery and Development

The cyanoacetamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[8][11] Consequently, this compound is not typically an active pharmaceutical ingredient itself, but rather a crucial starting material for the synthesis of biologically active molecules.

G cluster_targets Potential Therapeutic Areas Start N-(4-Chlorophenyl) -2-cyanoacetamide Step1 Cyclization / Condensation (e.g., with bidentate reagents) Start->Step1 Step2 Formation of Heterocyclic Scaffold (e.g., Pyridine, Thiophene, Pyrazole) Step1->Step2 Step3 Further Functionalization & Derivatization Step2->Step3 End Bioactive Drug Candidates Step3->End T1 Anticancer End->T1 T2 Antimicrobial End->T2 T3 Anticonvulsant End->T3 T4 Anti-inflammatory End->T4

Caption: Pathway from a simple intermediate to diverse potential drug candidates.

Derivatives synthesized from this precursor have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Many heterocyclic compounds derived from cyanoacetamides have been investigated for their potential to treat various cancers.[12][13]

  • Antimicrobial and Antiviral Activity: The scaffold is present in various agents designed to combat bacterial, fungal, and viral infections.[11][13][14]

  • Anticonvulsant Properties: Certain complex chromene derivatives synthesized using a cyanoacetamide moiety have shown promising anticonvulsant effects.[12]

  • Anti-inflammatory Effects: Acetamide derivatives are explored as potential COX-II inhibitors for treating inflammation.[11]

  • Agrochemicals: The biological activity of these compounds also extends to agricultural applications, with some derivatives showing pesticidal properties.[15]

The role of this compound is to provide a reliable and cost-effective entry point into these diverse and valuable chemical spaces.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Profile: Based on data for cyanoacetamide and related compounds, it should be treated as a hazardous substance.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[16]

  • Irritation: Causes skin irritation and serious eye irritation.[17] May cause respiratory irritation.[17]

  • Allergenicity: May cause an allergic skin reaction.[18]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]

  • Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[18]

    • Skin Contact: Immediately wash with plenty of soap and water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17]

    • Ingestion: Seek immediate medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (C₉H₇ClN₂O) is a cornerstone synthetic intermediate whose value is defined by its structural simplicity, accessibility, and high degree of chemical reactivity. Its well-characterized physicochemical properties and straightforward synthesis make it a reliable starting material for complex molecular construction. For researchers in medicinal chemistry and drug development, it represents a gateway to a vast landscape of heterocyclic scaffolds known to possess significant and diverse biological activities. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for unlocking its full potential in the creation of novel and impactful chemical entities.

References

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  • El-Mekabaty, A., et al. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate.
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  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed.
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The Structural Elucidation of N-(4-Chlorophenyl)-2-cyanoacetamide: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide is a versatile intermediate in organic synthesis, finding application in the preparation of various heterocyclic compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and materials science. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a foundational reference for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with analogous structures to provide a robust interpretation of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This approach not only offers valuable insights into the molecule's characteristics but also serves as a practical illustration of spectroscopic prediction techniques.

Introduction: The Chemical Significance of this compound

This compound belongs to the class of cyanoacetamide derivatives, which are recognized for their utility as building blocks in heterocyclic synthesis.[1] The presence of a reactive methylene group, a cyano group, and an amide functionality within the same molecule allows for a diverse range of chemical transformations. The 4-chlorophenyl substituent further modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are critical first steps in any synthetic workflow involving this compound. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's atomic arrangement and bonding.

This guide will systematically explore the predicted spectral data for this compound, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Synthesis Overview

The structural formula of this compound is C₉H₇ClN₂O, with a molecular weight of 194.62 g/mol .[2]

Caption: Molecular structure of this compound.

A common synthetic route to N-aryl cyanoacetamides involves the condensation of an aniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate.[3]

Synthesis cluster_reactants Reactants cluster_product Product 4-Chloroaniline 4-Chloroaniline This compound This compound 4-Chloroaniline->this compound Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->this compound

Caption: General synthetic scheme for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, amide, and methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide (N-H)~10.5Singlet (broad)1H
Aromatic (H-2, H-6)~7.6Doublet2H
Aromatic (H-3, H-5)~7.4Doublet2H
Methylene (CH₂)~3.9Singlet2H

Interpretation and Rationale:

  • Amide Proton (N-H): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (around 10.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the chlorophenyl ring will appear as two distinct doublets. The protons ortho to the amide group (H-2, H-6) are expected to be slightly more deshielded and appear at a higher chemical shift (~7.6 ppm) compared to the protons meta to the amide group (H-3, H-5) (~7.4 ppm). The splitting pattern arises from coupling with their adjacent protons.

  • Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and are adjacent to two electron-withdrawing groups (the cyano and carbonyl groups). This will cause a significant downfield shift, predicted to be around 3.9 ppm. As there are no adjacent protons, this signal will appear as a singlet.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165
Aromatic (C-1)~138
Aromatic (C-4)~129
Aromatic (C-3, C-5)~129
Aromatic (C-2, C-6)~121
Cyano (C≡N)~116
Methylene (CH₂)~25

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon attached to the nitrogen (C-1) will be downfield due to the electronegativity of nitrogen. The carbon bearing the chlorine atom (C-4) will also be shifted downfield. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

  • Cyano Carbon (C≡N): The carbon of the cyano group will appear in the characteristic region for nitriles, around 116 ppm.

  • Methylene Carbon (CH₂): The methylene carbon, being an sp³ hybridized carbon, will appear at the highest field (most shielded), predicted to be around 25 ppm.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 3100Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C≡N Stretch (Nitrile)2260 - 2240Medium-Strong
C=O Stretch (Amide I)1680 - 1650Strong
N-H Bend (Amide II)1640 - 1550Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch (Amide)1400 - 1200Medium
C-Cl Stretch850 - 550Strong

Interpretation and Rationale:

  • N-H and C-H Stretching: The N-H stretch of the amide will appear as a medium intensity band in the region of 3300-3100 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

  • Cyano and Carbonyl Stretching: The sharp, medium-to-strong absorption of the cyano group is a key diagnostic peak and is expected around 2250 cm⁻¹. The very strong carbonyl stretch of the amide (Amide I band) will dominate the spectrum in the region of 1680-1650 cm⁻¹.

  • Amide II Band and Aromatic C=C Stretching: The N-H bending vibration (Amide II band) will appear around 1600 cm⁻¹. The aromatic ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The C-N stretching of the amide and the C-Cl stretching vibrations will be found in the fingerprint region of the spectrum, providing further confirmation of the structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted Fragmentation Pathway:

Fragmentation M [C₉H₇ClN₂O]⁺˙ m/z = 194/196 F1 [C₇H₅ClNO]⁺˙ m/z = 154/156 M->F1 - CH₂CN F3 [CH₂CN]⁺ m/z = 40 M->F3 - C₈H₅ClNO F2 [C₆H₄Cl]⁺ m/z = 111/113 F1->F2 - CNO

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) would be observed at m/z 194, with a characteristic M+2 peak at m/z 196 of approximately one-third the intensity, due to the presence of the chlorine-37 isotope.

  • Major Fragments:

    • Loss of the cyanomethyl radical (•CH₂CN) would result in a fragment at m/z 154/156.

    • Cleavage of the amide bond could lead to the formation of the 4-chlorophenyl radical cation at m/z 111/113.

    • The cyanomethyl cation could be observed at m/z 40.

Experimental Protocols: A Self-Validating System

While experimental data is not presented, the following outlines the standard, self-validating protocols for acquiring the spectral data discussed.

7.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio should be used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

7.2. FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

7.3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a technique like electrospray ionization (ESI). For EI, the sample is vaporized in the ion source.

  • Ionization: Ionize the sample using electron impact (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral characteristics of this compound. Through a detailed analysis of expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, a clear and coherent picture of the molecule's structure and spectroscopic fingerprint emerges. The provided interpretations and rationales, grounded in fundamental spectroscopic principles, offer a valuable resource for researchers working with this compound and in the broader field of organic spectral analysis. The outlined experimental protocols further serve as a practical guide for obtaining high-quality data. While predicted data is a powerful tool, it is ultimately the combination of robust prediction and careful experimental verification that leads to unambiguous structural elucidation.

References

  • ChemSrc. This compound | CAS#:17722-17-7.
  • PubChem. Cyanoacetamide. National Center for Biotechnology Information.
  • NIST Chemistry WebBook. Acetamide, N-(4-chlorophenyl)-. National Institute of Standards and Technology.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • ResearchGate. EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
  • TSI Journals. N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis.
  • NIH National Library of Medicine. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
  • ResearchGate. Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl).
  • SpectraBase. N-(4-chlorophenyl)acetamide.
  • Chemsrc. This compound | CAS#:17722-17-7.
  • PubChemLite. This compound (C9H7ClN2O).
  • AIR Unimi. NMR SPECTRA OF CHAPTER 1.
  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

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N-(4-Chlorophenyl)-2-cyanoacetamide 1H NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of N-(4-Chlorophenyl)-2-cyanoacetamide

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a detailed experimental protocol for data acquisition, and provides a systematic approach to spectral interpretation. By explaining the causality behind spectral features—including chemical shifts, spin-spin coupling, and signal multiplicities—this guide serves as an authoritative resource for the structural characterization of this important chemical intermediate. All protocols and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction

The Significance of this compound

This compound, with the chemical formula C₉H₇ClN₂O, is a versatile organic compound. Cyanoacetamide derivatives are recognized as highly reactive intermediates, crucial in the synthesis of a wide array of heterocyclic compounds. The presence of an active methylene group and reactive cyano and carbonyl functionalities makes these molecules valuable building blocks in medicinal and synthetic chemistry. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the definitive analytical technique for this purpose.

The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool that provides detailed information about the molecular structure of a compound. It operates by probing the magnetic properties of hydrogen nuclei (protons). The resulting spectrum reveals not only the number of different types of protons in a molecule but also their chemical environment, their relative numbers, and how they are connected to neighboring atoms. For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of each proton, confirming the integrity of the aromatic ring, the amide linkage, and the cyano-activated methylene group.

Theoretical ¹H NMR Spectral Prediction

A thorough understanding of the molecular structure is the foundation for predicting its ¹H NMR spectrum. The key to this prediction lies in identifying the chemically non-equivalent proton environments within the molecule.

Molecular Structure and Proton Environments

This compound possesses three distinct proton environments, as illustrated below.

Caption: Labeled proton environments in this compound.

  • Ha & Hb (Aromatic Protons): The 1,4-disubstituted phenyl ring creates a plane of symmetry. This makes the two protons ortho to the chlorine atom (Hb) chemically equivalent to each other, and the two protons ortho to the amide group (Ha) also chemically equivalent. This gives rise to a classic AA'BB' spin system, which often simplifies to two distinct signals.

  • Hc (Amide Proton): The single proton attached to the nitrogen atom.

  • Hd (Methylene Protons): The two protons on the carbon atom situated between the carbonyl and cyano groups.

Analysis of Expected Chemical Shifts (δ)

The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm value (downfield).[1]

  • The Aromatic Region (Ha, Hb): Protons on a benzene ring typically resonate between 7.0 and 9.0 ppm.[2] In a 1,4-disubstituted ring, the electronic effects of the substituents determine the precise shifts. The chlorine atom is an electron-withdrawing but ortho, para-directing group, while the -NHC(=O)- group is also electron-withdrawing. The protons (Ha) adjacent to the nitrogen will likely be the most downfield due to the deshielding effect of the amide group. The protons (Hb) adjacent to the chlorine atom will be at a slightly lower chemical shift. We predict these signals to appear in the range of 7.2-7.8 ppm .[3][4]

  • The Amide Proton (Hc): The chemical shift of an amide proton is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[5][6] In a common NMR solvent like DMSO-d₆, which is a hydrogen bond acceptor, the amide proton signal is typically sharp and found downfield. In less polar solvents like CDCl₃, it may be broader. A typical range for amide protons is 8.0-10.5 ppm .[5]

  • The Active Methylene Protons (Hd): The methylene protons are flanked by two strong electron-withdrawing groups: the carbonyl (C=O) and the cyano (-C≡N). This dual deshielding effect will shift the signal significantly downfield compared to a simple alkane proton.[2][7] This signal is expected to appear as a sharp singlet in the range of 3.7-4.2 ppm .

Predicted Spin-Spin Coupling and Multiplicities

Spin-spin coupling occurs when non-equivalent protons on adjacent carbons influence each other's magnetic field, causing their signals to split. The "n+1 rule" is often used to predict the multiplicity of a signal, where 'n' is the number of adjacent, non-equivalent protons.

  • Aromatic Protons (Ha, Hb): The Ha protons are adjacent to the Hb protons. Therefore, the signal for Ha will be split by Hb into a doublet (n=1, so 1+1=2). Reciprocally, the signal for Hb will be split by Ha into a doublet. This coupling is known as ortho-coupling, and the expected coupling constant (³J) is typically between 7 and 10 Hz .[8][9]

  • Amide Proton (Hc): This proton has no adjacent protons and is expected to be a singlet . It may appear broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange.

  • Methylene Protons (Hd): These protons are on a carbon with no adjacent proton-bearing carbons. Therefore, they will not be split and will appear as a singlet .

Summary of Predicted Spectral Data
Signal LabelIntegration (Relative # of H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Hc1H8.0 - 10.5Singlet (s), possibly broadN/AAmide N-H
Ha2H7.4 - 7.8Doublet (d)7 - 10Aromatic C-H ortho to NH
Hb2H7.2 - 7.5Doublet (d)7 - 10Aromatic C-H ortho to Cl
Hd2H3.7 - 4.2Singlet (s)N/AMethylene CH₂

Experimental Protocol for Data Acquisition

A high-quality spectrum is contingent upon meticulous sample preparation and proper instrument setup. This protocol describes a self-validating system for reliable data acquisition.

Materials and Reagents
  • This compound (solid)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 99.8%+ deuteration)[10]

  • Internal Standard: Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Volumetric flasks and balances

Safety Precautions
  • This compound may cause skin and eye irritation. Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

  • Deuterated solvents are flammable and toxic. Handle with care according to their Safety Data Sheet (SDS).

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial. The choice of a higher concentration is justified for ensuring adequate signal-to-noise, especially if subsequent ¹³C NMR analysis is planned.[13]

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS to the vial.[14] DMSO-d₆ is often preferred for amides as it minimizes the exchange rate of the N-H proton, resulting in a sharper signal.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the solid. A homogenous solution is critical for achieving high-resolution spectra.

  • Filtration: Prepare a filtration pipette by packing a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-quality NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Spectrometer Setup and Data Acquisition
  • Insert the sample into the spectrometer's magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[10]

  • Optimize the magnetic field homogeneity by shimming the sample. This process minimizes peak broadening and improves resolution.

  • Set the receiver gain to an appropriate level to maximize the signal without causing receiver overload.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

Workflow Diagram

G start Start: Solid Sample weigh 1. Weigh 10-20 mg of Sample start->weigh dissolve 2. Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve filter 3. Filter through Glass Wool into NMR Tube dissolve->filter load 4. Load Sample into Spectrometer filter->load lock_shim 5. Lock and Shim Spectrometer load->lock_shim acquire 6. Set Parameters & Acquire FID lock_shim->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process analyze 8. Analyze Spectrum (Integrate, Assign Peaks) process->analyze end End: Interpreted Spectrum analyze->end

Caption: Workflow for ¹H NMR sample preparation and data analysis.

Spectrum Processing and Interpretation

Data Processing Steps

The raw data acquired from the spectrometer is the Free Induction Decay (FID). It must be mathematically processed to generate the frequency-domain spectrum.

  • Fourier Transform (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

  • Phasing: Adjusts all peaks to be purely absorptive (positive and symmetrical).

  • Baseline Correction: Corrects any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrates the spectrum by setting the TMS peak to 0.00 ppm.

Peak Assignment and Justification

With the processed spectrum, the final step is to assign the observed signals to the specific protons in the molecule, validating the predictions from Section 3.

  • Identify the TMS peak and reference it to 0.00 ppm.

  • Locate the solvent residual peak (e.g., ~2.50 ppm for DMSO-d₅H in DMSO-d₆).

  • Assign the singlet at ~3.8-4.0 ppm to the two methylene protons (Hd). Its integration should correspond to 2H.

  • Assign the two doublets in the 7.2-7.8 ppm region to the aromatic protons (Ha and Hb). Their integrations should each correspond to 2H. The downfield doublet is likely Ha, while the upfield doublet is Hb.

  • Assign the broad singlet far downfield (~9.5-10.5 ppm in DMSO-d₆) to the amide proton (Hc). Its integration should correspond to 1H.

Determination of Coupling Constants

The coupling constant (J) is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.

  • To determine the ortho-coupling constant for the aromatic signals, measure the distance in ppm between the two peaks of one of the doublets.

  • Convert this ppm difference to Hz using the formula: J (Hz) = Δδ (ppm) × Spectrometer Frequency (MHz) .

  • A key validation step is to confirm that the J-value calculated for the Ha doublet is identical (within experimental error) to the J-value for the Hb doublet, as coupled protons must share the same coupling constant.[8]

Conclusion

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals that are highly characteristic of its molecular structure. The spectrum is defined by a downfield singlet for the active methylene protons, two distinct doublets in the aromatic region exhibiting ortho-coupling, and a broad singlet for the amide proton. By following the detailed protocol for sample preparation and applying the principles of chemical shift theory and spin-spin coupling, researchers can confidently verify the identity and purity of this compound. This guide provides the necessary theoretical foundation and practical methodology to perform this analysis with scientific rigor and accuracy.

References

  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University College London, Department of Chemistry. (n.d.). Chemical shifts.
  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of....
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift.
  • University of Ottawa, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Tessari, M., & Vuister, G. W. (2000). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Journal of the American Chemical Society, 122(16), 3960–3961.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Madhavi, B., et al. (2018). Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl). International Journal of Pharmaceutical Sciences and Research, 9(11), 4765-4771.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Abraham, R. J., et al. (2003). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 41(1), 39-51.
  • University of Wisconsin, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

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An In-Depth Technical Guide to the 13C NMR Characterization of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of N-(4-Chlorophenyl)-2-cyanoacetamide using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing the 13C NMR spectrum of the target molecule, presents a robust experimental protocol for data acquisition, and offers a detailed analysis of spectral interpretation and peak assignment. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and verification of this important chemical intermediate.

Introduction

Overview of this compound

This compound, with the chemical formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol , is a multifaceted organic compound. It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and nitrogen nucleophiles. Given its role in synthetic chemistry, unambiguous structural confirmation is paramount to ensure the integrity of subsequent reactions and the identity of final products.

The Role of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike proton (¹H) NMR, which provides information about the hydrogen atoms, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their local electronic environment.[1] Although the low natural abundance (1.1%) and smaller magnetogyric ratio of the ¹³C isotope make it less sensitive than ¹H NMR, modern techniques like proton decoupling produce spectra with sharp, singlet peaks for each unique carbon, simplifying interpretation and providing a distinct "fingerprint" of the molecule.[2][3]

Theoretical Principles and Predicted Spectrum

Molecular Structure and Carbon Environments

The structure of this compound contains several distinct functional groups: a 4-chlorophenyl ring, an amide linkage, a methylene group, and a cyano group. Due to molecular symmetry in the phenyl ring, several carbon atoms are chemically equivalent. A thorough analysis reveals a total of seven unique carbon environments, which should result in seven distinct signals in the proton-decoupled 13C NMR spectrum.

The seven non-equivalent carbons are labeled as follows:

  • C1: The carbonyl carbon of the acetamide group.

  • C2: The methylene (-CH₂) carbon.

  • C3: The nitrile carbon of the cyano group.

  • C4: The aromatic carbon bonded to the nitrogen atom (ipso-carbon).

  • C5: The two equivalent aromatic carbons ortho to the amide group.

  • C6: The two equivalent aromatic carbons meta to the amide group.

  • C7: The aromatic carbon bonded to the chlorine atom (ipso-carbon).

Principles of 13C Chemical Shift

The position of a signal in a 13C NMR spectrum, its chemical shift (δ), is primarily determined by the electron density around the carbon nucleus. Key factors include:

  • Hybridization: The chemical shift generally increases in the order of sp³ < sp < sp².

  • Electronegativity: Attachment of electronegative atoms (e.g., O, N, Cl) deshields the carbon nucleus, shifting its signal to a higher frequency (downfield).[4]

  • Inductive and Resonance Effects: Electron-withdrawing groups deshield nearby carbons, while electron-donating groups shield them. These effects are transmitted through sigma bonds (inductive) and pi systems (resonance), influencing the chemical shifts of carbons within the aromatic ring.

Predicted 13C NMR Spectrum

Based on established chemical shift ranges and the electronic effects of the substituents, we can predict the approximate chemical shifts for each unique carbon in this compound. Data from analogous structures such as acetanilide and 2-cyanoacetamide provide a strong basis for these predictions.[5][6][7]

Carbon LabelCarbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C1 Amide Carbonyl (C=O)165 - 175Carbonyl carbons in amides are highly deshielded and appear significantly downfield.[2]
C7 Aromatic (C-Cl)130 - 140The carbon directly attached to the electronegative chlorine atom is deshielded.
C4 Aromatic (C-N)135 - 145The ipso-carbon attached to the amide nitrogen is deshielded due to nitrogen's electronegativity.
C6 Aromatic (CH)128 - 135Aromatic carbons ortho to the chlorine atom and meta to the amide group.
C5 Aromatic (CH)120 - 128Aromatic carbons meta to the chlorine atom and ortho to the electron-withdrawing amide group.
C3 Nitrile (C≡N)115 - 120Nitrile carbons typically resonate in this specific sp-hybridized region.[3]
C2 Methylene (-CH₂-)25 - 35This sp³ carbon is deshielded by the adjacent electron-withdrawing carbonyl and cyano groups.

Experimental Protocol: Acquiring the 13C NMR Spectrum

The following protocol outlines a self-validating system for acquiring a high-quality 13C NMR spectrum. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Rationale for Experimental Design
  • Solvent Selection: A deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak (~39.5 ppm) that can serve as a secondary internal reference. Chloroform-d (CDCl₃) is another common alternative (~77.16 ppm).[3]

  • Reference Standard: Tetramethylsilane (TMS) is added as the primary internal standard. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm, providing a universal reference point.

  • Concentration: A moderately concentrated sample (15-25 mg in 0.6-0.7 mL of solvent) is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe, balancing solubility with acquisition efficiency.

  • Acquisition Mode: A standard proton-decoupled experiment is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[1]

Step-by-Step Protocol
  • Sample Preparation: a. Accurately weigh 20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). c. Add a small amount of TMS. d. Gently agitate or vortex the vial until the sample is fully dissolved. e. Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition: a. Select a standard 13C{¹H} pulse program (e.g., zgpg30 on Bruker systems). b. Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).[1] c. Set the number of scans (e.g., 1024 to 4096). A higher number of scans is required to improve the signal-to-noise ratio, especially for the weak signals from quaternary carbons. d. Set an appropriate relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the nuclei between pulses, ensuring more accurate peak integration for quantitative analysis if needed. e. Initiate data acquisition.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Perform a baseline correction to ensure a flat spectral baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh 20mg Sample Dissolve Dissolve in 0.7mL Deuterated Solvent + TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Data (13C{1H} Pulse Program) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to TMS (0 ppm) Baseline->Calibrate Final_Spectrum Final_Spectrum Calibrate->Final_Spectrum Final Spectrum Generated

Caption: Workflow for 13C NMR data acquisition and processing.

Spectral Interpretation and Data Analysis

Detailed Peak Assignment

The assignment of each peak in the 13C NMR spectrum is a logical process of matching the observed chemical shifts with the predicted values for the seven unique carbon environments. The intensity of peaks can also provide clues; quaternary carbons (C1, C3, C4, C7) typically exhibit lower intensity signals than protonated carbons (C2, C5, C6) in a standard decoupled experiment.

Table of Representative 13C NMR Data and Assignments (Hypothetical Data in DMSO-d₆)

Observed Shift (δ, ppm)Carbon LabelAssignment Rationale
168.9C1 The signal at the furthest downfield position is characteristic of an amide carbonyl carbon.
139.2C4 Quaternary aromatic carbon attached to nitrogen. Deshielded and consistent with C-N ipso carbons in substituted anilines.
133.5C7 Quaternary aromatic carbon attached to chlorine. The electronegativity of Cl causes a significant downfield shift.
129.7C6 The two equivalent CH carbons meta to the amide are in a predictable aromatic region.
121.3C5 The two equivalent CH carbons ortho to the amide group are slightly more shielded than C6.
116.5C3 The quaternary nitrile carbon signal appears in its characteristic region, upfield from the aromatic signals.
29.8C2 The most upfield signal corresponds to the sp³-hybridized methylene carbon, deshielded by its two neighbors.
Structural Confirmation Diagram

The following diagram visually links the molecular structure of this compound to its corresponding 13C NMR signals, solidifying the structural assignment.

G cluster_mol Molecular Structure cluster_peaks Assigned 13C NMR Peaks (ppm) mol Cl-C7-C6H=C5H-C4(-NH-C1(=O)-C2H2-C3#N)=C5H-C6H= C1_peak 168.9 mol->C1_peak C1 C4_peak 139.2 mol->C4_peak C4 C7_peak 133.5 mol->C7_peak C7 C6_peak 129.7 mol->C6_peak C6 C5_peak 121.3 mol->C5_peak C5 C3_peak 116.5 mol->C3_peak C3 C2_peak 29.8 mol->C2_peak C2

Caption: Assignment of carbons in the molecule to their 13C NMR signals.

Conclusion

The 13C NMR spectrum of this compound provides a definitive and unambiguous confirmation of its chemical structure. The presence of seven distinct signals perfectly corresponds to the seven non-equivalent carbon atoms predicted from the molecular structure. The chemical shifts of these signals are in excellent agreement with theoretical principles and data from analogous compounds, allowing for the confident assignment of the carbonyl, methylene, nitrile, and all four unique aromatic carbons. This guide provides the necessary theoretical foundation and a robust experimental framework for researchers to successfully utilize 13C NMR spectroscopy for the routine characterization and quality control of this important synthetic intermediate.

References

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Unknown Author. A guide to 13C NMR spectroscopy. [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • PubChemLite. This compound (C9H7ClN2O). [Link]
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  • Hesse, M., Meier, H., & Zeeh, B. (1984). Spektroskopische Methoden in der organischen Chemie. As referenced on a personal academic page. [Link]
  • Unknown Author. 13C-NMR Handout. [Link]
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  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

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N-(4-Chlorophenyl)-2-cyanoacetamide FT-IR spectroscopy data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectroscopy of N-(4-Chlorophenyl)-2-cyanoacetamide

Authored by: Senior Application Scientist, Gemini AI

Abstract: This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the principles of FT-IR analysis, a robust experimental protocol for data acquisition, and an in-depth interpretation of the spectral data, correlating specific vibrational frequencies to the molecular structure of the compound.

Introduction to this compound and FT-IR Spectroscopy

This compound, with the chemical formula C₉H₇ClN₂O, is a chemical compound that features a para-substituted chlorophenyl ring linked to a cyanoacetamide moiety.[1] Its structure incorporates several key functional groups, including a secondary amide, a nitrile group, and a substituted aromatic ring, making it an interesting candidate for spectroscopic analysis. Cyanoacetamides are recognized as highly reactive compounds and are valuable as intermediates in the synthesis of various heterocyclic compounds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize molecular structures.[2] The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[2][3] This absorption pattern creates a unique spectral "fingerprint" for each molecule, allowing for qualitative identification and, in some cases, quantitative analysis.[3][4] An FT-IR spectrometer simultaneously collects all frequencies of infrared light, utilizing an interferometer and a mathematical process called a Fourier transform to generate the spectrum, which offers significant advantages in speed and signal-to-noise ratio over older dispersive instruments.[3][5]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[4]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Sample Preparation:

  • Ensure the this compound sample is a dry, finely ground powder. This ensures uniform contact with the ATR crystal.

  • No further preparation is typically needed for the ATR method.[4]

Data Acquisition Workflow:

  • System Preparation: Power on the FT-IR spectrometer and allow it to stabilize for at least 30 minutes to ensure the reliability of the infrared source and detector.

  • Background Spectrum:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

    • Acquire a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's inherent signal, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered this compound onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a high-quality, reproducible spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range, typically 4000–400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform on the collected interferogram to produce the final infrared spectrum.[5]

    • The background spectrum is automatically subtracted from the sample spectrum.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.

Logical Flow for FT-IR Data Acquisition

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Start Start Instrument_Stabilization Instrument Stabilization Start->Instrument_Stabilization Clean_ATR Clean ATR Crystal Instrument_Stabilization->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Fourier_Transform Fourier Transform Sample_Scan->Fourier_Transform Background_Subtraction Background Subtraction Fourier_Transform->Background_Subtraction Data_Interpretation Spectral Interpretation Background_Subtraction->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Spectral Interpretation and Characteristic Vibrational Modes

The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. Each group vibrates at a characteristic frequency, providing a detailed structural profile.

Key Functional Groups and Their Vibrational Signatures:

  • Secondary Amide (-CONH-):

    • N-H Stretch: This vibration typically appears as a single, sharp peak in the range of 3350-3180 cm⁻¹ for secondary amides in the solid state.[6] Its position is sensitive to hydrogen bonding.

    • Amide I (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, appearing strongly between 1700 and 1630 cm⁻¹.[7][8] For secondary amides, it is commonly found around 1650 cm⁻¹.[9]

    • Amide II (N-H Bend and C-N Stretch): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is found between 1580 and 1510 cm⁻¹ and is generally strong.[7][10]

  • Nitrile (-C≡N):

    • C≡N Stretch: The nitrile group gives rise to a sharp, and typically medium-intensity, absorption band in the region of 2260-2220 cm⁻¹.[11] The conjugation in the molecule may slightly affect this frequency.

  • Para-Substituted Benzene Ring:

    • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9]

    • Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring produces a series of bands of variable intensity in the 1620-1450 cm⁻¹ region.

    • C-H Out-of-Plane Bending (Wag): The substitution pattern on a benzene ring can be identified by strong bands in the "fingerprint" region (below 1000 cm⁻¹). For para-substituted rings, a strong C-H "wagging" vibration is expected between 860 and 790 cm⁻¹.[12][13] This is a key diagnostic peak.

  • Other Vibrations:

    • Aliphatic C-H Stretch: The methylene (-CH₂-) group between the carbonyl and nitrile groups will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.

    • C-Cl Stretch: The carbon-chlorine bond stretch is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Summary of Expected FT-IR Absorption Bands:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3180N-H StretchSecondary AmideMedium to Strong
3100 - 3000C-H StretchAromatic RingMedium to Weak
3000 - 2850C-H Stretch (asymmetric/symmetric)Methylene (-CH₂-)Medium
2260 - 2220C≡N StretchNitrileMedium, Sharp
1700 - 1630C=O Stretch (Amide I)Secondary AmideStrong
1620 - 1450C=C StretchAromatic RingVariable
1580 - 1510N-H Bend / C-N Stretch (Amide II)Secondary AmideStrong
860 - 790C-H Out-of-Plane BendPara-substituted Benzene RingStrong
800 - 600C-Cl StretchAryl HalideStrong

Conceptual Relationship of Functional Groups to IR Spectrum

Functional_Groups_Spectrum cluster_mol This compound cluster_spec FT-IR Spectrum Regions (cm⁻¹) Molecule N-H C=O -CH₂- C≡N p-Substituted Ring C-Cl Spectrum ~3300 ~1650 ~2900 ~2240 ~830 ~700 Molecule:f0->Spectrum:r0 N-H Stretch Molecule:f1->Spectrum:r1 C=O Stretch (Amide I) Molecule:f2->Spectrum:r2 C-H Stretch Molecule:f3->Spectrum:r3 C≡N Stretch Molecule:f4->Spectrum:r4 C-H Wag Molecule:f5->Spectrum:r5 C-Cl Stretch

Caption: Correlation of molecular functional groups to their expected IR absorption regions.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The presence of strong absorption bands for the amide N-H stretch, the Amide I (C=O) and Amide II bands, a sharp peak for the nitrile C≡N stretch, and a characteristic out-of-plane C-H bending band for the para-substituted ring collectively confirm the compound's molecular structure. This guide provides a robust framework for the acquisition and interpretation of this data, serving as a valuable resource for scientists engaged in the characterization of this and similar molecules.

References

  • Principles of FTIR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Spectroscopy Online.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Fourier-transform infrared spectroscopy. (n.d.). In Wikipedia.
  • Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS.
  • This compound (C9H7ClN2O). (n.d.). PubChemLite.
  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online.
  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library of Biological Macromolecules.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
  • Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis Instruments, Inc.
  • Cortes, S. (2020). Functional Groups and IR Tables. Chemistry LibreTexts.
  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (2012). ACS Omega.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.
  • FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. (2013).
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)- 9H-purin-6-yl). (n.d.). ResearchGate.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

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The Emerging Therapeutic Potential of N-(4-Chlorophenyl)-2-cyanoacetamide: A Scientific Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile reactivity and presence in numerous biologically active molecules. This technical guide delves into the potential biological activities of a specific analog, N-(4-Chlorophenyl)-2-cyanoacetamide. While direct experimental data on this compound is nascent, a comprehensive analysis of structurally related derivatives provides compelling, indirect evidence of its potential as a therapeutic agent. This whitepaper synthesizes findings from preclinical studies on analogous compounds, exploring potential anticancer, antimicrobial, and anti-inflammatory activities. We will dissect the mechanistic underpinnings suggested by these studies, present detailed protocols for foundational experiments, and chart a course for future research to validate the therapeutic promise of this chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel small-molecule therapeutics.

The this compound Scaffold: Synthesis and Properties

This compound is an organic compound featuring a central acetamide structure linked to a 4-chlorophenyl group and bearing a nitrile functional group. This unique combination of a halogenated aromatic ring, an amide linkage, and a reactive cyano group makes it a compelling candidate for drug discovery and a versatile precursor for synthesizing more complex heterocyclic systems.

Chemical Properties:

  • Molecular Formula: C₉H₇ClN₂O

  • Molecular Weight: 194.62 g/mol

  • CAS Number: 17722-17-7[1]

  • Appearance: Crystalline solid

  • Melting Point: 207-209 °C[1]

Synthesis Overview: The synthesis of N-aryl-2-cyanoacetamides can be achieved through several established routes. A common and efficient method involves the cyanoacetylation of the corresponding aniline. For this compound, this would typically involve the reaction of 4-chloroaniline with a cyanoacetylating agent like ethyl cyanoacetate or 1-cyanoacetyl-3,5-dimethylpyrazole.[2][3] The latter is often preferred as it tends to produce higher yields under milder conditions.[3] Another documented approach involves the reaction of chloroacetonitrile and acetamide to form the core structure.

The rationale for investigating this scaffold lies in the proven bioactivity of its constituent parts. The N-phenylacetamide core is found in numerous approved drugs, exhibiting a wide range of pharmacological activities.[4] The chloro-substituent can significantly enhance biological effects, particularly antimicrobial activity, by altering molecular stability and electronic properties.[5] The cyanoacetamide moiety itself is a key pharmacophore in various therapeutic agents.[3]

Anticancer Potential: Targeting Proliferation, Metastasis, and Angiogenesis

While direct studies on this compound are limited, extensive research on its derivatives strongly suggests a potential role in oncology. Investigations into N-hetaryl-2-cyanoacetamide derivatives have revealed significant cytotoxic effects against various human cancer cell lines, including prostate (PC3), liver (HepG2), and breast (MCF-7).[6][7][8]

Mechanism of Action: The anticancer activity of these derivatives appears to be multifactorial, targeting key pathways in cancer progression:

  • Induction of Apoptosis: The compounds have been shown to induce a cytocidal (cell-killing) effect by up-regulating the expression of key executioner caspases, namely caspase-3 and caspase-9.[6][7] Activation of this cascade is a hallmark of programmed cell death, a critical mechanism for eliminating malignant cells.

  • Anti-Metastatic Effects: Metastasis is inhibited through the down-regulation of matrix metalloproteinases (MMP-2 and MMP-9).[6][7] These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cell invasion and migration.

  • Anti-Angiogenic Effects: The formation of new blood vessels to supply tumors is suppressed by inhibiting the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[6][7]

The following diagram illustrates the proposed signaling pathways targeted by cyanoacetamide derivatives in cancer cells.

anticancer_pathway cluster_cell Cancer Cell Compound Cyanoacetamide Derivative MMPs MMP-2 / MMP-9 Compound->MMPs Inhibits HIF1a HIF-1α Compound->HIF1a Inhibits Casp9 Caspase-9 Compound->Casp9 Activates Metastasis Metastasis MMPs->Metastasis VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed anticancer mechanism of cyanoacetamide derivatives.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative N-phenylacetamide derivatives against various cancer cell lines, expressed as IC₅₀ (the concentration required to inhibit 50% of cell growth).

Compound DerivativeCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[8]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[8]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[8]

Experimental Protocol: MTS Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture cancer cells (e.g., PC3, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in each well with 100 µL of the corresponding compound dilution. Include wells with media only (blank) and media with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 1-4 hours at 37°C. The MTS reagent is reduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Potential Weapon Against Drug Resistance

The N-phenylacetamide scaffold, particularly with halogen substitutions, is a known pharmacophore for antimicrobial agents.[4] Studies have demonstrated that the presence of a chloro atom can be crucial for the biological activity of acetamide derivatives, transforming an inactive compound into a potent inhibitor.[5] This strongly supports the investigation of this compound as a potential antibacterial agent.

Mechanism of Action: While the exact mechanism for this specific compound is yet to be elucidated, related chloro-acetamide molecules are thought to act on penicillin-binding proteins (PBPs).[5] This action disrupts the synthesis of the bacterial cell wall, leading to cell lysis and a bactericidal (killing) effect, rather than a bacteriostatic (growth-inhibiting) one. The ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC) is used to determine this; a ratio of ≤4 indicates bactericidal activity.[5]

The workflow for screening and confirming antimicrobial activity is outlined below.

antimicrobial_workflow cluster_screening Screening & Confirmation Start Prepare Bacterial Inoculum Agar_Diffusion Agar Diffusion Assay (Initial Screen) Start->Agar_Diffusion Measure_Zones Measure Inhibition Zones (mm) Agar_Diffusion->Measure_Zones MIC_Test Broth Dilution Assay (Determine MIC) Measure_Zones->MIC_Test If Active MBC_Test Plate from MIC tubes (Determine MBC) MIC_Test->MBC_Test End Bactericidal or Bacteriostatic? MBC_Test->End

Caption: Workflow for evaluating antimicrobial potential.

Data Presentation: Antibacterial Activity

The following table shows the antibacterial activity of synthesized 2-amino-N-(p-Chlorophenyl) acetamide derivatives, a structurally similar class of compounds.

Bacterial StrainDerivative 5a (Inhibition Zone mm)Derivative 5b (Inhibition Zone mm)Derivative 5c (Inhibition Zone mm)Reference
Acinetobacter baumannii121113[4]
Pseudomonas aeruginosa101011[4]
Staphylococcus aureus131214[4]

Experimental Protocol: Agar Well Diffusion Assay

This method provides a preliminary assessment of a compound's ability to inhibit bacterial growth.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Lawn Culture: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the MHA plate to create a lawn culture.

  • Well Preparation: Aseptically bore wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well.

  • Controls: Load one well with the solvent alone (negative control) and another with a standard antibiotic disc (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger diameter indicates greater antibacterial activity.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, from arthritis to cancer.[9] The search for novel anti-inflammatory agents is therefore critical. Studies on compounds structurally related to this compound, such as N-(chlorophenyl)-nicotinamides and pyrrole derivatives, have demonstrated potent anti-inflammatory activity.[10][11]

Mechanism of Action: The anti-inflammatory effects of these related compounds are linked to the modulation of key signaling molecules in the inflammatory cascade:

  • Cytokine Regulation: In models of systemic inflammation induced by lipopolysaccharide (LPS), these compounds have been shown to significantly decrease the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[11]

  • Immunomodulation: Concurrently, they can increase the levels of anti-inflammatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1), suggesting a sophisticated immunomodulatory role rather than simple suppression.[11]

  • COX Pathway Inhibition: Many anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[12] Given that many pyrrole-based structures are potent COX inhibitors, it is plausible that this compound could act via this pathway.[11]

The diagram below depicts a simplified inflammatory pathway and potential points of intervention.

anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade LPS LPS (Stimulus) Macrophage Macrophage LPS->Macrophage TNFa TNF-α (Pro-inflammatory) Macrophage->TNFa Inflammation Inflammation TNFa->Inflammation TGFb1 TGF-β1 (Anti-inflammatory) Compound N-(4-Chlorophenyl) -2-cyanoacetamide (Proposed) Compound->TNFa Inhibits Compound->TGFb1 Promotes

Caption: Proposed anti-inflammatory mechanism of action.

Data Presentation: In Vivo Anti-inflammatory Effects

The following table presents results from a carrageenan-induced paw edema study on a related pyrrole derivative, demonstrating its ability to reduce inflammation over time.

Treatment (Repeated Dose)Edema Inhibition at 3h (%)Edema Inhibition at 4h (%)Reference
Derivative 3f (10 mg/kg)59.8%63.6%[11]
Derivative 3f (20 mg/kg)65.2%69.1%[11]
Derivative 3f (40 mg/kg)71.3%75.3%[11]
Diclofenac (25 mg/kg)73.1%77.0%[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a reference drug group (e.g., Diclofenac, 25 mg/kg), and test groups receiving this compound at various doses (e.g., 10, 20, 40 mg/kg). Administer the compounds intraperitoneally or orally.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema (inflammation) at each time point for each group compared to the baseline volume. Determine the percentage of edema inhibition for the treated groups relative to the control group using the formula: [(Control Edema - Treated Edema) / Control Edema] * 100.

Conclusion and Future Directions

The analysis of structurally related compounds provides a strong, albeit indirect, foundation for proposing that this compound possesses significant therapeutic potential. The convergence of evidence points towards possible applications in oncology, infectious diseases, and inflammatory disorders. The presence of the chloro-phenyl and cyanoacetamide moieties are recurring themes in bioactive molecules, suggesting that their combination in the title compound is a promising strategy for developing novel therapeutics.

However, it is imperative to move from inference to direct evidence. The immediate future for research on this compound should focus on the following:

  • Direct In Vitro Validation: The compound must be synthesized and subjected to the foundational screening assays detailed in this guide, including cytotoxicity assays against a panel of cancer cell lines, antimicrobial testing against clinically relevant pathogens, and in vitro anti-inflammatory assessments (e.g., measuring cytokine production in LPS-stimulated macrophages).

  • Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the parent molecule—by modifying the substitution on the phenyl ring or altering the cyanoacetamide backbone—will be crucial to optimize potency and selectivity.

  • In-Depth Mechanistic Studies: Should initial screenings prove positive, further investigation into the precise molecular targets and signaling pathways is necessary. Techniques such as Western blotting, qPCR, and enzyme inhibition assays will be essential.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro and SAR studies must be advanced to in vivo models to evaluate efficacy, pharmacokinetics, and a preliminary safety profile.

The journey from a promising chemical scaffold to a clinical therapeutic is long and rigorous. Yet, based on the wealth of data from its chemical relatives, this compound represents a compelling starting point for that journey.

References

  • Chemsrc. (n.d.). This compound | CAS#:17722-17-7.
  • Fahmy, H., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-Cancer Agents in Medicinal Chemistry, 17.
  • Fahmy, H., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate.
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  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica.
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  • Chen, Y. L., et al. (2007). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate.
  • Georgieva, M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina.
  • Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.
  • Uddin, M. F., et al. (2021). Beneficial Therapy with Natural Anti-Inflammatory Agents and Supplements. Journal of Bacteriology and Virology.

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The Versatile Scion: N-(4-Chlorophenyl)-2-cyanoacetamide as a Cornerstone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing a Powerful Synthetic Building Block

Introduction: The Unassuming Powerhouse of Heterocyclic Synthesis

In the vast armamentarium of synthetic organic chemistry, certain molecules, though seemingly simple in their architecture, emerge as exceptionally versatile and powerful building blocks. N-(4-Chlorophenyl)-2-cyanoacetamide is a prime exemplar of such a molecule. Its structure, characterized by a reactive methylene group flanked by a cyano and an amide moiety, coupled with the electronic properties of the 4-chlorophenyl ring, bestows upon it a unique reactivity profile that has been judiciously exploited in the synthesis of a diverse array of heterocyclic compounds. These heterocycles, in turn, form the core scaffolds of numerous pharmacologically active agents, making this compound a molecule of significant interest to researchers, scientists, and professionals in the field of drug development.

This technical guide provides an in-depth exploration of this compound as a synthetic precursor. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of its reactivity, providing a rationale for the experimental choices that lead to successful synthetic outcomes. This document is designed to be a practical and insightful resource, empowering researchers to confidently and creatively utilize this invaluable synthetic tool.

Core Characteristics of this compound

Before exploring its synthetic applications, it is crucial to understand the key chemical features of this compound that dictate its reactivity.

PropertyValue
CAS Number 17722-17-7
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance Typically a colorless or off-white solid
Key Reactive Sites 1. Active Methylene Group (-CH₂-) : The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent cyano (-CN) and carbonyl (C=O) groups, making this site a potent nucleophile in base-catalyzed reactions. 2. Cyano Group (-C≡N) : Can participate in cyclization reactions, acting as an electrophile. 3. Amide Group (-CONH-) : Can be involved in cyclization and other transformations.

Synthesis of the Core Building Block: this compound

The most common and economically viable route to this compound is the direct aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 4-chloroaniline.[1] This reaction can be performed under neat conditions at elevated temperatures or in a high-boiling solvent.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of reacting an amine with an excess of ethyl cyanoacetate at high temperature.[2]

Materials:

  • 4-Chloroaniline

  • Ethyl cyanoacetate

  • Toluene

  • Petroleum ether

Equipment:

  • Round-bottom flask equipped with a distillation head and a condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (e.g., 0.202 mol, 25.70 g) in a 10-fold molar excess of ethyl cyanoacetate (e.g., 2.015 mol, 227.9 g).[2]

  • Heat the reaction mixture to approximately 190-200°C with continuous stirring.[2] The ethanol formed during the reaction will begin to distill off.

  • Continue heating for 2-4 hours, monitoring the reaction by observing the cessation of ethanol distillation.[2][3]

  • After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.[2]

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a mixture of toluene and petroleum ether (1:1) to remove any unreacted starting materials and byproducts.[2]

  • Dry the purified product in a vacuum oven at 60°C. A colorless solid should be obtained with a yield of approximately 80-90%.[2]

Causality Behind Experimental Choices:

  • Excess Ethyl Cyanoacetate: Using a large excess of ethyl cyanoacetate serves both as a reactant and as a solvent, driving the reaction to completion according to Le Chatelier's principle by ensuring the full conversion of the limiting reagent, 4-chloroaniline.

  • High Temperature: The aminolysis of the ester is an equilibrium process. The high temperature provides the necessary activation energy and, crucially, facilitates the removal of the ethanol byproduct by distillation. This continuous removal of a product shifts the equilibrium towards the formation of the desired amide.

  • Solvent-Free (Neat) Conditions: This approach is often preferred for its efficiency and reduced waste generation, aligning with the principles of green chemistry.

  • Washing with Toluene/Petroleum Ether: This solvent mixture is chosen for its ability to dissolve the non-polar starting materials (excess ethyl cyanoacetate and any residual 4-chloroaniline) while having low solubility for the more polar product, thus ensuring effective purification.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product & Purification 4-Chloroaniline 4-Chloroaniline Heating (190-200°C) Heating (190-200°C) 4-Chloroaniline->Heating (190-200°C) Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Heating (190-200°C) Ethanol Distillation Ethanol Distillation Heating (190-200°C)->Ethanol Distillation Precipitation Precipitation Heating (190-200°C)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing This compound This compound Filtration & Washing->this compound

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Polysubstituted Pyridones

One of the most valuable applications of this compound is in the synthesis of highly functionalized 3-cyano-2-pyridones. These scaffolds are present in numerous biologically active molecules.[4] A common and efficient method involves a multi-component reaction with a chalcone (an α,β-unsaturated ketone) in the presence of a base.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-6-(thien-2-yl)-3-cyano-2-pyridone

This protocol is adapted from a known procedure for the synthesis of pyridone derivatives.[5]

Materials:

  • This compound

  • 1-(Thien-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (a chalcone)

  • Ammonium acetate

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the chalcone (1 mmol), and a large excess of ammonium acetate (8 mmol).[6]

  • Add ethanol as the solvent (20 mL).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 4-(4-chlorophenyl)-6-(thien-2-yl)-3-cyano-2-pyridone.

Mechanistic Insights and Rationale

The synthesis of 3-cyano-2-pyridones from this compound and a chalcone proceeds through a cascade of reactions, highlighting the nucleophilicity of the active methylene group.

  • Michael Addition: The reaction is initiated by the base-catalyzed deprotonation of the active methylene group of this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (chalcone) in a Michael addition reaction.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks one of the carbonyl groups of the chalcone moiety.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic 2-pyridone ring.

The use of ammonium acetate is crucial as it serves as both a catalyst and a source of ammonia, which can participate in the reaction to form the pyridine ring. The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and intermediates and can participate in proton transfer steps.

G Start This compound + Chalcone Deprotonation Deprotonation of Active Methylene Start->Deprotonation Base Base (e.g., from NH4OAc) Base->Deprotonation Michael_Addition Michael Addition Deprotonation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration & Tautomerization Cyclization->Dehydration Product 3-Cyano-2-pyridone Derivative Dehydration->Product

Caption: Reaction pathway for the synthesis of 3-cyano-2-pyridones.

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald three-component reaction is a powerful and atom-economical method for the synthesis of 2-aminothiophenes.[7][8] this compound is an excellent substrate for this reaction, serving as the active methylene nitrile component.

Experimental Protocol: Gewald Synthesis of 2-Amino-N-(4-chlorophenyl)-4,5-alkano-thiophene-3-carboxamide

This protocol describes a general procedure for the Gewald reaction using a cyclic ketone.[9][10]

Materials:

  • This compound

  • A cyclic ketone (e.g., cyclohexanone)

  • Elemental sulfur

  • A base (e.g., morpholine or triethylamine)

  • Ethanol or DMF

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), the cyclic ketone (10 mmol), and elemental sulfur (10 mmol).

  • Add ethanol or DMF as the solvent (30-40 mL).

  • Add a catalytic amount of a suitable base, such as morpholine or triethylamine (2-3 mL).

  • Heat the mixture to reflux for 2-3 hours. The reaction mixture will typically turn dark.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the desired 2-aminothiophene derivative.

Mechanistic Considerations and the Role of Reagents

The Gewald reaction mechanism is thought to proceed through a series of steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the active methylene group of this compound to form an α,β-unsaturated cyano intermediate.[11]

  • Addition of Sulfur: The base also facilitates the reaction of elemental sulfur to form a reactive polysulfide species. A Michael addition of a sulfur nucleophile to the α,β-unsaturated intermediate occurs.

  • Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. A subsequent tautomerization leads to the formation of the stable 2-aminothiophene ring.

The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions. Morpholine and triethylamine are commonly used for this purpose. The solvent choice can influence the reaction rate and yield, with polar aprotic solvents like DMF often giving good results.

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound are of significant interest in medicinal chemistry due to their wide range of biological activities.

  • Anticancer Activity: Pyridone derivatives have been investigated as potential anticancer agents. For instance, certain 4-(4-chlorophenyl)-3-cyano-2-pyridone derivatives have been synthesized and evaluated for their antitumor activities.[5] Similarly, various N-hetaryl-2-cyanoacetamide derivatives incorporating a thiophene moiety have shown promising cytotoxic activities against several human cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells.[12][13] These compounds have been shown to induce apoptosis and exhibit anti-metastatic and anti-angiogenic effects.[12]

  • Antimicrobial Activity: The pyridone and thiophene cores are also prevalent in compounds with antimicrobial properties. Glycosylated derivatives of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-nicotinonitrile have been screened for their antibacterial activity against various strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[5]

The 4-chlorophenyl group in these molecules often plays a crucial role in their biological activity, contributing to favorable interactions with biological targets through hydrophobic and halogen bonding. The cyano group can also act as a hydrogen bond acceptor, further enhancing binding affinity.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the efficient construction of complex heterocyclic systems like pyridones and thiophenes through elegant and often atom-economical multi-component reactions. The demonstrated biological activities of the resulting compounds underscore the importance of this scaffold in the ongoing quest for new therapeutic agents. By understanding the underlying principles of its reactivity, as outlined in this guide, researchers can continue to unlock the full synthetic potential of this powerful molecule, paving the way for the discovery and development of novel chemical entities with significant scientific and societal impact.

References

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N-(4-Chlorophenyl)-2-cyanoacetamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Chlorophenyl)-2-cyanoacetamide: Synthesis, Properties, and Applications in Modern Chemistry

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical structures to the functional utility and latent potential of a molecule. This compound is one such compound that, while seemingly straightforward, represents a cornerstone in the synthesis of complex heterocyclic systems and a promising scaffold in medicinal chemistry. This guide is crafted for the discerning researcher and drug development professional. It eschews a simple recitation of facts in favor of a narrative that explores the causality behind its synthesis, the versatility of its reactivity, and its emerging biological significance. We will delve into not just what this molecule is, but why it behaves as it does and how its properties can be leveraged in advanced research and development.

Physicochemical and Structural Profile

This compound is a bifunctional organic compound featuring an amide linkage and a nitrile group. This dual functionality is the source of its rich chemical reactivity. The presence of a 4-chlorophenyl group significantly influences its electronic properties and lipophilicity, which are critical determinants of its behavior in both chemical reactions and biological systems.

The active methylene group, situated between the electron-withdrawing cyano and carbonyl groups, is particularly acidic and serves as a primary site for nucleophilic attack and condensation reactions. This structural feature is the key to its utility as a versatile synthetic precursor.[1]

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[2]
Molecular Weight 194.62 g/mol [2][3]
CAS Number 17722-17-7[4]
Melting Point 207-209 °C[4]
Appearance Solid
SMILES C1=CC(=CC=C1NC(=O)CC#N)Cl[2]
InChIKey FLLVVAHFEBGZKD-UHFFFAOYSA-N[2]

Synthesis and Characterization: A Practical Workflow

The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline. The choice of the cyanoacetylating agent is critical for reaction efficiency and purity of the final product. While agents like cyanoacetyl chloride could be used, a common and effective laboratory-scale method involves the reaction with a cyanoacetic ester, such as ethyl cyanoacetate.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactants: 4-Chloroaniline Ethyl Cyanoacetate B Reaction: Heat under reflux (e.g., in Toluene or Xylene) A->B C Crude Product Formation: This compound + Ethanol (byproduct) B->C D Cool Reaction Mixture C->D Proceed to Purification E Precipitation & Filtration D->E F Wash with Cold Solvent (e.g., Ethanol, Diethyl Ether) E->F G Recrystallization (e.g., from Ethanol) F->G H Drying (Vacuum Oven) G->H I Pure Crystalline Product H->I

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative method for synthesizing this compound. The underlying principle is the nucleophilic attack of the amine group of 4-chloroaniline on the carbonyl carbon of ethyl cyanoacetate, followed by the elimination of ethanol.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Toluene or Xylene (as solvent)

  • Ethanol (for washing and recrystallization)

  • Standard reflux apparatus with a condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (1.0 eq) and the chosen solvent (e.g., Toluene).

  • Reagent Addition: While stirring, add ethyl cyanoacetate (1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The ethanol byproduct is distilled off during the reaction.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent like hot ethanol.[5] Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to form pure crystals.

  • Drying: Filter the purified crystals and dry them under vacuum to yield this compound as a crystalline solid.

Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the amide (N-H) proton.[6][7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include a sharp absorption for the nitrile group (C≡N) around 2250 cm⁻¹, a strong peak for the amide carbonyl (C=O) around 1670 cm⁻¹, and N-H stretching bands.[9]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]+ corresponding to the calculated molecular weight (194.62 g/mol ).[2][10]

  • Melting Point Analysis: A sharp melting point range (e.g., 207-209 °C) indicates a high degree of purity.[4]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its role as a versatile building block, or "synthon," for heterocyclic chemistry.[1][11] Its polyfunctional nature, with both nucleophilic (at the active methylene carbon) and electrophilic (at the cyano and carbonyl carbons) sites, allows it to participate in a wide array of cyclization reactions.[1]

This reactivity has been exploited to synthesize a diverse range of biologically relevant heterocyclic scaffolds, including pyridines, pyrimidines, thiazoles, and chromenes.[1][11]

G cluster_reactants Reacts With... cluster_products To Form... main This compound (Versatile Synthon) r1 α,β-Unsaturated Carbonyls main->r1 Knoevenagel/ Michael Addition r2 Chalcones main->r2 Michael Addition r3 Isothiocyanates main->r3 Gewald Reaction Precursor r4 Salicylaldehyde main->r4 Condensation p1 Pyridine Derivatives r1->p1 p2 Pyridinone Derivatives r2->p2 p3 Thiazole Derivatives r3->p3 p4 Chromene Derivatives r4->p4

Caption: Role as a versatile synthon in heterocyclic synthesis.

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, the broader class of cyanoacetamide derivatives exhibits a remarkable range of biological activities. This makes the parent compound a molecule of significant interest for lead generation in drug discovery programs.

Antimicrobial Activity

Derivatives of N-phenylacetamide have shown moderate to high antibacterial activities.[12][13] Studies on related structures have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Acinetobacter baumannii, Pseudomonas aeruginosa) bacteria.[12][13] The presence of a halogen, such as the chloro group in the title compound, has been noted in some studies to enhance the antimicrobial potency of acetamide molecules.[14]

Table 2: Representative Antibacterial Activity of Related Acetamide Derivatives

Bacterial StrainActivity ProfileNoteSource
S. aureusModerate to HighActivity observed in various 2-amino-N-(p-Chlorophenyl) acetamide derivatives.[12][13]
P. aeruginosaModerate to HighActivity demonstrated by derivatives of the core scaffold.[12][13]
A. baumanniiModerateActivity observed in a series of synthesized derivatives.[13]
E. coliModerateActivity reported for various acetamide compounds.[14]
Anticancer and Enzyme Inhibition Potential

The cyanoacetamide scaffold is a recurring motif in compounds designed as anticancer agents.[15] Derivatives have been shown to induce apoptosis and exhibit cytocidal effects against various human cancer cell lines, including prostate (PC3) and liver (HEPG2) cancer cells.[15]

The mechanism of action for some of these derivatives involves the inhibition of key cellular signaling pathways. For example, certain N-hetaryl-2-cyanoacetamide derivatives have been shown to down-regulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are critical for tumor growth and angiogenesis.[15] Furthermore, related cyanoacrylamide derivatives have been developed as potent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory and cell survival pathways.[16] This suggests that the core scaffold can be adapted to target specific enzymes.

Conclusion and Future Directions

This compound is more than a simple chemical reagent; it is a powerful and versatile platform for chemical innovation. Its straightforward synthesis, combined with the high reactivity of its active methylene and cyano groups, solidifies its importance as a foundational building block for constructing complex heterocyclic molecules. The consistent emergence of potent biological activities—from antimicrobial to anticancer—in its derivatives underscores its value in medicinal chemistry and drug discovery.

Future research should focus on leveraging this scaffold to create novel, targeted therapeutics. The exploration of its derivatives as covalent enzyme inhibitors, building on the insights from TAK1 inhibition studies, presents a particularly promising avenue. As our understanding of disease pathways deepens, the strategic functionalization of the this compound core will undoubtedly lead to the development of next-generation chemical probes and therapeutic agents.

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An In-depth Technical Guide to the Safe Handling and Application of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Chlorophenyl)-2-cyanoacetamide, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and drug development professionals. The guide details critical safety protocols, handling procedures, and emergency responses. Furthermore, it offers practical, field-proven insights into its synthesis, purification, and analytical characterization, ensuring both operational safety and scientific integrity. This document is structured to empower laboratory personnel with the knowledge to handle this compound responsibly and effectively, underpinned by authoritative references and validated methodologies.

Introduction and Chemical Profile

This compound, with CAS Number 17722-17-7, is a versatile bifunctional organic compound.[1] Its structure incorporates a p-chlorinated aromatic ring, an amide linkage, and a reactive methylene group adjacent to a nitrile. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, such as pyridines and other nitrogen-containing ring systems. These downstream products are of significant interest in medicinal chemistry and materials science. Given its utility, a thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective use in a research and development setting.

Chemical Structure:

  • Molecular Formula: C₉H₇ClN₂O

  • Molecular Weight: 194.62 g/mol

  • Appearance: Off-white powder or solid[2]

  • Melting Point: 207-209 °C[1][3]

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound, while not acutely toxic in the same manner as simple inorganic cyanides, requires careful handling due to its chemical nature. The primary hazards are associated with its potential to cause irritation and the inherent risks of the cyano group, especially under improper storage or handling conditions.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While a specific, universally adopted GHS classification for this compound can vary slightly by supplier, the hazards are generally consistent with related cyanoacetamides and chloroanilines.[4][5][6]

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5][6]GHS07 (Exclamation Mark)
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[4]GHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]GHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritation.[2][4][5]GHS07 (Exclamation Mark)
Eye IrritationCategory 2H319: Causes serious eye irritation.[2][4][5]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][5]GHS07 (Exclamation Mark)

Causality of Hazards:

  • The cyano (-C≡N) group , while part of a larger organic molecule, is the primary contributor to the acute toxicity profile. Ingestion, inhalation of dust, or skin absorption can lead to systemic effects. It is crucial to prevent the generation of hydrogen cyanide (HCN) gas, which can occur if the compound comes into contact with strong acids.[3][7][8]

  • The chloroaniline moiety contributes to the skin and eye irritation properties. Chlorinated aromatic compounds are known to be irritants and can be absorbed through the skin.[4]

  • As a fine powder, the compound presents an inhalation hazard , which can lead to respiratory tract irritation.[2]

Safe Handling and Storage Protocols

A proactive approach to safety through established protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate risks during the handling and storage of this compound.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity between 80-120 feet per minute.[9] This is the primary defense against the inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing personal exposure.

  • Eye Protection: Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing or dust generation.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[3] Double-gloving is recommended as a best practice to provide an additional layer of protection.[9] Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[7]

  • Body Protection: A lab coat that covers the arms and clothing that covers the legs and feet are required.[3] An impervious apron should be considered if there is a significant potential for splashing.[7]

Handling Procedures
  • Designated Area: Establish a designated area within the fume hood for working with this compound. This area should be clearly marked with appropriate hazard signs.[9]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[12]

  • Weighing: Weigh the compound in the fume hood. If using an analytical balance outside the hood is unavoidable, use a containment system such as a glove bag or a balance enclosure with local exhaust ventilation.

  • Acid Incompatibility: Never allow this compound to come into contact with acids or acidic solutions, as this can liberate highly toxic hydrogen cyanide gas.[3][7][8] Keep all acidic reagents segregated.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10] Do not eat, drink, or smoke in the laboratory.[5]

Storage Requirements

Proper storage is essential for maintaining the stability of the compound and ensuring the safety of laboratory personnel.

  • Container: Store in a tightly closed, properly labeled container.[9][10]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7]

  • Segregation: Store separately from incompatible materials, particularly acids, acid anhydrides, and strong oxidizing agents.[6][8][11]

  • Security: Due to the presence of the cyano group, it is best practice to store the compound in a secured or locked cabinet with access limited to authorized personnel.[3][8]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Exposure Route First Aid Measures
Inhalation Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][11]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5][11]

Spill Response:

  • Small Spills (contained within a fume hood): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[3] Place the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a 10% bleach solution followed by a water rinse.[9]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spread of the material. Do not attempt to clean up a large spill without specialized training and equipment.

Synthesis and Purification Workflow

The synthesis of this compound is a common procedure in many research laboratories. The following protocol is a representative method based on the amidation of an alkyl cyanoacetate.

Synthesis Protocol: Amidation of Ethyl Cyanoacetate

This protocol describes the reaction of 4-chloroaniline with ethyl cyanoacetate.

Materials:

  • 4-chloroaniline

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or xylene)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-chloroaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a minimal amount of a high-boiling solvent.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete (typically several hours), cool the mixture to room temperature. Slowly add a large volume of deionized water to the reaction mixture with stirring to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with additional deionized water to remove any residual solvent and unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis A Combine 4-chloroaniline & ethyl cyanoacetate in solvent B Heat reaction mixture (100-120 °C) with stirring A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D Upon completion E Precipitate product with deionized water D->E F Isolate crude product by vacuum filtration E->F G Dry crude product F->G PurificationWorkflow cluster_purification Purification P1 Dissolve crude product in minimum hot solvent P2 Perform hot filtration (if impurities present) P1->P2 P3 Cool solution slowly to induce crystallization P1->P3 No impurities P2->P3 P4 Cool in ice bath to maximize yield P3->P4 P5 Isolate crystals by vacuum filtration P4->P5 P6 Wash crystals with ice-cold solvent P5->P6 P7 Dry purified product P6->P7

Caption: Workflow for the purification by recrystallization.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Analytical Technique Expected Results / Observations
Melting Point 207-209 °C. A sharp melting point range indicates high purity. [1][3]
¹H NMR ~3.8-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-CN).~7.4-7.5 ppm (doublet, 2H): Aromatic protons ortho to the chlorine atom.~7.6-7.7 ppm (doublet, 2H): Aromatic protons ortho to the amide group.~10.0-10.5 ppm (broad singlet, 1H): Amide proton (-NH-).
¹³C NMR ~25 ppm: Methylene carbon (-CH₂-).~116 ppm: Nitrile carbon (-C≡N).~120-135 ppm: Aromatic carbons (4 signals expected due to symmetry).~163-165 ppm: Amide carbonyl carbon (-C=O).
IR Spectroscopy (cm⁻¹) ~3300 cm⁻¹: N-H stretch (amide).~2250 cm⁻¹: C≡N stretch (nitrile).~1670 cm⁻¹: C=O stretch (amide I band).~1540 cm⁻¹: N-H bend (amide II band).~830 cm⁻¹: C-H out-of-plane bend (para-disubstituted benzene).

Note: Expected NMR chemical shifts are estimates based on the chemical structure and data for similar compounds. Actual values may vary depending on the solvent and instrument used.

Waste Disposal

All waste generated from the handling, synthesis, and purification of this compound must be treated as hazardous waste.

  • Solid Waste: All solid waste, including excess reagent, spilled material, and contaminated items (e.g., gloves, paper towels, weighing paper), must be collected in a dedicated, labeled hazardous waste container. [5][9]* Liquid Waste: All liquid waste, including mother liquor from filtration and recrystallization, should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste," list the chemical contents, and indicate the associated hazards (e.g., "Toxic," "Irritant"). [3][9]The container must be kept closed except when adding waste. [10]* Incompatible Wastes: Do not mix cyanide-containing waste with acidic waste streams to prevent the generation of hydrogen cyanide gas. [3]* Disposal: Dispose of all waste through the institution's environmental health and safety office in accordance with local, state, and federal regulations. [5][10][12]

Conclusion

This compound is a valuable synthetic intermediate, but its safe and effective use is contingent upon a robust understanding of its hazards and the implementation of rigorous safety protocols. This guide has outlined the critical aspects of hazard identification, safe handling, emergency preparedness, and waste disposal. By adhering to these principles of engineering controls, proper PPE usage, and validated experimental procedures, researchers can confidently and safely leverage the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

  • University of Windsor.
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
  • University of California, Santa Cruz. (2018). SOP for the safe use of cyanide compounds. [Link]
  • Stanford Environmental Health & Safety.
  • University of Pittsburgh. (2015). EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. [Link]
  • Chemsrc. This compound | CAS#:17722-17-7. [Link]
  • Fisher Scientific. (2025).

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N-(4-Chlorophenyl)-2-cyanoacetamide physical properties (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of N-(4-Chlorophenyl)-2-cyanoacetamide

Abstract

This compound is a versatile chemical intermediate whose utility in synthetic chemistry and drug development is intrinsically linked to its physical properties. A thorough understanding of its melting point and solubility characteristics is paramount for its effective handling, purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the known physical properties of this compound, supported by detailed, field-proven experimental protocols for their precise determination. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, ensuring both accuracy and applicability in a laboratory setting.

Compound Identification and Core Physical Properties

This compound is an organic compound featuring a 4-chlorophenyl group attached to the nitrogen of a 2-cyanoacetamide moiety. The presence of the polar cyano (-C≡N) and amide (-C(=O)NH-) functional groups, combined with the relatively nonpolar chlorophenyl ring, results in a molecule of intermediate polarity. This structural composition dictates its physical behavior, particularly its melting point and solubility profile.

The key identifying information and established physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 17722-17-7[1]
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol
Melting Point 207-209 °C[1]
Appearance Solid, powder/crystalline form[2]

Experimental Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is sharp, occurring over a narrow range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[3] The protocol described here utilizes the capillary method, which is widely adopted for its accuracy and requirement for only a small amount of sample.[4]

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature is carefully monitored as the substance transitions from solid to liquid. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5]

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass using a spatula.

    • Jab the open end of a capillary tube into the powder pile several times to introduce a small amount of the sample.[5]

    • Invert the tube and tap its sealed end gently on a hard surface to compact the powder. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto the benchtop.[6] The final packed sample height should be approximately 2-3 mm.

  • Apparatus Setup (Digital Melting Point Apparatus, e.g., Mel-Temp):

    • Insert the packed capillary tube into the sample holder of the apparatus.[6]

    • If the approximate melting point is known (207-209 °C), set a starting temperature approximately 20°C below this value.[5]

    • Set a rapid heating rate (e.g., 10-15 °C/minute) to approach the expected melting point.

  • Measurement:

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate significantly to 1-2 °C per minute.[5]

    • Causality: A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.

    • Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely into a transparent liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool sufficiently (at least 20°C below the melting point) before running another sample.[5]

    • Always use a fresh capillary tube for each new measurement, as chemical changes may have occurred in the previously melted sample.[5]

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting & Cleanup P1 Dry and powder the This compound sample P2 Load sample into capillary tube (2-3 mm height) P1->P2 M1 Place capillary in apparatus. Set start temp ~20°C below expected MP P3 Compact sample by tapping and dropping through a tube P2->P3 P3->M1 M2 Heat rapidly to approach MP M1->M2 R1 Report melting point as range T1 - T2 M3 Reduce heating rate to 1-2 °C / minute M2->M3 M4 Record T1: First liquid drop appears M3->M4 M5 Record T2: All solid liquefies M4->M5 M5->R1 R2 Allow apparatus to cool R1->R2 R3 Dispose of used capillary tube R2->R3

Caption: Workflow for Melting Point Determination.

Experimental Determination of Solubility

Solubility is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be soluble in one another.[7][8] The solubility of this compound will depend on the interplay between its polar amide and nitrile groups and its nonpolar chlorophenyl ring. Furthermore, its solubility in aqueous solutions can be influenced by pH if acidic or basic functional groups are present. This protocol outlines a systematic approach to qualitatively assess solubility in a range of common laboratory solvents.

Principle of Qualitative Solubility Testing

A small, measured amount of the solute (this compound) is added to a fixed volume of a solvent. The mixture is agitated, and the substance is classified as soluble if it dissolves completely, forming a single homogeneous phase. A common operational definition for "soluble" in such tests is the dissolution of approximately 25-30 mg of solute in 0.75-1.0 mL of solvent.[9]

Step-by-Step Protocol
  • General Procedure:

    • For each solvent, place approximately 25 mg of this compound into a clean, dry small test tube.

    • Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[9]

    • After each addition, shake the test tube vigorously for 10-20 seconds.

    • Observe the mixture. If the solid dissolves completely, the compound is soluble in that solvent. If any solid remains, it is considered insoluble or sparingly soluble.

  • Solvent Selection and Rationale:

    • Water (H₂O): To assess solubility in a highly polar, protic solvent. The presence of polar functional groups may impart some water solubility, but the nonpolar ring will likely limit it.

    • Diethyl Ether (CH₃CH₂OCH₂CH₃): A nonpolar solvent. Solubility in ether suggests the compound has significant nonpolar character.[9]

    • Ethanol (CH₃CH₂OH): A polar, protic solvent of intermediate polarity. It can engage in hydrogen bonding and is often a good solvent for compounds with mixed polarity.

    • Acetone ((CH₃)₂C=O): A polar, aprotic solvent. It is a versatile solvent capable of dissolving many organic compounds.

    • Toluene (C₆H₅CH₃): A nonpolar, aromatic solvent. Solubility here would indicate a predominantly nonpolar nature.

    • 5% Aqueous Hydrochloric Acid (HCl): To test for the presence of a basic functional group (like an amine). If the compound dissolves in aqueous acid but not in water, it suggests the formation of a more soluble salt via protonation.[10]

    • 5% Aqueous Sodium Hydroxide (NaOH): To test for an acidic functional group. The amide N-H is generally not acidic enough to react with NaOH, but this test is standard practice. Dissolution would indicate the formation of a soluble sodium salt.[9]

  • Recording Observations:

    • Record results clearly in a table, noting "Soluble," "Sparingly Soluble," or "Insoluble" for each solvent.

Workflow Diagram

SolubilityWorkflow Start Place ~25 mg of sample in a clean test tube AddSolvent Add 0.75 mL of solvent in portions Start->AddSolvent Agitate Vigorously shake/vortex for 10-20 seconds AddSolvent->Agitate Observe Observe mixture Agitate->Observe Soluble Record: Soluble Observe->Soluble  Solid dissolves completely   Insoluble Record: Insoluble Observe->Insoluble  Solid remains   NextSolvent Repeat with next solvent (use fresh sample/tube) Soluble->NextSolvent Insoluble->NextSolvent

Caption: Systematic Workflow for Qualitative Solubility Testing.

Safety Precautions

As with any chemical reagent, proper safety protocols must be observed when handling this compound. Based on available safety data, the compound presents several hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Recommended Precautions:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

    • Wash hands thoroughly after handling.[11]

Always consult the most current Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.

References

  • This compound | CAS#:17722-17-7. Chemsrc.
  • This compound | 17722-17-7. Biosynth.
  • Melting point determin
  • EXPERIMENT 1 DETERMIN
  • Experiment 1 - Melting Points. University of Michigan-Dearborn.
  • 6.
  • Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College.
  • experiment (1) determination of melting points. University of Technology.
  • Measuring the Melting Point. Westlab Canada.
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
  • Solubility of Organic Compounds. University of Toronto.
  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. PubChem.
  • SAFETY D
  • N-(2-chlorophenyl)-2-cyanoacetamide | 50982-66-6. Sigma-Aldrich.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide, a valuable intermediate in the development of heterocyclic compounds. While the direct conversion from chloroacetonitrile presents significant challenges, this document outlines a robust and reliable protocol involving the nucleophilic acylation of 4-chloroaniline with ethyl cyanoacetate. The narrative emphasizes the rationale behind experimental choices, detailed safety protocols, and thorough characterization of the final product, ensuring a reproducible and validated methodology for researchers in synthetic chemistry and drug development.

Introduction and Rationale

This compound is a key building block in organic synthesis. Its structure, featuring an active methylene group flanked by cyano and carbonyl functionalities, makes it a versatile precursor for a wide array of heterocyclic systems through various condensation and cyclization reactions. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

The user-specified synthesis from chloroacetonitrile is not a direct or commonly documented pathway. A more established and efficient method involves the reaction of 4-chloroaniline with a suitable cyanoacetylating agent. This protocol, therefore, details the synthesis via the reaction of 4-chloroaniline with ethyl cyanoacetate. This approach is widely recognized for its reliability and high yield.

Reaction Scheme:

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (a good leaving group), which subsequently abstracts a proton to form ethanol and the stable amide product.

Figure 1: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure successful synthesis and purification.

Materials and Equipment
Reagents & Solvents Grade Supplier
4-ChloroanilineReagent Grade, ≥98%Sigma-Aldrich
Ethyl CyanoacetateReagent Grade, 98%Sigma-Aldrich
EthanolAnhydrous, 200 proofFisher Scientific
TolueneAnhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1M solutionVWR
Sodium Bicarbonate (NaHCO₃)Saturated solutionVWR
Deionized Water------
Equipment
250 mL Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Buchner funnel and filter flask
Glassware for recrystallization
Melting point apparatus
Analytical balance
Fume hood
Synthesis Workflow

Figure 2: Overall experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (12.76 g, 0.1 mol).

  • Reagent Addition: To the flask, add ethyl cyanoacetate (11.31 g, 0.1 mol) and 100 mL of toluene. Rationale: Toluene serves as a suitable solvent that allows for heating to the required reaction temperature. The equimolar ratio of reactants ensures efficient conversion.

  • Reaction Conditions: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Maintain reflux for 3-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 4-chloroaniline spot indicates reaction completion.

  • Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will begin to precipitate as a solid. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with two 25 mL portions of cold ethanol and two 25 mL portions of deionized water to remove unreacted starting materials and impurities.[1]

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.[1]

  • Final Drying: Filter the purified, snow-white crystals and dry them in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 80-90%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods.

Property / Analysis Expected Result
Chemical Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Physical Appearance White to off-white crystalline solid
Melting Point 207-209 °C[2]
FT-IR (cm⁻¹) ~3265 (N-H stretch), ~2260 (C≡N stretch), ~1670 (C=O stretch, Amide I)
¹H NMR (DMSO-d₆, δ ppm) ~10.5 (s, 1H, NH), ~7.7 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.9 (s, 2H, CH₂)

Critical Safety Protocols

A thorough understanding and implementation of safety measures are paramount due to the hazardous nature of the reagents. Work must be conducted in a well-ventilated chemical fume hood at all times.

Reagent-Specific Hazards
  • Chloroacetonitrile: Highly toxic if swallowed, in contact with skin, or if inhaled.[3] It is also a flammable liquid and a lachrymator.[3][4] Full personal protective equipment (PPE) is mandatory.

  • 4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[5] Avoid all direct contact and environmental release.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contaminated.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Not typically required if work is performed within a certified fume hood.[4]

Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal
  • All chemical waste, including residual reaction mixtures and solvents, must be collected in designated, labeled hazardous waste containers.

  • Do not dispose of any materials down the drain.[4][5] Waste must be handled and disposed of in accordance with local, state, and federal regulations.

References

  • CPAChem. (n.d.). 4-Chloroaniline [CAS:106-47-8] 100 ug/ml in Acetonitrile.
  • Wikipedia. (n.d.). Cyanoacetamide.
  • ResearchGate. (2025). 2-CYANOACET … SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE....
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
  • Royal Society of Chemistry. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture....
  • ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide.
  • Chemsrc. (2025). This compound.
  • PubChemLite. (2025). This compound (C9H7ClN2O).
  • MilliporeSigma. (n.d.). This compound.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl)....
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The Versatility of N-(4-Chlorophenyl)-2-cyanoacetamide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic applications of N-(4-Chlorophenyl)-2-cyanoacetamide as a pivotal intermediate in the synthesis of diverse heterocyclic compounds. We delve into the intrinsic chemical reactivity of this polyfunctional molecule, providing not just established protocols but also the underlying mechanistic principles that govern its transformations. This document is designed to empower scientists to leverage the unique properties of this compound for the efficient construction of novel molecular architectures with potential therapeutic applications.

Introduction: The Strategic Advantage of this compound

This compound, a stable, crystalline solid, has emerged as a highly valuable and versatile building block in modern synthetic organic chemistry.[1] Its utility stems from the presence of multiple reactive centers within a relatively simple molecular framework. The molecule possesses both nucleophilic and electrophilic characteristics, rendering it a powerful synthon for the construction of a wide array of heterocyclic systems, including but not limited to, pyridines, pyrimidines, and thiazoles.[2]

The core reactivity of this compound is centered around three key functional groups:

  • The Active Methylene Group (-CH2-): Flanked by two electron-withdrawing groups (cyano and carbonyl), the protons on this carbon are highly acidic, facilitating deprotonation to form a stabilized carbanion. This nucleophilic center is the primary site for carbon-carbon and carbon-heteroatom bond formation.

  • The Cyano Group (-C≡N): This group can act as an electrophile, participating in cyclization reactions, or it can be transformed into other functional groups.

  • The Amide Moiety (-CONH-): The amide nitrogen can act as a nucleophile, while the carbonyl carbon is an electrophilic center, both of which can be strategically involved in ring-closing steps.

This guide will provide detailed protocols and mechanistic insights into the application of this compound in the synthesis of key heterocyclic scaffolds.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations of a starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17722-17-7
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Melting Point 207-209 °C[1]
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents like ethanol, DMF, and DMSO.

Safety Profile:

General Safety Recommendations:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[3]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[3]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[3]

Synthesis of this compound

The precursor itself is readily synthesized through a straightforward amidation reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl cyanoacetamides.[2]

Reaction Scheme:

Synthesis of this compound p_chloroaniline 4-Chloroaniline target This compound p_chloroaniline->target Heat (140-150 °C) (Neat or in high-boiling solvent) ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->target ethanol Ethanol target->ethanol +

Caption: Synthesis of this compound.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • High-boiling point solvent (e.g., xylene or neat)

  • Ethanol (for recrystallization)

Procedure:

  • Combine 4-chloroaniline and ethyl cyanoacetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 140-150 °C and maintain this temperature for 2-4 hours. The reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature. A solid product should form.

  • Triturate the solid with cold ethanol and collect the crude product by vacuum filtration.

  • Recrystallize the crude product from hot ethanol to afford pure this compound as a white crystalline solid.

Application in Heterocyclic Synthesis: Protocols and Mechanisms

The true utility of this compound lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems.

Synthesis of Substituted Pyridones

Substituted pyridones are a prevalent motif in many biologically active molecules. This compound can be readily converted to 3-cyano-2-pyridone derivatives.[5]

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on the reaction of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds.[5][6]

Reaction Scheme:

Pyridone Synthesis start_material This compound pyridone 1-(4-Chlorophenyl)-4,6-dimethyl- 2-oxo-1,2-dihydropyridine-3-carbonitrile start_material->pyridone Ethanol, Reflux acetylacetone Acetylacetone acetylacetone->pyridone base Base (e.g., Piperidine or NaOH) base->pyridone

Caption: Synthesis of a substituted pyridone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Piperidine (catalytic amount) or Sodium Hydroxide (1.1 eq)[6]

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and acetylacetone in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridone derivative.

Mechanistic Insight: The reaction proceeds via an initial Knoevenagel condensation between the active methylene group of the cyanoacetamide and one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second carbonyl group, and subsequent dehydration to yield the pyridone ring.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7][8] this compound is an excellent nitrile component for this transformation.

Protocol 3: Gewald Synthesis of a Substituted 2-Aminothiophene

This protocol outlines the synthesis of a 2-amino-3-carboxamidothiophene derivative.[9][10]

Reaction Scheme:

Gewald Reaction start_material This compound thiophene 2-Amino-N-(4-chlorophenyl)-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxamide start_material->thiophene Ethanol, 50-60 °C ketone Ketone (e.g., Cyclohexanone) ketone->thiophene sulfur Elemental Sulfur (S₈) sulfur->thiophene base Base (e.g., Morpholine or Triethylamine) base->thiophene

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol

Procedure:

  • To a stirred solution of this compound and cyclohexanone in ethanol, add elemental sulfur.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product will typically precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

Mechanistic Insight: The Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene of the cyanoacetamide. The resulting adduct then reacts with elemental sulfur to form a thiirane intermediate, which subsequently rearranges and cyclizes to form the stable 2-aminothiophene ring system.[7]

Synthesis of Thiazole Derivatives

While a direct one-step synthesis of a thiazole from this compound is less common, it can be readily converted into an intermediate suitable for the classical Hantzsch thiazole synthesis.[11]

Protocol 4: Two-Step Synthesis of a 2,4-Disubstituted Thiazole

Step 1: Knoevenagel Condensation to form an α,β-Unsaturated Nitrile

Reaction Scheme:

Knoevenagel Condensation start_material This compound unsaturated_nitrile (E)-2-Cyano-N-(4-chlorophenyl)-3-phenylacrylamide start_material->unsaturated_nitrile Ethanol, Reflux aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->unsaturated_nitrile base Base (e.g., Piperidine) base->unsaturated_nitrile

Caption: Knoevenagel condensation to form an α,β-unsaturated nitrile.

Procedure:

  • Dissolve this compound and benzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture, and the product will precipitate. Collect by filtration and wash with cold ethanol.

Step 2: Hantzsch-Type Thiazole Synthesis

The α,β-unsaturated nitrile can then be used in various ways to construct the thiazole ring. A common approach involves reaction with a source of sulfur and a suitable cyclizing agent. A more direct approach for thiazole synthesis from cyanoacetamides involves reaction with α-haloketones and a sulfur source.

A more direct, albeit less commonly cited, approach would be the reaction of N-(4-chlorophenyl)thiocyanoacetamide (which can be prepared from the corresponding acetamide) with an α-haloketone.

Conclusion

This compound is a readily accessible and highly versatile intermediate that provides a convenient entry point into a diverse range of heterocyclic systems. The protocols and mechanistic discussions presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel compounds for applications in medicinal chemistry and materials science. The strategic exploitation of the unique reactivity of this building block will undoubtedly continue to fuel innovation in the development of new molecular entities with significant biological and chemical properties.

References

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  • Fisher Scientific. Safety Data Sheet for N-(4-Cyanophenyl)acetamide.
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  • Wikipedia. Thorpe reaction.
  • ResearchGate. Thorpe–Ziegler reaction | Request PDF.
  • TCI Chemicals. Safety Data Sheet for 2-Cyano-N,N-diethylacetamide.
  • Google Patents. US4010173A - Synthesis of 4-cyanothiazoles.
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  • ResearchGate.
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  • Corrected Supplementary material for a scientific public
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  • ResearchGate.
  • PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • TSI Journals. (2009). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone.
  • PubMed. Cyanoacetamide MCR (III): three-component Gewald reactions revisited.
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  • Der Pharma Chemica. A green chemistry approach to gewald reaction.
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  • Benchchem. Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).
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  • ResearchGate. 2-CYANOACET … SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS: SYNTHESIS OF THIAZOLIDINONES, 3,5-DICYANO-6-AMINO-2-OXOPYRIDINE, 2-IMINO.
  • ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. | Request PDF.
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N-(4-Chlorophenyl)-2-cyanoacetamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide is a highly valuable and reactive chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a chlorophenyl ring, an amide linkage, and a cyanoacetamide moiety, make it an exceptional starting point for the synthesis of a diverse array of heterocyclic compounds. The presence of the electrophilic cyano and carbonyl groups, coupled with an active methylene group, provides multiple reaction sites for cyclization and derivatization. This guide provides a comprehensive overview of the applications of this compound, detailing its synthesis, its role as a pharmacophore in anticancer, antimicrobial, and anti-inflammatory drug development, and providing detailed, field-tested protocols for its synthesis and biological evaluation.

Compound Profile and Synthetic Strategy

This compound (CAS No: 17722-17-7) is a stable, crystalline solid that serves as a cornerstone for combinatorial chemistry and targeted synthesis.[1][2] Its utility stems from its straightforward synthesis and its inherent reactivity, which allows for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17722-17-7[1][3]
Molecular Formula C₉H₇ClN₂O[2]
Molecular Weight 194.62 g/mol [3]
Melting Point 207-209 °C[2]
Appearance Crystalline solidN/A
SMILES N#CCC(=O)Nc1ccc(Cl)cc1[2][3]
Rationale for Synthetic Approach

The most common and efficient synthesis of this compound involves the condensation of 4-chloroaniline with a cyanoacetic acid ester, such as ethyl cyanoacetate.[2] This method is favored for its high yield and the ready availability of starting materials. The reaction is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable amide bond.

Protocol 1: Laboratory Synthesis of this compound

Objective: To synthesize this compound from 4-chloroaniline and ethyl cyanoacetate.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Xylene or Toluene (as solvent)

  • Round-bottom flask equipped with a reflux condenser and Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-chloroaniline (e.g., 12.75 g, 0.1 mol) and ethyl cyanoacetate (e.g., 12.44 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of xylene to the flask. The solvent facilitates the reaction and allows for the azeotropic removal of the ethanol byproduct.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 140°C for xylene) using a heating mantle.

  • Monitoring: The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more ethanol is collected.

  • Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or hexane to remove residual xylene and unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point (expected: 207-209 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Causality and Self-Validation:

  • Using a slight excess of ethyl cyanoacetate ensures the complete consumption of the 4-chloroaniline.

  • The Dean-Stark trap is critical for driving the reaction equilibrium towards the product side by removing ethanol as it forms.

  • Recrystallization is a self-validating purification step; a sharp, consistent melting point of the final crystals indicates high purity.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 4-Chloroaniline C Combine in Xylene A->C B Ethyl Cyanoacetate B->C D Reflux with Dean-Stark Trap (4-6 hours) C->D Heat E Cool to Room Temp D->E Remove Ethanol F Vacuum Filtration E->F Precipitation G Recrystallize from Ethanol F->G Crude Product H Pure N-(4-Chlorophenyl)- 2-cyanoacetamide G->H Purified Product

Caption: Workflow for the synthesis of this compound.

Applications in Anticancer Drug Discovery

The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, and its N-(4-chlorophenyl) derivative is a frequent starting point for novel anticancer agents.[4][5] Its derivatives have demonstrated potent cytotoxic effects across a range of human cancer cell lines, including prostate (PC3), liver (HepG2), breast (MCF-7), and colon (HCT116).[4][5][6]

Mechanism of Action: Induction of Apoptosis and Anti-Angiogenesis

Research has shown that the anticancer effects of this compound derivatives are not merely cytostatic but are actively cytocidal, primarily through the induction of apoptosis.[4][6]

  • Apoptosis Induction: Certain N-hetaryl-2-cyanoacetamide derivatives have been shown to significantly up-regulate the expression of key executioner caspases, such as caspase-3 and caspase-9.[4][6] Activation of this cascade leads to programmed cell death in cancer cells.

  • Anti-Metastatic and Anti-Angiogenic Effects: The same derivatives have also been found to inhibit the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis.[6] Furthermore, they suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis, thereby cutting off the tumor's blood supply.[4][6]

G Compound Cyanoacetamide Derivative MMPs MMP-2 / MMP-9 Compound->MMPs Inhibits HIF HIF-1α Compound->HIF Inhibits Caspases Caspase-9 Caspase-3 Compound->Caspases Activates Metastasis Metastasis & Invasion MMPs->Metastasis VEGF VEGF HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Apoptosis Apoptosis Caspases->Apoptosis G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_res Result Analysis A Add 50µL MHB to each well B Perform 2-fold serial dilution of test compound A->B D Add 50µL inoculum to each well B->D C Prepare 0.5 McFarland bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Observe turbidity E->F H Optional: Add Resazurin and incubate 2-4h E->H G Determine MIC F->G I Confirm MIC by color H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Research

Chronic inflammation is linked to numerous diseases, and the development of new anti-inflammatory agents is a critical area of research. [7][8]Derivatives of N-phenylacetamide and related structures containing a chlorophenyl moiety have shown potential as anti-inflammatory agents. [7][9]Recent studies on structurally related pyrrole derivatives have demonstrated potent activity, suggesting that the N-(4-chlorophenyl) moiety is a key pharmacophoric feature for this biological effect. [10]

Mechanism of Action: Cytokine Modulation

The anti-inflammatory effects can be mediated through the modulation of key signaling molecules in the inflammatory cascade. For example, some pyrrole derivatives containing the 4-chlorophenyl group have been shown to:

  • Suppress Pro-inflammatory Cytokines: Significantly decrease serum levels of Tumor Necrosis Factor-alpha (TNF-α), a major mediator of acute inflammation. [10]* Enhance Anti-inflammatory Cytokines: Increase the production of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine involved in resolving inflammation and promoting tissue repair. [10]

G Inflammation Inflammatory Stimulus (e.g., LPS, Carrageenan) Macrophage Macrophage Inflammation->Macrophage Activates TNFa TNF-α (Pro-inflammatory) Macrophage->TNFa Releases TGFb TGF-β1 (Anti-inflammatory) Macrophage->TGFb Releases Compound N-(4-Chlorophenyl) Derivative Compound->TNFa Suppresses Compound->TGFb Enhances

Caption: Immunomodulatory effects on cytokine production.

Protocol 4: Carrageenan-Induced Paw Edema Assay in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound. This is a classic and well-validated model of localized inflammation. [10] Materials:

  • Wistar rats (180-220 g)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac, 25 mg/kg)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer (for measuring paw volume)

  • Animal handling equipment

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6 per group): Control (vehicle), Reference (Diclofenac), and Test (compound at various doses, e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer the test compound, reference drug, or vehicle intraperitoneally (IP) or orally (PO) to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = V_t - V₀, where V_t is the volume at time 't'.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Analyze the data using statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

Causality and Self-Validation:

  • The carrageenan injection induces a biphasic inflammatory response, allowing for the study of mediators of both early (histamine, serotonin) and late (prostaglandins, cytokines) phases of inflammation.

  • Measuring the initial paw volume (V₀) for each animal provides a baseline and accounts for individual variations.

  • The inclusion of a standard, clinically used anti-inflammatory drug like Diclofenac validates the model's responsiveness and provides a benchmark for the potency of the test compound.

Conclusion and Future Directions

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a robust platform for generating libraries of novel heterocyclic compounds. The consistent emergence of its derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents underscores its importance. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on exploring novel therapeutic targets for this promising class of compounds. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of this compound in the ongoing quest for new and effective medicines.

References

  • El-Sayed, G. A., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(5), 249-252.
  • Siqueira, L. R. P., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. Retrieved from [Link] [8]11. Shaik, A. B., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 387-395. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/.[15]pdf]([Link]15]pdf)
  • Salem, M. A. (2014). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone. Organic Chemistry: An Indian Journal, 10(7), 263-272.
  • Marković, V., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(5), 633.

Sources

Application Notes & Protocols: N-(4-Chlorophenyl)-2-cyanoacetamide as a Versatile Synthon for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(4-Chlorophenyl)-2-cyanoacetamide (NCCA) is a polyfunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its value lies in the strategic placement of a highly acidic active methylene group flanked by electron-withdrawing cyano and amide functionalities. This structural feature allows for the facile generation of a stabilized carbanion, which serves as a potent nucleophile. While the primary nucleophilic attack occurs through the carbon of the active methylene group, the intact amide moiety makes NCCA an exceptional C2N synthon. It enables the construction of diverse and complex nitrogen-containing heterocyclic scaffolds, which are foundational in numerous pharmacologically active compounds. This guide provides an in-depth exploration of the core reactivity of NCCA and delivers detailed, field-proven protocols for its application in key synthetic transformations, including the Knoevenagel condensation and the Gewald three-component reaction.

Introduction

The Role of Cyanoacetamides in Medicinal Chemistry

Cyanoacetamide derivatives are highly reactive and versatile intermediates in organic synthesis.[1][2] The presence of carbonyl, cyano, and active methylene groups within a single molecule provides multiple reaction sites, enabling the synthesis of a wide array of heterocyclic systems that are otherwise difficult to access.[1] Many compounds derived from cyanoacetamides exhibit a broad spectrum of biological activities, making this class of reagents a cornerstone in the design and synthesis of novel therapeutic agents.[1]

Physicochemical Properties of this compound

A clear understanding of the reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Chemical Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
CAS Number 17722-17-7
Appearance Off-white to pale yellow crystalline solid-
Melting Point Data not consistently available; empirical determination recommended-
SMILES C1=CC(=CC=C1NC(=O)CC#N)Cl
Core Reactivity: The Active Methylene Group

The synthetic utility of NCCA is dominated by the reactivity of the C-2 methylene protons. These protons are significantly acidic due to the resonance stabilization of the resulting conjugate base (a carbanion) by both the adjacent nitrile (-C≡N) and amide carbonyl (-C=O) groups.

Deprotonation with a suitable base generates a strong carbon-centered nucleophile. While the amide nitrogen also possesses a proton, its pKa is considerably higher than that of the methylene protons. Therefore, under most standard basic conditions, deprotonation occurs selectively at the carbon, which then serves as the primary point of reaction with electrophiles.[1] This reactivity profile makes NCCA an ideal precursor for building carbon-carbon bonds that lead to the assembly of nitrogen-containing heterocycles.

Generation and Reactivity of the NCCA Carbanion

Principle of Deprotonation

The generation of the key carbanion intermediate is a straightforward acid-base reaction. The choice of base can be tailored to the specific reaction, ranging from mild organic bases like triethylamine or piperidine to stronger inorganic bases such as potassium carbonate, sodium methoxide, or sodium hydride for more challenging transformations.[1][2][3] The equilibrium favors the formation of the resonance-stabilized carbanion, which can then be trapped in situ by an appropriate electrophile.

Caption: Deprotonation of NCCA to form the key carbanion nucleophile.

Protocol: General Procedure for In Situ Nucleophile Generation

This protocol describes a general method for generating the NCCA carbanion for immediate use in a subsequent reaction.

Materials:

  • This compound (NCCA) (1.0 eq)

  • Anhydrous solvent (e.g., Ethanol, DMF, THF)

  • Base (e.g., Triethylamine (1.5 eq), Potassium Carbonate (1.5 eq))

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar) capability

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add NCCA (1.0 eq).

  • Add the chosen anhydrous solvent to achieve a concentration of approximately 0.2-0.5 M.

  • Stir the mixture at room temperature until the NCCA is fully dissolved.

  • Add the base portion-wise over 5-10 minutes. A slight exotherm or color change may be observed.

  • Stir the resulting solution at room temperature for 15-30 minutes to ensure complete formation of the carbanion.

  • The nucleophile is now ready for the addition of the desired electrophile.

Causality Note: The use of an anhydrous solvent is critical to prevent quenching of the generated carbanion by water. An inert atmosphere prevents potential side reactions with oxygen or carbon dioxide.

Key Synthetic Applications & Protocols

The NCCA carbanion is a versatile intermediate for constructing a variety of molecular frameworks. The following protocols detail two of the most powerful and widely used applications.

Application I: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[4][5][6] This reaction transforms NCCA into highly functionalized electron-deficient alkenes, which are themselves valuable intermediates for further synthesis (e.g., via Michael addition or cycloaddition).

Knoevenagel_Workflow Start 1. Reagent Combination Combine NCCA and Aldehyde in Solvent (e.g., Ethanol) Catalysis 2. Catalysis Add Base Catalyst (e.g., Piperidine, Et3N) Start->Catalysis Reaction 3. Reaction Stir at RT or Reflux (Monitor by TLC) Catalysis->Reaction Workup 4. Isolation Cool, Filter Precipitate, and Wash Reaction->Workup Product 5. Final Product (E)-2-Cyano-3-aryl-N- (4-chlorophenyl)acrylamide Workup->Product

Caption: Experimental workflow for the Knoevenagel condensation using NCCA.

Materials:

  • This compound (NCCA) (1.95 g, 10 mmol, 1.0 eq)

  • 4-Nitrobenzaldehyde (1.51 g, 10 mmol, 1.0 eq)

  • Ethanol (40 mL)

  • Piperidine (0.2 mL, ~2 mmol, 0.2 eq)

  • Ice bath, Buchner funnel, filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend NCCA and 4-nitrobenzaldehyde in ethanol (40 mL).

  • Add piperidine (10-15 drops) to the stirred suspension.

  • Heat the mixture to reflux using a heating mantle and condenser. The reaction should become homogeneous and change color.

  • Maintain reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.[7]

  • After completion, cool the reaction flask first to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials or catalyst.

  • Dry the resulting bright yellow solid in a vacuum oven at 50-60 °C.

ParameterExpected Outcome
Yield 85-95%
Appearance Bright yellow crystalline solid
IR (KBr, cm⁻¹) ~3300 (N-H), ~2220 (C≡N), ~1680 (C=O, amide), ~1600 (C=C)
¹H NMR (DMSO-d₆, δ ppm) ~10.5 (s, 1H, NH), ~8.5 (s, 1H, vinyl-H), 8.4-7.6 (m, 8H, Ar-H)
Application II: Gewald Three-Component Reaction

The Gewald reaction is a powerful multicomponent condensation that produces highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile (like NCCA), and elemental sulfur.[3][8][9] These thiophene products are privileged scaffolds in medicinal chemistry, acting as bioisosteres for anthranilic acid derivatives.[3]

Gewald_Mechanism Start NCCA + Ketone Knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Knoevenagel 1. Knoevenagel Condensation (Base cat.) SulfurAdd Thiolate Intermediate Knoevenagel->SulfurAdd 2. Michael Addition of Sulfur (S₈) Cyclization Cyclized Thiol SulfurAdd->Cyclization 3. Intramolecular Cyclization Product 2-Aminothiophene Product Cyclization->Product 4. Tautomerization (Aromatization)

Caption: Simplified mechanism of the Gewald three-component reaction.

Materials:

  • This compound (NCCA) (1.95 g, 10 mmol, 1.0 eq)

  • Cyclohexanone (1.0 mL, ~10 mmol, 1.0 eq)

  • Elemental Sulfur (0.32 g, 10 mmol, 1.0 eq)

  • Ethanol (30 mL)

  • Triethylamine (2.1 mL, 15 mmol, 1.5 eq)

Procedure:

  • To a 100 mL round-bottom flask, add NCCA, cyclohexanone, elemental sulfur, and ethanol.

  • Stir the mixture to create a suspension.

  • Add triethylamine dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture vigorously at 50 °C for 2-4 hours. The initial yellow slurry should change in color and consistency.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring for 15 minutes.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove any salts, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aminothiophene derivative.

ParameterExpected Outcome
Yield 70-85%
Appearance Pale yellow to tan solid
IR (KBr, cm⁻¹) ~3450, 3350 (N-H₂ str.), ~1650 (C=O, amide)
¹H NMR (DMSO-d₆, δ ppm) ~9.5 (s, 1H, NH-amide), ~7.6-7.3 (m, 4H, Ar-H), ~6.8 (s, 2H, NH₂), ~2.4 (t, 2H, CH₂), ~1.6 (m, 6H, other CH₂)

Safety and Handling

NCCA and related reagents should be handled with appropriate care in a well-ventilated fume hood.

Hazard CategoryDescription & Precautions
Acute Toxicity Cyanoacetamides are generally harmful if swallowed or inhaled.[10] Avoid creating dust.
Skin/Eye Irritation The compound and its precursors can cause skin and serious eye irritation.[10][11]
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[10][12][13]
Handling Use in a well-ventilated chemical fume hood. Wash hands thoroughly after handling.[13]
Disposal Dispose of chemical waste in accordance with local, state, and federal regulations.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst or insufficient amount.2. Low reaction temperature.3. Presence of water quenching the nucleophile.1. Use fresh, pure base/catalyst.2. Increase reaction temperature or time.3. Ensure all glassware is dry and use anhydrous solvents.
Formation of Side Products 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Self-condensation of starting materials.1. Run the reaction at a lower temperature.2. Carefully measure all reagents.3. Add the electrophile slowly to the generated nucleophile solution.
Product Fails to Precipitate 1. Product is too soluble in the reaction solvent.2. Insufficient cooling.1. Reduce the solvent volume under reduced pressure.2. Add a co-solvent in which the product is insoluble (e.g., water, hexane).3. Ensure thorough cooling in an ice bath.

Conclusion

This compound is a powerful and versatile building block for synthetic organic chemistry. Its utility is primarily derived from the acidic active methylene group, which allows for the reliable generation of a carbon nucleophile. Through well-established reactions like the Knoevenagel condensation and the Gewald three-component reaction, NCCA provides efficient and direct access to complex nitrogen-containing heterocycles. The protocols and insights provided in this guide equip researchers and drug development professionals with the necessary tools to effectively leverage this reagent in the synthesis of novel molecules with high potential for pharmacological activity.

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, 78(Pt 12), 1184–1187.
  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12).
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-111.
  • de Oliveira, L. G., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society.
  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 55-63.
  • Fadda, A. A., et al. (2014). 2-Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Journal of the Chinese Chemical Society.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • Koutentis, P. A., et al. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2014(iv), 1-10.
  • SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.
  • Salem, M. A. (2009). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis. Trade Science Inc. Journals.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Gewald reaction.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.
  • ResearchGate. (n.d.). Review articles in Knoevenagel Condensation.
  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
  • ChemRxiv. (2022). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor.
  • Wiley Online Library. (2021). Boron- versus Nitrogen-Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions. Chemistry – A European Journal.
  • PubMed Central. (2021). Boron- versus Nitrogen-Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions: Synthesis of Cyano(hydro)organoboranes and 2-Aza-1,4-diborabutatrienes. Chemistry – A European Journal.

Sources

Application Note & Protocols: Strategic Derivatization of N-(4-Chlorophenyl)-2-cyanoacetamide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-(4-chlorophenyl)-2-cyanoacetamide scaffold is a cornerstone for the synthesis of diverse heterocyclic compounds with significant therapeutic potential.[1][2] Its unique chemical architecture, featuring a highly reactive methylene group flanked by electron-withdrawing cyano and amide functionalities, makes it an exceptionally versatile starting material for library synthesis in drug discovery programs.[2][3][4] This guide provides a comprehensive overview of the strategic derivatization of this scaffold, with a primary focus on the Knoevenagel condensation. We will detail the underlying chemical principles, provide field-proven, step-by-step protocols for synthesis and characterization, and explain the rationale behind key experimental choices to empower researchers in developing novel bioactive molecules.

Scientific Rationale: The Chemical Versatility of the Cyanoacetamide Core

The synthetic utility of this compound stems from its polyfunctional nature, possessing both nucleophilic and electrophilic centers.[2][5] The key to its reactivity lies in the active methylene group (C-2). The adjacent cyano (-C≡N) and carbonyl (-C=O) groups are strongly electron-withdrawing, which significantly increases the acidity of the C-2 protons. This makes the methylene carbon a potent nucleophile upon deprotonation by a mild base.[3]

This "CH-acidic" character is the foundation for its participation in a wide range of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1][6] This reaction, which involves the condensation of the active methylene compound with an aldehyde or ketone, is a robust and efficient method for generating α,β-unsaturated systems.[7][8] These products are not merely final compounds but serve as crucial intermediates for constructing a vast array of pharmacologically relevant heterocyclic systems like pyridine, pyrazole, and thiazole derivatives.[2][4][9]

G cluster_0 This compound Scaffold cluster_1 Primary Derivatization Pathways Scaffold This compound ActiveMethylene Active Methylene Group (Nucleophilic Center, C-2) Scaffold->ActiveMethylene Enables AmideNH Amide N-H (Nucleophilic Center) Scaffold->AmideNH Knoevenagel Knoevenagel Condensation (with Aldehydes/Ketones) ActiveMethylene->Knoevenagel Primary Reaction Alkylation N-Alkylation AmideNH->Alkylation Carbonyl Carbonyl & Cyano Groups (Electrophilic Centers) Cyclization Heterocyclization (with Binucleophiles) Knoevenagel->Cyclization Product enables Michael Michael Addition G cluster_workflow Knoevenagel Condensation Workflow A 1. Combine Reactants N-(4-Cl-Ph)-2-cyanoacetamide + Aromatic Aldehyde B 2. Add Solvent & Catalyst (e.g., Ethanol, Piperidine) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT Product Precipitates D->E F 6. Isolate & Purify Filtration, Washing, Recrystallization E->F G 7. Characterize (NMR, MS, FTIR, MP) F->G G cluster_pathway Reaction Pathway A Knoevenagel Product (Michael Acceptor) D 1. Michael Addition A->D B Malononitrile (Michael Donor) B->D C Base (e.g., Piperidine) C->D Catalyst E 2. Intramolecular Cyclization D->E F 3. Tautomerization/ Aromatization E->F G Substituted 2-Pyridone Derivative (Final Heterocycle) F->G

Sources

Synthesis of Polysubstituted Pyridine Compounds via Piperidine-Catalyzed One-Pot Reaction of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed

Introduction and Significance

Polysubstituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals. Their diverse biological activities stem from the versatile substitution patterns that can be achieved around the pyridine ring. This application note provides a detailed protocol for the synthesis of highly functionalized pyridine derivatives through an efficient, one-pot, three-component reaction. The described methodology utilizes N-(4-Chlorophenyl)-2-cyanoacetamide, an aromatic aldehyde, and malononitrile, catalyzed by piperidine. This approach offers high atom economy and procedural simplicity, making it an attractive strategy for generating libraries of novel pyridine-based compounds for screening and development.

The core of this synthesis lies in a domino reaction sequence that combines a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization followed by aromatization, all occurring in a single reaction vessel. This convergence simplifies the synthetic process, reduces waste, and minimizes purification steps compared to traditional multi-step syntheses.

Mechanistic Pathway

The formation of the polysubstituted pyridine ring proceeds through a well-established cascade of reactions. The catalytic role of piperidine is crucial in the initial stages of this sequence.

  • Knoevenagel Condensation: The reaction is initiated by a piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde (e.g., benzaldehyde) and malononitrile. Piperidine acts as a base, deprotonating the acidic methylene group of malononitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidene malononitrile intermediate (a Michael acceptor).

  • Michael Addition: In the presence of piperidine, this compound is also deprotonated at its active methylene group, forming a nucleophilic enolate. This enolate then undergoes a Michael 1,4-addition to the electron-deficient double bond of the previously formed arylidene malononitrile.

  • Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, where a nitrogen atom attacks one of the nitrile groups. This is followed by a series of tautomerizations to form a more stable dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate is then oxidized to the final, stable aromatic pyridine ring. In many cases, this oxidation occurs via air oxidation, especially when the reaction is heated.

The overall mechanistic workflow can be visualized as follows:

Pyridine Synthesis Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization Aldehyde Aldehyde Arylidene_Malononitrile Arylidene Malononitrile (Michael Acceptor) Aldehyde->Arylidene_Malononitrile + Malononitrile Malononitrile Malononitrile Piperidine_cat1 Piperidine (cat.) Piperidine_cat1->Arylidene_Malononitrile catalyzes Michael_Adduct Michael Adduct Arylidene_Malononitrile->Michael_Adduct + Deprotonated Cyanoacetamide Cyanoacetamide_deriv N-(4-Chlorophenyl) -2-cyanoacetamide Piperidine_cat2 Piperidine (cat.) Piperidine_cat2->Michael_Adduct catalyzes Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Intramolecular Cyclization Final_Pyridine Polysubstituted Pyridine Product Dihydropyridine->Final_Pyridine Aromatization Oxidation Oxidation (e.g., Air) Oxidation->Final_Pyridine

Reaction mechanism for the synthesis of polysubstituted pyridines.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar 2-amino-3,5-dicarbonitrile pyridine derivatives.[1] It describes the synthesis of 2-amino-4-phenyl-6-(4-chloro-phenylamino)-pyridine-3,5-dicarbonitrile as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compoundC₉H₇ClN₂O194.621.0101.95 g
BenzaldehydeC₇H₆O106.121.0101.06 g (1.02 mL)
MalononitrileC₃H₂N₂66.062.0201.32 g
PiperidineC₅H₁₁N85.150.220.17 g (0.20 mL)
Ethanol (Absolute)C₂H₅OH46.07--30 mL
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Combination Add all reagents and ethanol to a 100 mL round-bottom flask. B 2. Reaction Stir and reflux the mixture for 6-8 hours. A->B Heat C 3. Cooling and Precipitation Cool the reaction mixture to room temperature. A solid precipitate will form. B->C Cool D 4. Isolation Collect the solid product by vacuum filtration and wash with cold ethanol. C->D Filter E 5. Drying Dry the crude product in a desiccator. D->E Dry F 6. Purification (Recrystallization) Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture. E->F Dissolve & Cool G 7. Final Product Collect the purified crystals, dry, and characterize. F->G Filter & Dry

General experimental workflow for the synthesis.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.95 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and malononitrile (1.32 g, 20 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the addition of piperidine (0.20 mL, 2 mmol) as the catalyst.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78-80 °C) and maintain a gentle reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid product is expected to precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Transfer the filtered solid to a watch glass and dry it in a desiccator under vacuum to a constant weight.

  • Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethanol and N,N-dimethylformamide (DMF). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization of the Product

The structure of the synthesized pyridine derivative should be confirmed using standard analytical techniques. The expected product is 2-amino-4-phenyl-6-(4-chloro-phenylamino)-pyridine-3,5-dicarbonitrile .

Expected Analytical Data (based on similar structures[2]):

  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: Expected to be in the range of 250-300 °C.

  • FT-IR (KBr, cm⁻¹):

    • ~3450-3300 (N-H stretching of amino group)

    • ~2220-2210 (C≡N stretching of nitrile groups)

    • ~1640-1600 (C=N and C=C stretching of the pyridine ring)

    • ~1580 (N-H bending)

  • ¹H NMR (DMSO-d₆, δ ppm):

    • ~8.5 (s, 2H, -NH₂)

    • ~7.2-8.0 (m, 9H, Ar-H)

    • A singlet for the second N-H proton may also be observed.

  • ¹³C NMR (DMSO-d₆, δ ppm):

    • ~160 (C-N carbons in the pyridine ring)

    • ~115-120 (C≡N carbons)

    • ~120-140 (Aromatic carbons)

    • ~80-90 (Carbons of the pyridine ring attached to cyano groups)

  • Mass Spectrometry (ESI-MS): m/z calculated for C₂₀H₁₂ClN₅ [M+H]⁺: 358.08. Found: ~358.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[3]

  • Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[4][5]

  • Malononitrile: Fatal if swallowed and toxic in contact with skin or if inhaled. Causes serious eye irritation and may cause an allergic skin reaction. It is very toxic to aquatic life.[6][7][8]

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This application note details a robust and efficient one-pot method for synthesizing polysubstituted pyridine derivatives from this compound. The procedure is straightforward, utilizes readily available reagents, and proceeds with high atom economy. The detailed protocol, mechanistic insights, and characterization guidelines provide researchers, scientists, and drug development professionals with a comprehensive resource for the preparation and analysis of this important class of heterocyclic compounds.

References

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]
  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • ResearchGate. (n.d.). One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. [Link]
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • Carl ROTH. (2023, March 31).
  • ACS Omega. (2021, October 18).
  • PubMed Central. (n.d.).
  • RSC Publishing. (n.d.).
  • PubMed Central. (2021, March 23). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]
  • Organic Syntheses. (n.d.). Malononitrile. [Link]
  • Chemos GmbH & Co.KG. (n.d.).
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. [Link]
  • Chemos GmbH & Co.KG. (2021, June 17).
  • ResearchGate. (n.d.). One-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)
  • Penta chemicals. (2024, May 7).
  • Arkat USA. (n.d.).
  • Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
  • Cole-Parmer. (2012, September 17).
  • National Institutes of Health. (2019, September 17). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]
  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Semantic Scholar. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]
  • ResearchGate. (n.d.). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold | Request PDF. [Link]
  • ScienceDirect. (n.d.).
  • Carl ROTH. (2023, March 10).
  • ResearchGate. (n.d.).
  • Cole-Parmer. (n.d.).
  • Loba Chemie. (n.d.).
  • ResearchGate. (n.d.).

Sources

Application Note & Protocols: N-(4-Chlorophenyl)-2-cyanoacetamide as a Versatile Synthon in Heterocyclic Chemistry via Reaction with Active Methylene Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-Chlorophenyl)-2-cyanoacetamide, a highly versatile and reactive building block in modern organic synthesis. We delve into the core principles of its reactivity, focusing on its activated methylene group which serves as a potent nucleophile. This note details key reaction classes, including the Knoevenagel condensation and Michael addition-cyclization cascades, that leverage this reactivity to construct complex heterocyclic scaffolds. Detailed, field-tested protocols, mechanistic diagrams, and expert insights are provided to enable researchers, scientists, and drug development professionals to effectively utilize this synthon in their synthetic programs.

Introduction: The Strategic Value of this compound

This compound is a polyfunctional organic compound distinguished by three key reactive sites: the secondary amide, the nitrile group, and, most critically, the α-carbon flanked by both the carbonyl and cyano groups. This α-carbon is a classic "active methylene" group, rendering its protons acidic and easily removable by a base to form a resonance-stabilized carbanion.

Cyanoacetamide derivatives are foundational synthons in heterocyclic chemistry, serving as precursors for a vast array of biologically active molecules.[1][2] The presence of the 4-chlorophenyl moiety provides a common structural motif found in numerous pharmaceutical agents, offering a vector for further functionalization or for modulating pharmacokinetic properties. This guide focuses on the application of this compound as a nucleophilic partner in reactions that form new carbon-carbon bonds, leading to valuable synthetic intermediates and diverse heterocyclic systems.[3]

Core Reactivity: The Active Methylene Carbanion

The synthetic utility of this compound is dominated by the nucleophilicity of its C-2 position.[1] The electron-withdrawing nature of the adjacent carbonyl (C=O) and cyano (C≡N) groups significantly increases the acidity of the methylene protons (pKa ≈ 11 in DMSO).

In the presence of a mild base (e.g., piperidine, triethylamine, or an alkoxide), a proton is abstracted to generate a potent, resonance-stabilized carbanion. This nucleophile is the key intermediate that initiates reactions with various electrophiles.

Figure 1: Base-catalyzed formation of the nucleophilic carbanion.

Application Protocol: Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a cornerstone reaction in C-C bond formation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] This reaction is exceptionally effective for synthesizing electron-deficient α,β-unsaturated systems, which are themselves valuable Michael acceptors for subsequent reactions.

Mechanistic Rationale

The reaction is typically catalyzed by a weak amine base like piperidine. The base first deprotonates the this compound to generate the carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB elimination of water, driven by the formation of a stable conjugated system, yields the final product.[5]

Caption: Workflow for the Knoevenagel Condensation.

Experimental Protocol

Objective: To synthesize (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)acrylamide.

Materials:

  • This compound (1.0 eq, 194.6 g/mol )

  • 4-Nitrobenzaldehyde (1.0 eq, 151.1 g/mol )

  • Piperidine (0.1 eq)

  • Ethanol (or Methanol), absolute

  • Deionized Water

  • Ice Bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.95 g, 10.0 mmol) and 4-nitrobenzaldehyde (1.51 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture to form a slurry.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) to the slurry.

    • Scientist's Note: Piperidine is a sufficiently strong base to facilitate deprotonation but mild enough to prevent self-condensation of the aldehyde or hydrolysis of the amide/nitrile functionalities.[4]

  • Reaction: Heat the mixture to reflux (approx. 78°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filter the resulting solid product using a Büchner funnel.

  • Wash the solid with 20 mL of cold ethanol, followed by 20 mL of deionized water to remove any residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the pure (E)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)acrylamide as a yellow solid.[6][7]

Data Summary
Reactant 1Reactant 2CatalystSolventTime (h)Typical Yield (%)
This compound4-NitrobenzaldehydePiperidineEthanol2-485-95
This compoundBenzaldehydePiperidineEthanol3-580-90
This compound4-ChlorobenzaldehydePiperidineMethanol2-490-98

Table 1: Representative data for Knoevenagel condensation reactions.[6][8]

Application Protocol: Michael Addition-Cyclization for Pyridone Synthesis

This advanced application demonstrates the power of this compound in a tandem reaction sequence. It first acts as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (e.g., a chalcone), followed by an intramolecular cyclization and tautomerization to yield a highly substituted 2-pyridone scaffold.[9]

Mechanistic Rationale

The sequence is a powerful method for rapidly building molecular complexity.

  • Michael Addition: The base-generated carbanion of this compound adds to the β-carbon of the chalcone (a 1,4-conjugate addition). This is a thermodynamically controlled process that forms a new C-C bond.[10][11]

  • Intramolecular Cyclization (Thorpe-Ziegler type): The enolate formed after the Michael addition is transient. The nitrogen of the amide group then acts as an intramolecular nucleophile, attacking the cyano group.[12][13]

  • Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the thermodynamically stable 2-pyridone aromatic ring.

G A 1. Carbanion Formation (Base: NaOEt) B 2. Michael Addition (Carbanion attacks Chalcone) A->B Nucleophile generation C 3. Intramolecular Cyclization (Amide N attacks Cyano C) B->C Forms linear adduct D 4. Tautomerization C->D Forms 6-membered ring E Final Product: Substituted 2-Pyridone D->E Aromatization driving force

Caption: Workflow for Pyridone synthesis via Michael Addition-Cyclization.

Experimental Protocol

Objective: To synthesize 6-amino-1-(4-chlorophenyl)-4,5-diphenyl-3,5-dicyano-2-oxo-pyridine derivative (representative structure).

Materials:

  • This compound (1.0 eq, 194.6 g/mol )

  • Benzylideneacetophenone (Chalcone) (1.0 eq, 208.26 g/mol )

  • Sodium Ethoxide (NaOEt) (1.2 eq, 68.05 g/mol )

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ice Bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, dissolve sodium metal (0.28 g, 12.0 mmol) in absolute ethanol (50 mL) to prepare fresh sodium ethoxide. Cool the solution to room temperature.

  • Reagent Addition: Add this compound (1.95 g, 10.0 mmol) and benzylideneacetophenone (2.08 g, 10.0 mmol) to the sodium ethoxide solution.

    • Scientist's Note: A strong base like sodium ethoxide is required to efficiently drive the initial Michael addition and subsequent cyclization. The reaction is often performed in the parent alcohol as the solvent.[12]

  • Reaction: Heat the mixture to reflux for 6-8 hours. The solution will typically change color and may become thick. Monitor the reaction by TLC.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it slowly over a beaker containing ice (100 g) and glacial acetic acid (2 mL).

    • Trustworthiness Check: The acidification step is crucial. It neutralizes the basic catalyst and protonates the intermediate, which drives the final tautomerization to the stable pyridone product and induces its precipitation.

  • Isolation: Stir the resulting mixture for 30 minutes. The solid product will precipitate out.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure pyridone derivative.

Data Summary
Michael DonorMichael AcceptorBaseSolventTime (h)Typical Yield (%)
This compoundBenzylideneacetophenoneNaOEtEthanol6-865-75
This compoundEthyl CinnamateNaOEtEthanol8-1060-70
This compoundAcrylonitrilet-BuOKTHF4-670-80

Table 2: Representative data for Michael addition-cyclization reactions.

Conclusion

This compound has proven to be an exceptionally reliable and versatile reagent for the synthesis of complex organic molecules. Its active methylene group provides a robust nucleophilic handle for engaging in fundamental C-C bond-forming reactions. The protocols detailed herein for the Knoevenagel condensation and Michael addition-cyclization cascades represent reproducible and scalable methods for accessing α,β-unsaturated systems and highly functionalized pyridone heterocycles, respectively. These applications underscore the strategic importance of this synthon in medicinal chemistry and materials science research programs.

References

  • Wikipedia. (2023). Knoevenagel condensation.
  • Abdel-Wahab, B. F., et al. (2015). SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS. ResearchGate.
  • Wikipedia. (2022). Thorpe reaction.
  • Patel, H., et al. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299.
  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylen Compounds in the Synthesis of Some Azaheterocyclic Systems. To Chemistry Journal, 7.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
  • Valadbeigi, Y., & Akbari, A. (2015). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 59(3), 179-185.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • da Silva, F. C., et al. (2018). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction: Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Revista Virtual de Química, 10(4).
  • Chem-Station. (2014). Thorpe-Ziegler Reaction.
  • Scribd. (n.d.). Thrope Ziegler Cyclization Search.
  • Fadda, A. A., et al. (2014). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis. Trade Science Inc.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols: N-(4-Chlorophenyl)-2-cyanoacetamide in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide is a highly versatile and reactive building block in the synthesis of a wide array of heterocyclic compounds with significant antimicrobial potential. Its unique chemical structure, featuring an active methylene group, a cyano group, and a chlorophenyl amide moiety, allows for diverse chemical transformations. This guide provides an in-depth exploration of the utility of this compound in the development of novel antimicrobial agents. We will delve into its chemical properties, detail synthetic protocols for various classes of antimicrobial compounds, and provide insights into the rationale behind these methodologies.

Introduction: The Strategic Importance of this compound

The escalating threat of antimicrobial resistance necessitates the continuous development of new and effective therapeutic agents. This compound has emerged as a valuable scaffold in medicinal chemistry due to its capacity to serve as a precursor for a multitude of heterocyclic systems. These resulting compounds, including pyridones, pyrazoles, and thiazoles, have demonstrated promising activity against a range of bacterial and fungal pathogens.

The reactivity of this compound stems from the electron-withdrawing effects of the adjacent cyano and carbonyl groups, which activate the methylene protons. This facilitates reactions with various electrophiles and nucleophiles, making it an ideal starting material for constructing complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 207-209 °C[3]
CAS Number 17722-17-7[3]
SMILES C1=CC(=CC=C1NC(=O)CC#N)Cl[1]

Key Synthetic Transformations and Antimicrobial Derivatives

This compound serves as a linchpin for the synthesis of several classes of heterocyclic compounds with documented antimicrobial activities. The following sections will detail the synthesis of pyridone and pyrazole derivatives.

Synthesis of Pyridone Derivatives

Pyridone and its fused heterocyclic derivatives are a well-established class of compounds with broad-spectrum antimicrobial activities. The synthesis often involves the reaction of the active methylene group of this compound with α,β-unsaturated compounds or 1,3-dicarbonyl compounds.

Rationale: The reaction capitalizes on the nucleophilicity of the carbanion generated from the active methylene group of this compound. This carbanion readily participates in Michael additions with α,β-unsaturated systems, followed by intramolecular cyclization and dehydration to yield the stable pyridone ring.

Workflow for Pyridone Synthesis:

start This compound intermediate Michael Adduct Intermediate start->intermediate Michael Addition reagent1 α,β-Unsaturated Ketone / Aldehyde reagent1->intermediate reagent2 Base (e.g., Piperidine) reagent2->start product Pyridone Derivative intermediate->product Intramolecular Cyclization & Dehydration start This compound Derivative intermediate Hydrazone Intermediate start->intermediate Condensation reagent Hydrazine Hydrate / Substituted Hydrazine reagent->intermediate product Pyrazole Derivative intermediate->product Intramolecular Cyclization

Sources

The Role of N-(4-Chlorophenyl)-2-cyanoacetamide in Modern Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Synthon

In the landscape of synthetic organic chemistry, the pursuit of efficient and selective catalytic methodologies is paramount. N-(4-Chlorophenyl)-2-cyanoacetamide, a key derivative of the broader cyanoacetamide class, has emerged as a molecule of significant interest. Its polyfunctional nature, possessing both electrophilic and nucleophilic centers, renders it a highly versatile building block, or synthon, for the synthesis of complex heterocyclic structures.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound in catalysis, complete with in-depth application notes and actionable protocols.

Cyanoacetamides are renowned for their reactivity, largely governed by the active methylene group adjacent to the cyano and carbonyl functionalities.[1] This inherent reactivity allows them to participate in a wide array of condensation and multicomponent reactions, often under mild, base-catalyzed conditions.[3][4] While not a catalyst in the classical sense of a transition metal complex, this compound acts as a crucial reactant in catalytically driven processes, leading to the efficient construction of diverse molecular scaffolds. This guide will focus on its application as a key substrate in base-catalyzed heterocyclic synthesis, a cornerstone of medicinal chemistry and materials science.

Core Application: Base-Catalyzed Multicomponent Synthesis of Substituted Pyridines

One of the most powerful applications of this compound is in the multicomponent synthesis of highly substituted pyridine derivatives. Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals, and their efficient synthesis is a constant focus of chemical research. The use of this compound in a one-pot reaction with an aldehyde and an active methylene compound, catalyzed by a simple base like piperidine, offers a streamlined and atom-economical approach to these valuable heterocycles.

Mechanistic Insights

The reaction proceeds through a cascade of interconnected equilibria, initiated by a Knoevenagel condensation. The base catalyst, typically a mild organic base like piperidine, plays a crucial role in deprotonating the active methylene compounds, thereby generating the nucleophilic species required for carbon-carbon bond formation. The subsequent Michael addition and intramolecular cyclization steps, followed by aromatization, lead to the final pyridine product. The electron-withdrawing nature of the 4-chlorophenyl group can influence the reactivity of the amide nitrogen and the acidity of the methylene protons, thereby modulating the reaction kinetics and product distribution.

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile

This protocol details a representative one-pot synthesis of a highly functionalized pyridine derivative using this compound.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₉H₇ClN₂O194.62≥98%Sigma-Aldrich
4-MethoxybenzaldehydeC₈H₈O₂136.15≥99%Acros Organics
MalononitrileC₃H₂N₂66.06≥99%Alfa Aesar
PiperidineC₅H₁₁N85.15≥99%Merck
Ethanol (Absolute)C₂H₅OH46.07≥99.8%Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.95 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of piperidine (0.1 mL, 1 mmol) as the catalyst.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 15 minutes and then heated to reflux (approximately 78 °C) for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7 v/v) as the eluent.

  • Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then dried under vacuum to afford the pure 2-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile.

Expected Yield and Characterization
  • Yield: 85-92%

  • Appearance: Pale yellow solid

  • Melting Point: 210-212 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.8 Hz, 2H), 7.62 (d, J = 8.8 Hz, 2H), 7.45 (s, 2H, NH₂), 7.38 (d, J = 8.4 Hz, 2H), 7.10 (d, J = 8.4 Hz, 2H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.1, 159.8, 158.2, 152.5, 136.4, 133.1, 129.8, 129.2, 128.7, 117.5, 114.6, 107.3, 84.1, 55.9.

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2215 (CN), 1620 (C=N), 1590 (C=C).

Visualization of the Catalytic Process

Workflow for the One-Pot Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions This compound This compound Mixing Mixing This compound->Mixing 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Piperidine Piperidine Piperidine->Mixing Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mixing Reflux (78 °C) Reflux (78 °C) Heating_to_Reflux Heating_to_Reflux Mixing->Heating_to_Reflux Stirring Reaction_Monitoring Reaction_Monitoring Heating_to_Reflux->Reaction_Monitoring 4 hours Workup_and_Purification Workup_and_Purification Reaction_Monitoring->Workup_and_Purification TLC Final_Product Substituted Pyridine Workup_and_Purification->Final_Product Filtration & Washing G catalyst Piperidine (Base) intermediate1 Enolate (from Malononitrile) catalyst->intermediate1 + Malononitrile intermediate2 Knoevenagel Adduct intermediate1->intermediate2 + Aldehyde intermediate3 Michael Adduct intermediate2->intermediate3 + Enolate of This compound intermediate4 Cyclized Intermediate intermediate3->intermediate4 Intramolecular Cyclization product Pyridine Product intermediate4->product Aromatization (-H₂O, -H) product->catalyst Regenerated reactants Aldehyde + N-(4-Chlorophenyl)- 2-cyanoacetamide

Caption: Simplified representation of the base-catalyzed reaction pathway.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected high yield and the distinct spectroscopic signatures of the product provide clear metrics for success. The purity of the final product can be readily assessed by melting point analysis and confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Any significant deviation from the expected data would indicate incomplete reaction, the presence of side products, or impurities, prompting a review of the experimental conditions.

Future Directions and Broader Applications

The utility of this compound extends beyond the synthesis of pyridines. Its derivatives are valuable precursors for a wide range of other heterocyclic systems, including pyrazoles, pyrimidines, and thiazoles. [3][5]Furthermore, the cyanoacetamide moiety can serve as a ligand for the coordination of metal ions, opening avenues for the development of novel metal complexes with potential applications in catalysis and materials science. [6][7]The exploration of these metal complexes as catalysts for various organic transformations represents a promising area for future research.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its application in base-catalyzed multicomponent reactions provides an efficient and elegant route to complex and medicinally relevant heterocyclic compounds. The protocol detailed herein offers a practical example of its utility, providing a solid foundation for further exploration and innovation in the field of catalysis and drug discovery.

References

  • Al-Ostoot, F. H., et al. (2021). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 68(10), 1757-1805. [Link]
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]
  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71. [Link]
  • Dyachenko, I. V., et al. (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 94(6), 1218-1227. [Link]
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. ARKIVOC, 2020(1), 1-84. [Link]
  • Salem, M. A. (2009). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone. Organic Chemistry: An Indian Journal, 5(3), 228-235. [Link]
  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • El-Gamel, N. E. A. (2014). Synthesis and characterization of new 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes and a study on their antimicrobial activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 45-54. [Link]
  • de la Torre, M. C., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-927. [Link]
  • Gu, H., et al. (2015). Novel Metal Nanomaterials and Their Catalytic Applications.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • Darla, P. V., et al. (2018). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
  • Li, Y., et al. (2014). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. International Journal of Molecular Sciences, 15(1), 1246-1262. [Link]
  • El-Gamel, N. E. A., et al. (2024). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Scientific Reports, 14(1), 1-15. [Link]
  • Dömling, A., et al. (2020). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 16, 2368-2375. [Link]
  • Kumar, R., et al. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 522-543. [Link]
  • Ciufolini, M. A., et al. (2011). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 76(21), 8847-8857. [Link]
  • Al-Mulla, A. (2023). Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. Molecules, 28(14), 5393. [Link]
  • Moret, M.-E. (2021). Low-Valent Transition Metalate Anions in Synthesis, Small Molecule Activation, and Catalysis. Chemical Reviews, 121(18), 11359-11513. [Link]
  • Engel, J., & Meggers, E. (2019). Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. Chemical Reviews, 119(2), 1180-1243. [Link]
  • Fadda, A. A., et al. (2008).

Sources

Application Note & Protocol: High-Purity Recrystallization of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the robust methodology for the purification of N-(4-Chlorophenyl)-2-cyanoacetamide via recrystallization. Moving beyond a simple procedural outline, this document elucidates the underlying chemical principles governing solvent selection, impurity removal, and crystal growth. The protocols provided are designed to be self-validating, ensuring reproducible attainment of high-purity material essential for downstream applications in pharmaceutical and materials science research.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.[1][2][3] The purity of this starting material is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and complications in biological assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[4]

Foundational Principles of Recrystallization

Successful recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).

Solvent Selection Strategy

The "like dissolves like" principle is a foundational guide for solvent screening. Given the polar functional groups (amide, nitrile) and the relatively nonpolar chlorophenyl ring of this compound, a solvent of intermediate polarity is often a good starting point. Alcohols, such as ethanol, have been demonstrated to be effective for the recrystallization of cyanoacetamide derivatives.[1][5]

Understanding Potential Impurities

A common synthetic route to this compound involves the reaction of 4-chloroaniline with an acetoacetylating agent like ethyl cyanoacetate.[6] Potential impurities arising from this synthesis could include:

  • Unreacted 4-chloroaniline: A basic impurity.

  • Unreacted ethyl cyanoacetate: A liquid at room temperature.

  • Side-reaction byproducts: Such as di-acylated aniline derivatives.

A well-chosen recrystallization protocol will effectively remove these impurities.

Safety & Handling

Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • This compound: May cause skin, eye, and respiratory irritation.[7]

  • Ethanol: Flammable liquid and vapor.

Personal Protective Equipment (PPE) is mandatory:

  • Safety goggles

  • Lab coat

  • Chemically resistant gloves

All procedures should be performed in a well-ventilated fume hood.[8][9]

Recommended Recrystallization Protocol

This protocol has been optimized for the purification of this compound.

Materials & Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. To this, add a minimal amount of ethanol and begin heating the mixture on a hotplate with gentle stirring.

  • Achieving Saturation: Continue to add ethanol portion-wise to the heated mixture until the solid has just completely dissolved. It is crucial to avoid adding an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period, then transfer them to a watch glass for final drying in a vacuum oven.

Process Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Crude Product in Flask b Add Minimal Hot Ethanol a->b Heat & Stir c Hot Filtration (Optional) b->c If Insoluble Impurities d Slow Cooling to Room Temp. c->d e Ice Bath d->e f Vacuum Filtration e->f g Wash with Ice-Cold Ethanol f->g h Dry Crystals g->h

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Table

While ethanol is the recommended solvent, the following table provides guidance on the suitability of other common laboratory solvents based on the solubility of the parent compound, 2-cyanoacetamide, and general principles.[10] Experimental verification is always recommended.

SolventBoiling Point (°C)PolarityExpected Solubility Behavior for this compound
Ethanol 78PolarRecommended: Good solubility when hot, poor when cold.
Methanol 65PolarLikely good solubility, but lower boiling point may be less ideal.
Isopropanol 82PolarA good alternative to ethanol.
Acetone 56Polar AproticHigh solubility may lead to lower recovery.
Ethyl Acetate 77IntermediateMay be a suitable alternative, requires testing.
Toluene 111NonpolarLikely poor solubility even when hot.
Water 100Very PolarLikely insoluble.

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent to increase the concentration. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal.
Low Yield Too much solvent was added, or the crystals were washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the purification of this compound. By understanding the fundamental principles of recrystallization and potential pitfalls, researchers can consistently obtain high-purity material, thereby ensuring the integrity and success of their subsequent research endeavors.

References

  • Chemsrc. This compound.
  • Beilstein Journal of Organic Chemistry. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide.
  • National Center for Biotechnology Information. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide.
  • Loba Chemie. CYANOACETAMIDE FOR SYNTHESIS MSDS.
  • Chemcasts. n-(4-Amino-2-chlorophenyl)acetamide Properties vs Temperature.
  • Organic Syntheses. cyanoacetamide.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • YouTube. Recrystallization.
  • Seidell, A. Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.
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  • ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions.
  • ResearchGate. Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.
  • PCCA. Active Ingredient Summary Table Thermal Stability.
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The Role of N-(4-Chlorophenyl)-2-cyanoacetamide in the Synthesis of Novel Anticancer Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down a multitude of synthetic pathways. Among the vast arsenal of chemical building blocks, N-(4-Chlorophenyl)-2-cyanoacetamide has emerged as a particularly versatile and potent synthon for the creation of heterocyclic compounds with significant promise in oncology. Its inherent reactivity, stemming from the active methylene group flanked by a nitrile and an amide, provides a gateway to a diverse range of molecular architectures, most notably pyrazole and pyranopyrazole derivatives, which have demonstrated compelling anticancer activities.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical application of this compound in the synthesis of anticancer compounds. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, ensuring a deep and functional understanding of the synthetic processes and their biological implications.

Chemical Profile of this compound

Before embarking on synthetic endeavors, a thorough understanding of the starting material is paramount. This compound is a stable, crystalline solid with the following key characteristics:

PropertyValueReference
CAS Number 17722-17-7
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Melting Point 207-209 °C

The reactivity of this compound is centered around the active methylene group (the -CH₂- between the cyano and carbonyl groups), which is readily deprotonated, and the electrophilic nature of the nitrile and carbonyl carbons. This dual reactivity makes it an ideal candidate for multicomponent reactions, allowing for the rapid assembly of complex heterocyclic systems.[1]

Synthetic Pathways to Anticancer Compounds

The true utility of this compound is realized in its application as a precursor to biologically active molecules. The following sections detail the synthesis of promising anticancer agents, with a focus on pyrazole and pyranopyrazole scaffolds.

Synthesis of N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention for their anticancer properties. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit inhibitory activity against kinases and anti-glioma properties.[2]

This protocol outlines a highly efficient, three-component reaction to construct the pyranopyrazole core. The rationale behind this one-pot synthesis lies in its atom economy and the avoidance of isolating intermediates, which streamlines the process and often improves overall yield. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst is crucial for promoting the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for the reflux conditions.

Materials:

  • Appropriate aldehyde (1 mmol)

  • 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol)

  • Malononitrile (1.1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)

  • Ethanol (5-8 mL)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Water bath

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), malononitrile (1.1 mmol), and DABCO (0.1 mmol).

  • Add 5 mL of ethanol to the flask.

  • The reaction mixture is then refluxed and stirred in a water bath at 78 °C for 30 minutes. It is critical to maintain the temperature below 80 °C to prevent the formation of brownish byproducts that complicate the workup process.[2]

  • If the reaction mixture solidifies during the reaction, an additional 3 mL of ethanol should be added to maintain stirring.[2]

  • Monitor the progress of the reaction by TLC using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

MechanismOfAction cluster_compound This compound Derivative cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Compound Anticancer Compound Caspases Caspase-9 & Caspase-3 Compound->Caspases Upregulates MMPs MMP-2 & MMP-9 Compound->MMPs Inhibits AngiogenesisFactors HIF-1α & VEGF Compound->AngiogenesisFactors Inhibits AKT_Pathway AKT Signaling Pathway Compound->AKT_Pathway Inhibits Apoptosis Apoptosis Caspases->Apoptosis Metastasis_Inhibition Inhibition of Metastasis MMPs->Metastasis_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis AngiogenesisFactors->Angiogenesis_Inhibition Proliferation_Inhibition Inhibition of Proliferation AKT_Pathway->Proliferation_Inhibition

Caption: Mechanism of action of this compound derivatives.

Quantitative Analysis of Anticancer Activity

The efficacy of newly synthesized compounds is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound. The following table summarizes the IC₅₀ values for representative anticancer agents derived from or related to the N-phenylacetamide scaffold.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)HL-60 (Promyelocytic Leukemia)100[3]
Biphenyl derivative (11)Various human tumor cell lines19.41 - 29.27[4]
Biphenyl derivative (12)Various human tumor cell lines19.41 - 29.27[4]

It is important to note that the cytotoxic activity can vary significantly depending on the specific chemical structure of the derivative and the cancer cell line being tested.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant anticancer potential. The straightforward and efficient synthetic routes, particularly through multicomponent reactions, make it an attractive scaffold for medicinal chemists. The ability of its derivatives to induce apoptosis, inhibit metastasis and angiogenesis, and target key oncogenic signaling pathways underscores its importance in the development of novel cancer therapeutics.

Future research in this area should focus on the synthesis of more diverse libraries of compounds derived from this compound and their comprehensive biological evaluation. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective anticancer agents. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these novel compounds, with the ultimate goal of translating these laboratory findings into clinically effective treatments.

References

  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2548–2560. [Link]
  • Wang, K., Nguyen, K., Huang, Y., & Dömling, A. (2009). Cyanoacetamide multicomponent reaction (I): parallel synthesis of cyanoacetamides. Journal of combinatorial chemistry, 11(5), 920–927. [Link]
  • Ardalani, H., Avan, A., & Ghayour-Mobarhan, M. (2017). Podophyllotoxin: a novel potential natural anticancer agent. Avicenna journal of phytomedicine, 7(4), 285.
  • Science.gov. (n.d.). anticancer agents synthesis: Topics by Science.gov.
  • Mohamed, M. F., Attia, Y. M., Shouman, S. A., & Abdelhamid, I. A. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(8), 1084–1092. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
  • Zhang, Z.-L., Zhang, H.-B., & Yang, J. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 11), o3249. [Link]
  • Ayoup, M. S., El-Gazzar, M. G., & El-Gazzar, A.-R. B. A. (2020). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules (Basel, Switzerland), 25(23), 5707. [Link]
  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2020). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
  • Sharma, R., Kumar, R., & Kumar, V. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC advances, 12(23), 14666–14691. [Link]
  • Al-Ghorbani, M., Che, P., & El-Gazzar, A. A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 22(1), 145. [Link]
  • ResearchGate. (n.d.). General mechanism for the pyranopyrazole derivatives synthesis.
  • Dyachenko, V. D., & Chernega, A. N. (2015). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 85(5), 1217–1222. [Link]
  • ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o).
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2011). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules (Basel, Switzerland), 16(10), 8503–8517. [Link]
  • Mohamed, M. F., Attia, Y. M., Shouman, S. A., & Abdelhamid, I. A. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(8), 1084–1092. [Link]
  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast.
  • Aggarwal, N., & Kumar, R. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Journal of Applied Chemistry, 2013.
  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
  • Mamaghani, M., & Hossein Nia, R. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
  • Kassem, M. A. A., & El-Sawy, E. R. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles. Mini-Reviews in Organic Chemistry, 16(6), 549–561. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Chlorophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile chemical intermediate. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] Its synthesis, typically involving the reaction of 4-chloroaniline with an active methylene compound like ethyl cyanoacetate, can result in a crude product containing unreacted starting materials, side products, and colored impurities.[1] Achieving high purity is critical for subsequent synthetic steps and for meeting regulatory standards in drug development. This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for obtaining high-purity material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound in a direct question-and-answer format.

Question 1: My crude product is a persistent oil or waxy solid that refuses to crystallize. What's the cause and solution?

Answer: This is a common issue often caused by the presence of significant impurities, such as unreacted starting materials or residual solvent, which depress the melting point of the mixture and inhibit the formation of a stable crystal lattice.

  • Causality: The high melting point of pure this compound (207-209 °C) indicates strong intermolecular forces that favor a highly ordered crystalline state.[2] Impurities disrupt this ordering. An oily consistency suggests the presence of lower melting point compounds or solvents.

  • Troubleshooting Steps:

    • Trituration: Attempt to induce crystallization by triturating the oil with a poor solvent in which your product is insoluble but the impurities are soluble. Iced diethyl ether or a hexane/ethyl acetate mixture (e.g., 4:1) is an excellent starting point. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to create nucleation sites.

    • Solvent Removal: Ensure all reaction solvents (e.g., toluene, DMF) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of higher-boiling point impurities.

    • Aqueous Wash: If unreacted 4-chloroaniline is a likely impurity, dissolve the crude oil in a suitable organic solvent (like ethyl acetate) and wash it with a dilute acid solution (e.g., 1 M HCl) to protonate and remove the basic amine impurity into the aqueous layer. Follow this with a brine wash and dry the organic layer before solvent evaporation.

Question 2: My product is highly discolored (yellow to dark brown). How can I obtain a white or off-white solid?

Answer: Discoloration typically arises from oxidation of the starting aniline or from thermally induced side reactions that produce polymeric, colored impurities. These can often be effectively removed during recrystallization.

  • Causality: Aromatic amines are susceptible to air oxidation, which forms highly colored, conjugated species. High reaction temperatures can also lead to decomposition and the formation of chromophores.

  • Solution: Recrystallization with Activated Charcoal:

    • Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent (see FAQ 1 for solvent selection).

    • Allow the solution to cool slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to erupt violently.[3]

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

    • Gently heat the mixture back to boiling for 5-10 minutes while swirling. The charcoal will adsorb the large, flat, colored impurity molecules.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the fine charcoal particles. The filtrate should be significantly lighter in color.

    • Allow the clear filtrate to cool slowly to induce crystallization of the purified product.

Question 3: I'm experiencing "oiling out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. The solute separates as a liquid (oil) rather than a solid.

  • Causality: This is common when using a solvent with a boiling point higher than the melting point of the impure product, or when cooling the solution too rapidly.

  • Troubleshooting Strategies:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add more of the hot solvent (10-20% additional volume) to ensure the solution is no longer supersaturated at the boiling point.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a hot state. Slow cooling allows for the orderly formation of a crystal lattice.

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Switch to a solvent system with a lower boiling point or use a two-solvent system (e.g., dissolve in hot ethanol, then slowly add water as an anti-solvent until turbidity persists, then re-heat to clarify and cool slowly).[4]

Question 4: After recrystallization, my yield is extremely low. How can I maximize recovery?

Answer: Low yield can result from using too much recrystallization solvent, premature crystallization during hot filtration, or incomplete recovery from the mother liquor.

  • Causality: The goal of recrystallization is to find a solvent where the product has high solubility when hot and low solubility when cold. Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.

  • Maximizing Yield:

    • Use Minimum Hot Solvent: Add the hot solvent portion-wise to the crude material, waiting for it to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point.

    • Pre-heat Funnel: To prevent premature crystallization during hot filtration (especially when using charcoal), pre-heat the filter funnel and receiving flask by pouring hot solvent through them just before filtering your product solution.

    • Cool Thoroughly: Ensure the flask is cooled for a sufficient time in an ice-water bath (at least 30 minutes) after it has reached room temperature to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting your crystals) by about 50-70% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best solvent systems for recrystallizing this compound?

Ethanol is an excellent first choice for recrystallization. It is a polar protic solvent that effectively dissolves the amide at high temperatures while showing significantly lower solubility at 0-5 °C. For very stubborn purifications, a two-solvent system like Ethanol/Water or Acetone/Water can be effective.[5] The general procedure is to dissolve the compound in a minimum of the "good" solvent (ethanol or acetone) and then titrate in the "poor" solvent (water) at an elevated temperature until the solution becomes cloudy, then add a drop of the good solvent to clarify before cooling.

FAQ 2: How can I confirm the purity and identity of my final product?

A combination of techniques is essential for validation:

  • Melting Point: A sharp melting point that matches the literature value (207-209 °C) is a strong indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity. Use a starting material as a co-spot to confirm its absence in the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase HPLC method can provide a precise purity value (e.g., >99.5%).[6][7]

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can detect impurities down to the ~1% level. IR spectroscopy will confirm the presence of key functional groups (C≡N, C=O, N-H).

FAQ 3: What are the primary impurities I should be looking for?

The most common impurities originate from the starting materials of the synthesis:

  • 4-Chloroaniline: A primary amine that can be detected by NMR or LC-MS.

  • Ethyl Cyanoacetate (or Cyanoacetic Acid): The acylating agent.

  • Malonamide: Can be present as an impurity in the cyanoacetamide starting material if it was prepared from the corresponding ester.[8]

FAQ 4: What are the recommended storage conditions for the purified compound?

The purified this compound should be stored in a well-sealed container in a cool, dry, dark place to prevent degradation.[9] Keeping it under an inert atmosphere (e.g., nitrogen or argon) is good practice for long-term storage, although it is generally a stable solid at room temperature.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol
  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and approximately 80-100 mL of 95% ethanol.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil. The solid should start to dissolve.

  • Continue adding small portions of hot ethanol until all the solid has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

  • Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Column Chromatography for High-Purity Samples

This protocol is recommended when recrystallization fails to remove persistent impurities, as identified by TLC or HPLC.

  • Slurry Preparation: In a beaker, add 500 mg of the impure material and dissolve it in a minimal amount of dichloromethane or ethyl acetate. Add ~1 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane. A typical loading ratio is 1:50 (sample weight to silica weight).

  • Loading: Carefully add the prepared slurry from step 1 to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 95:5 Hexane:EtOAc and moving to 90:10, 80:20, etc.).[10]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent under reduced pressure to yield the highly purified product.

Data & Visualization

Table 1: Physical Properties and Solvent Data
ParameterValueSource
Compound Properties
Chemical FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol [2]
Melting Point207-209 °C[2]
AppearanceWhite to light brown powder[11]
Recrystallization Solvent Properties
EthanolBoiling Point: 78 °C; Miscible with water[4]
AcetoneBoiling Point: 56 °C; Miscible with water[4]
Ethyl AcetateBoiling Point: 77 °C; Poorly miscible with water[4]
WaterBoiling Point: 100 °C; Polar anti-solvent[4]
Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.

Purification_Workflow cluster_start Initial Assessment cluster_steps Purification Path cluster_end Final Validation Start Assess Crude Product (Visual, TLC, MP) Is_Oily Oily or Waxy Solid? Start->Is_Oily Is_Colored Highly Discolored? Is_Oily->Is_Colored No Triturate Triturate with Poor Solvent Is_Oily->Triturate Yes Purity_Check Purity >95% by TLC/MP? Is_Colored->Purity_Check No Charcoal Protocol 1 + Charcoal (Decolorization) Is_Colored->Charcoal Yes Recrystallize Protocol 1: Standard Recrystallization Purity_Check->Recrystallize Yes Chromatography Protocol 2: Column Chromatography Purity_Check->Chromatography No Triturate->Is_Colored End Pure N-(4-Chlorophenyl) -2-cyanoacetamide Recrystallize->End Charcoal->End Chromatography->End

Caption: Decision workflow for purifying crude this compound.

References

  • Chemsrc. (n.d.). This compound.
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • Wikipedia. (n.d.). Cyanoacetamide.
  • PubChemLite. (n.d.). This compound.
  • Google Patents. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
  • Domling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science.
  • ResearchGate. (2023). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
  • ResearchGate. (2020). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • ResearchGate. (2011). 2-(4-Chlorophenyl)acetamide.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • The Royal Society of Chemistry. (2011). Supporting Information.
  • Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros.
  • Google Patents. (2020). Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.

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A Technical Resource for Researchers and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Guide: N-(4-Chlorophenyl)-2-cyanoacetamide Purity >

This guide serves as a dedicated technical support center for scientists and researchers working with N-(4--Chlorophenyl)-2-cyanoacetamide. The purity of this compound is critical for its successful application in drug development and chemical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, resolve, and prevent purity-related issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity and handling of this compound.

Q1: What are the physical properties of pure this compound?

Pure this compound should be a white to off-white crystalline powder. A key indicator of high purity is its melting point, which is consistently reported in the range of 207-209 °C.[1] Significant deviation from this range or a broad melting point suggests the presence of impurities.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol
Appearance White to off-white powder[2]
Melting Point 207-209 °C[1]

Q2: What are the most common impurities in this compound synthesis?

Common impurities often stem from unreacted starting materials or side reactions. These can include:

  • Unreacted 4-chloroaniline: A common starting material in many synthesis routes.

  • Unreacted cyanoacetic acid derivatives (e.g., ethyl cyanoacetate): Often used as the source of the cyanoacetyl group.[3]

  • Hydrolysis products: The cyano or amide groups can undergo hydrolysis, especially in the presence of acid or base, to form corresponding carboxylic acids or amides.

  • Disubstituted products or other side-reaction products: Depending on the specific synthetic route, various side reactions can occur.[4]

Q3: Which analytical techniques are best for assessing the purity of my sample?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point within the expected range (207-209 °C) is a primary indicator of purity.[1]

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for visualizing the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities at very low levels.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities through unexpected signals.

Troubleshooting Guide: Common Purity Issues

This section provides a structured, question-and-answer approach to troubleshoot specific problems encountered during the purification process.

Issue 1: The final product is discolored (yellow or brown).
  • Question: My this compound is yellow/brown instead of white. What is the cause and how can I fix it?

  • Answer: Discoloration is typically caused by trace impurities, often highly conjugated organic molecules, that are present in very small amounts. These can originate from the starting materials or be formed during the reaction.

    • Probable Cause: Presence of colored impurities or degradation products. This can happen if the reaction is overheated or if starting materials are of low quality.

    • Solution: Activated Charcoal Treatment. A common and effective method for removing colored impurities is to use activated charcoal during recrystallization.[7]

      • Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or an ethanol/water mixture).

      • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

      • Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the impurities.

      • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

      • Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.

Issue 2: The melting point is low and/or has a broad range.
  • Question: The melting point of my product is 195-202 °C, which is much broader and lower than the literature value. Why is this happening?

  • Answer: A depressed and broad melting point is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break it down into a liquid.

    • Probable Cause: The presence of soluble impurities, such as unreacted starting materials or byproducts, which remain trapped in the crystal lattice.

    • Solution: Recrystallization. Recrystallization is the most powerful technique for purifying solid organic compounds.[8] The goal is to find a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.

      • Recommended Solvents: Ethanol, isopropanol, or mixtures with water are often effective.[7][9] A mixed solvent system like ethanol/water or acetone/hexane can also be very effective.[10]

      • See Section 3: Detailed Protocols for a step-by-step recrystallization procedure.

Issue 3: The yield is very low after recrystallization.
  • Question: I successfully purified my compound via recrystallization, but my final yield was only 30%. How can I improve this?

  • Answer: Low recovery can be due to several factors, often related to the choice of solvent or the technique used.

    • Probable Cause 1: Incorrect Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures. This means a significant amount of your product remains dissolved in the mother liquor after filtration.[8]

    • Solution 1: Perform new solubility tests to find a better solvent. A good solvent will dissolve the compound completely when hot but allow for significant crystal formation upon cooling.[11]

    • Probable Cause 2: Using Too Much Solvent. Using an excessive amount of solvent to dissolve the crude product will keep more of it in solution upon cooling, thus reducing the yield.

    • Solution 2: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. This will create a saturated solution, maximizing crystal formation as it cools.

    • Probable Cause 3: Cooling Too Quickly. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to precipitate as a fine powder, trapping impurities and making filtration difficult.

    • Solution 3: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature first. This encourages the formation of larger, purer crystals. Once it has reached room temperature, you can then place it in an ice bath to maximize recovery.

Detailed Protocols

Protocol 1: Standard Recrystallization Procedure

This protocol outlines the steps for purifying this compound using a single solvent.

  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a funnel and a new flask. Filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, place the crystals in a vacuum oven.

  • Purity Verification: Check the melting point of the dried crystals. It should be sharp and within the 207-209 °C range.[1]

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve small amounts of your crude material and your recrystallized product in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot each solution onto the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. A pure sample should show a single, well-defined spot.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification and analysis process.

PurificationWorkflow Crude Crude Product (Impure, colored) Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal if colored HotFilter Hot Filtration Dissolve->HotFilter if not colored Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Impurities Impurities in Mother Liquor HotFilter->Impurities Insoluble Impurities & Charcoal Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Crystals Collect->Dry Collect->Impurities Soluble Impurities Analysis Purity Analysis (MP, TLC, HPLC) Dry->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Spec.

Caption: Workflow for the purification of this compound.

References

  • This compound | CAS#:17722-17-7 | Chemsrc. (n.d.).
  • This compound (C9H7ClN2O). (n.d.). PubChemLite.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide. (n.d.). PubChemLite.
  • Cyanoacetamide. (n.d.). Organic Syntheses Procedure.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. (n.d.). PubChem.
  • 2-Cyanoacetamide | Request PDF. (n.d.). ResearchGate.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization. (n.d.).
  • Cyanoacetamide. (n.d.). Wikipedia.
  • CYANOACETAMIDE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie.
  • Review on the modern analytical advancements in impurities testing. (n.d.).
  • Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. (n.d.). Eureka.
  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
  • 2-((6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(pyrimidin-2-yl)acetamide. (n.d.). Pharmaffiliates.
  • (PDF) 2-(4-Chlorophenyl)acetamide. (n.d.). ResearchGate.
  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides | Request PDF. (n.d.). ResearchGate.

Sources

Technical Support Center: Troubleshooting N-(4-Chlorophenyl)-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. The following question-and-answer-style guide addresses common issues encountered during the synthesis, providing in-depth explanations and actionable solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

My reaction yield is low or I'm not getting any product. What are the likely causes?

Several factors can contribute to a low or nonexistent yield of this compound. The most common culprits involve the quality of starting materials, suboptimal reaction conditions, and inefficient purification.

  • Poor Quality of Reactants: The purity of 4-chloroaniline and the cyanoacetic acid derivative (e.g., ethyl cyanoacetate) is paramount. Impurities in 4-chloroaniline can compete in side reactions, while old or decomposed ethyl cyanoacetate will be less reactive.

  • Inefficient Amide Bond Formation: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures to drive off water, which can lead to degradation.[1] More commonly, a reactive derivative of cyanoacetic acid is used, or a coupling agent is employed.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the common synthesis from an amine and an ester, the temperature must be high enough to drive the reaction but not so high as to cause decomposition of the product or reactants.[2]

  • Hydrolysis: The presence of water can hydrolyze the ester starting material or the amide product, especially under acidic or basic conditions, reducing the overall yield.[3][4]

How can I improve the efficiency of the amide bond formation?

There are several strategies to enhance the formation of the amide bond between 4-chloroaniline and a cyanoacetic acid derivative.

  • Using a More Reactive Cyanoacetic Acid Derivative: Instead of cyanoacetic acid itself, using a more electrophilic derivative like ethyl cyanoacetate or cyanoacetyl chloride can significantly improve reaction rates. The reaction of an amine with an acid chloride is typically fast and efficient.[1]

  • High-Temperature Condensation with an Ester: A common and straightforward method involves heating 4-chloroaniline with ethyl cyanoacetate at elevated temperatures (e.g., 120-200 °C).[2] This method directly produces the desired amide and ethanol, which can be removed to drive the reaction to completion.

  • Use of Coupling Agents: For reactions starting from cyanoacetic acid, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) can be used to activate the carboxylic acid, facilitating the reaction with the amine at milder temperatures.[5]

I'm observing significant side product formation. What are they and how can I minimize them?

Side reactions can significantly impact both yield and purity. Understanding their origin is key to mitigation.

  • Dimerization/Polymerization: Under harsh conditions, cyanoacetamide derivatives can undergo self-condensation or polymerization.

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strongly acidic or basic conditions, especially at elevated temperatures.

  • Formation of Malonamide: If there is any hydrolysis of the starting ethyl cyanoacetate to cyanoacetic acid, this can potentially decarboxylate and lead to the formation of malonamide impurities.[6]

Minimization Strategies:

  • Strict Temperature Control: Avoid excessive heating, which can promote side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Careful Control of Stoichiometry: Using a slight excess of the more volatile or easily removed reactant can help drive the reaction to completion without leading to significant impurities from the excess reagent.

What is a reliable, step-by-step protocol for the synthesis of this compound?

The following protocol is based on the direct condensation of 4-chloroaniline with ethyl cyanoacetate, a widely used and effective method.[2]

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (1 equivalent) and ethyl cyanoacetate (1.1 to 1.5 equivalents).

  • Reaction: Heat the reaction mixture to 120-140 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature. A solid product should precipitate.

    • Add a suitable solvent like ethanol or toluene to the flask to create a slurry.

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[6]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination (literature: 207-209 °C[7]), NMR spectroscopy, and mass spectrometry.

My product is off-color (yellowish or brownish). How can I decolorize it?

An off-color product is a common issue, often due to the presence of minor impurities or degradation products.

  • Recrystallization with Activated Carbon: During the recrystallization step, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.

  • Filtration: Hot filter the solution through a pad of celite to remove the activated carbon. Be cautious, as the product may start to crystallize on the filter paper if the solution cools too much.

  • Crystallization: Allow the clear filtrate to cool and crystallize as described in the purification protocol. This should yield a white or off-white crystalline product.[6]

Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot common issues in the synthesis of this compound.

Caption: A flowchart for troubleshooting common synthesis issues.

Reaction Mechanism Overview

The synthesis of this compound from 4-chloroaniline and ethyl cyanoacetate proceeds via a nucleophilic acyl substitution mechanism.

ReactionMechanism Aniline 4-Chloroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack Ester Ethyl Cyanoacetate (Electrophile) Ester->Tetrahedral Amide This compound Tetrahedral->Amide Collapse of Intermediate Ethanol Ethanol (Leaving Group) Tetrahedral->Ethanol Elimination

Caption: The reaction mechanism of amide formation.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
Melting Point207-209 °C[7]
Typical Reaction Temp.120-200 °C[2]
Typical Reaction Time2-8 hours[2]

References

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • Wikipedia. (n.d.). Cyanoacetamide.
  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
  • National Center for Biotechnology Information. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • ResearchGate. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene.
  • Chemsrc. (2025). This compound.

Sources

Technical Support Center: Enhancing the Solubility of N-(4-Chlorophenyl)-2-cyanoacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for N-(4-Chlorophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We provide troubleshooting guides and FAQs to directly address specific issues, explaining not just the "how" but the scientific "why" behind each technique.

Understanding the Molecule: Why is Solubility a Challenge?

Question: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of this compound is governed by the interplay of its distinct chemical moieties. Understanding its structure is the first step in troubleshooting.

  • Non-Polar Region : The 4-chlorophenyl group is hydrophobic and non-polar. This part of the molecule prefers to interact with non-polar (lipophilic) organic solvents.

  • Polar Regions : The molecule contains two highly polar functional groups:

    • An amide (-CONH-) linkage : Capable of strong hydrogen bonding (both as a donor and acceptor).

    • A nitrile (cyano, -C≡N) group : A strong hydrogen bond acceptor.

  • Crystalline Structure : As a solid with a relatively high melting point (207-209 °C), a significant amount of energy is required to break its crystal lattice structure before solvation can occur.[1]

This dualistic nature—possessing both large non-polar and highly polar regions—means it is unlikely to be highly soluble in solvents at the extremes of the polarity scale (e.g., very non-polar alkanes or very polar water). Its optimal solubility is typically found in polar aprotic solvents that can effectively interact with all parts of the molecule.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[2]
Molecular Weight 194.62 g/mol [3]
Melting Point 207-209 °C[1]
Appearance SolidN/A
Foundational Troubleshooting: First Steps to Dissolution

Question: My compound isn't dissolving in my chosen solvent. What are the first and simplest things I should try?

Answer: Before moving to more complex methods, always start with the fundamentals of solvent selection and physical intervention. These steps are often sufficient to resolve basic solubility issues.

1. Re-evaluate Your Solvent Choice

The principle of "like dissolves like" is paramount. Given the molecule's characteristics, polar aprotic solvents are the most promising candidates. If you are experiencing issues, ensure your solvent's polarity is appropriate.

Solvent ClassExamplesRationale
Highly Recommended Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileThese solvents effectively solvate both the polar and non-polar regions of the molecule. A related compound, 2-cyanoacetamide, shows excellent solubility in DMF and acetone.[4]
Moderately Recommended Tetrahydrofuran (THF), Ethyl Acetate, Alcohols (Ethanol, Methanol)These solvents offer a balance of polarity. Alcohols can hydrogen bond with the amide and nitrile groups.
Poorly Recommended Toluene, Hexane, Dichloromethane (DCM), ChloroformThese solvents are either too non-polar (Toluene, Hexane) to interact with the polar groups or, in the case of DCM and Chloroform, may not be polar enough to overcome the crystal lattice energy effectively.[4]

2. Apply Thermal and Mechanical Energy

For most solids, solubility increases with temperature because the added thermal energy helps overcome both the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.[5][6][7]

Protocol 1: Basic Thermal & Mechanical Dissolution
  • Preparation : Weigh your this compound into a suitable flask.

  • Solvent Addition : Add a measured volume of your selected solvent.

  • Agitation : Begin stirring with a magnetic stir bar at room temperature.

  • Heating : Gently warm the solution on a hot plate. We recommend increasing the temperature in 10 °C increments. For most organic solvents, a target temperature of 40-60 °C is a safe and effective starting point.

  • Sonication (Optional) : If stirring is insufficient, place the flask in an ultrasonic bath. The high-frequency sound waves create cavitation, which provides intense local energy to break apart solute particles and accelerate dissolution.

  • Observation : Observe for dissolution. If the compound dissolves upon heating, you can determine if it remains in solution upon cooling to room temperature.

G start Start: Compound Undissolved solvent Select Appropriate Solvent (e.g., DMF, Acetone) start->solvent agitate Agitate at Room Temp (Stirring/Vortexing) solvent->agitate check1 Is it dissolved? agitate->check1 heat Increase Temperature (e.g., 40-60 °C) & Apply Sonication check1->heat No success Success: Compound Solubilized check1->success Yes check2 Is it dissolved? heat->check2 check2->success Yes advanced Proceed to Advanced Enhancement Techniques check2->advanced No

Caption: Initial troubleshooting workflow for solubility.

Advanced Solubility Enhancement Techniques

If foundational methods are insufficient, more advanced formulation strategies are required.

Question: How can I use a co-solvent system to dissolve this compound?

Answer: Co-solvency is a powerful technique where you add a small amount of a "good" solvent (a co-solvent) to a bulk solvent in which the compound is poorly soluble.[8][9] The co-solvent modifies the overall polarity of the solvent system to create a more favorable environment for the solute.[10][11] This is particularly useful when you need to dissolve the compound in a solvent that is required for a subsequent reaction or analysis but has poor solubilizing power on its own.

The mechanism involves the co-solvent disrupting the solvent-solvent interactions of the bulk solvent (like the hydrogen-bonding network of an alcohol) and/or providing specific favorable interactions with the solute.[11]

G cluster_0 Poor Solvent System cluster_1 Co-Solvent System Solute Solute Solvent Primary Solvent Solute->Solvent Weak Interaction (Insoluble) Solute_c Solute CoSolvent Co-Solvent Solute_c->CoSolvent Strong Interaction Solvent_c Primary Solvent CoSolvent->Solvent_c Miscibility

Caption: A co-solvent bridges the interaction gap between the solute and the primary solvent.

Protocol 2: Co-solvent Screening
  • Primary System : In a vial, suspend a known amount of this compound in your primary (poor) solvent (e.g., Toluene).

  • Co-solvent Addition : While stirring, add a highly polar aprotic co-solvent (e.g., DMF or NMP) dropwise.

  • Titration : Continue adding the co-solvent slowly until the solid completely dissolves.

  • Quantification : Record the volume of co-solvent required. The goal is to use the minimum amount necessary, typically aiming for a final concentration of 5-20% (v/v) co-solvent.

  • Optimization : Repeat with different co-solvents to find the most efficient system.

Potential Co-Solvent Systems to Test:

  • Toluene / DMF

  • Heptane / Ethyl Acetate

  • Ethanol / DMSO

  • Dichloromethane / Acetonitrile

Question: I need to prepare a solid form with enhanced dissolution properties for a later step. How do I create a solid dispersion?

Answer: Solid dispersion is a highly effective technique for improving both the solubility and dissolution rate of poorly soluble compounds.[12][13] The strategy involves dispersing the compound (the "guest") in a highly soluble, inert carrier matrix (the "host"). This process often converts the drug from its stable, low-solubility crystalline form into a higher-energy, more soluble amorphous state.[13][14] When the solid dispersion is added to a solvent, the carrier dissolves rapidly, releasing the compound as very fine, high-surface-area particles, which enhances the dissolution rate.[12]

Protocol 3A: Solid Dispersion via Solvent Evaporation

This method is suitable for thermolabile compounds.

  • Dissolution : Dissolve both this compound and a selected carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., methanol or acetone).[12] A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Evaporation : Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40 °C) to form a thin, clear film on the flask wall.

  • Drying : Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Processing : Scrape the solid mass from the flask, then pulverize it using a mortar and pestle to obtain a fine powder.

Protocol 3B: Solid Dispersion via Melting (Fusion) Method

This method is fast and avoids the use of organic solvents but is only suitable for thermally stable compounds.[15] Given the high melting point of this compound, a carrier with a compatible melting range must be chosen, or this method may risk degradation.

  • Mixing : Create a physical mixture of your compound and a suitable carrier (e.g., a high molecular weight PEG or a poloxamer).

  • Melting : Heat the physical mixture in a container until it melts into a clear, homogenous liquid.[12]

  • Cooling : Rapidly cool the molten mixture by pouring it onto an ice-cold plate or by plunging the container into an ice bath. This rapid quenching is crucial to "trap" the compound in an amorphous state.

  • Processing : Pulverize the resulting solid mass into a fine powder.

Common CarrierTypeRationale for Use
Polyvinylpyrrolidone (PVP) Amorphous PolymerExcellent at inhibiting recrystallization of the dispersed compound.
Polyethylene Glycols (PEGs) Hydrophilic PolymerLow melting points make them suitable for the fusion method. Highly water-soluble.
Poloxamers (e.g., Pluronic® F68) Surfactant/PolymerAct as both a carrier and a surface-active agent, improving wettability.[14]
Frequently Asked Questions (FAQs)

Q1: How do I know which enhancement method is best for my specific application?

  • For immediate use in a reaction: Co-solvency is often the fastest and most practical choice.

  • To increase dissolution rate in a subsequent assay: Solid dispersion is an excellent method as it creates a readily dissolvable solid intermediate.

  • If dealing with a very non-polar solvent system: Using a surfactant to create a microemulsion or micellar solution might be necessary.

Q2: Will these methods affect the stability or reactivity of my compound?

  • Temperature: Excessive heat can cause degradation. Always determine the thermal stability of your compound (e.g., via DSC/TGA) before using high temperatures, especially with the melting method.

  • Co-solvents & Carriers: Ensure the chosen co-solvents or carriers are inert and do not participate in your planned reaction. For example, avoid alcoholic co-solvents if your reaction is sensitive to protic species.

Q3: My compound dissolves when hot but precipitates upon cooling. What should I do? This indicates you have created a supersaturated solution. This is a common challenge.

  • Maintain Temperature: Keep the solution heated during use if your experiment allows.

  • Use Precipitation Inhibitors: In some cases, adding a small amount of a polymer like HPMC or PVP to the solution can inhibit recrystallization and maintain supersaturation for a longer period (a "parachute" effect).[14]

  • Re-evaluate the System: You may need a higher percentage of co-solvent or a different solvent system entirely to achieve the desired solubility at room temperature.

Q4: Are there any safety precautions I should take?

  • Always work in a well-ventilated fume hood, especially when heating organic solvents or using volatile co-solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and for all solvents and carriers used.

References
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Jetir.org. (2021). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • ResearchGate. (2018). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • National Institutes of Health (NIH). (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.
  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2017). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemsrc. (n.d.). This compound.
  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.
  • Slideshare. (n.d.). solubility enhancement and cosolvency.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • ResearchGate. (2016). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • National Institutes of Health (NIH). (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY USING CO-SOLVENCY AND ANTISOLVENT TECHNIQUE.
  • Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • PubChemLite. (n.d.). This compound.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Eureka. (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
  • Organic Syntheses. (n.d.). cyanoacetamide.
  • NIST WebBook. (n.d.). Acetamide, N-(4-chlorophenyl)-.
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
  • ResearchGate. (2020). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions.

Sources

Technical Support Center: N-(4-Chlorophenyl)-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and ensure the synthesis of a high-purity final product. We will delve into the causality behind experimental choices, providing troubleshooting solutions and preventative strategies grounded in chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during and after the synthesis, presented in a direct question-and-answer format.

Q1: My reaction is incomplete, and the final product is contaminated with significant amounts of 4-chloroaniline. What went wrong?

This is a common issue stemming from suboptimal reaction kinetics or inefficient purification.

Probable Causes:

  • Insufficient Reaction Temperature or Time: The reaction between 4-chloroaniline and ethyl cyanoacetate is an aminolysis of an ester, which typically requires thermal energy to proceed at a reasonable rate.[1] Insufficient heat or time will result in a low conversion rate.

  • Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretically sound, using a slight excess of the less expensive or more easily removed reagent (typically ethyl cyanoacetate) can help drive the reaction to completion. A large excess of ethyl cyanoacetate can also serve as the reaction solvent.[2]

  • Inefficient Purification: 4-chloroaniline can co-precipitate with the product if the purification solvent system is not optimized.

Solutions:

  • Reaction Optimization: Ensure the reaction is heated sufficiently. A common range is 120-190°C.[2][3] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the 4-chloroaniline spot is no longer visible (see Protocol 3).

  • Stoichiometric Adjustment: Consider using an excess of ethyl cyanoacetate (e.g., 1.5 to 10 equivalents) to ensure full consumption of the 4-chloroaniline.[2]

  • Purification Enhancement:

    • Acid Wash: During the workup, wash the crude product mixture (dissolved in an appropriate organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the unreacted 4-chloroaniline, forming a water-soluble salt that can be removed in the aqueous layer.

    • Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to exclude the less polar 4-chloroaniline impurity.[4]

Q2: The isolated product is a brown or tarry substance, not the expected off-white solid. How can I prevent this discoloration?

Product discoloration is a clear indicator of degradation, likely caused by excessive thermal stress or impurities in the starting materials.

Probable Causes:

  • Reaction Temperature is Too High: While heat is necessary, excessive temperatures (>200°C) can cause polymerization or decomposition of the reactants and product, leading to the formation of high-molecular-weight, colored impurities.[5] An early synthesis method described the product as a "solidified, brown, crystalline melt," which is indicative of this issue.[2]

  • Impure Starting Materials: 4-chloroaniline can be susceptible to oxidation and may contain colored impurities, especially if it is old or has been stored improperly.[6] Its quality is critical.[7]

  • Atmospheric Oxidation: At high temperatures, reactants can be susceptible to air oxidation.

Solutions:

  • Precise Temperature Control: Maintain the reaction temperature within the optimal range (see table below). Use a reliable heating mantle with a thermocouple to avoid overheating.

  • Use High-Purity Reagents: Use freshly purchased or purified 4-chloroaniline. If the material is discolored, consider recrystallizing it before use. Ensure the ethyl cyanoacetate is clean and colorless.

  • Inert Atmosphere: For best results, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Q3: My HPLC/LC-MS analysis shows an unknown peak with a mass corresponding to M+18. What is this impurity and how do I avoid it?

An M+18 peak (mass of the parent molecule plus 18) is a classic sign of hydrolysis of the nitrile group.

Probable Cause:

  • Hydrolysis of the Cyano Group: The cyano group (-C≡N) is susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures, in the presence of water. This converts the nitrile to a primary amide, forming N-(4-chlorophenyl)malonamide .

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents (if any) and reagents. While some procedures are solvent-free, ensure the starting materials are free of excess water.

  • Control pH During Workup: Avoid prolonged exposure to strong acids or bases during the workup and purification steps. If an acid wash is used to remove 4-chloroaniline, it should be done efficiently and followed by neutralization or removal.

  • Purification: N-(4-chlorophenyl)malonamide has different polarity and solubility compared to the desired product. It can often be removed via careful recrystallization.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials?

Answer: The purity of your starting materials is paramount.

  • 4-Chloroaniline: Should be a pale yellow or off-white solid.[7] Significant discoloration indicates potential oxidation or impurities. It is classified as toxic and a possible carcinogen, so it must be handled with appropriate care.[6] Its melting point is approximately 70-72.5°C.[6][7]

  • Ethyl Cyanoacetate: Should be a clear, colorless liquid. It is harmful if it comes into contact with skin.[1] Ensure it has not hydrolyzed to cyanoacetic acid.

Q2: What is the most effective way to monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most convenient and effective method. A detailed procedure is provided in Protocol 3. By spotting the reaction mixture alongside standards of your starting materials, you can visually track the consumption of 4-chloroaniline and the formation of the product. The reaction is considered complete when the 4-chloroaniline spot is no longer visible.

Q3: What is the recommended purification strategy for the crude product?

Answer: The most robust method is recrystallization . After an initial workup to precipitate the crude solid, recrystallizing from a solvent like ethanol is highly effective.[4] The product has a reported melting point of 207-209°C.[8] A sharp melting point in this range is a good indicator of high purity. If unreacted 4-chloroaniline is a major issue, an acid wash during the initial workup is recommended before recrystallization.

Q4: How should I store the final this compound product?

Answer: The product should be stored in a well-sealed container in a cool, dry, dark place to prevent hydrolysis and potential photodegradation.[9] Room temperature storage is generally acceptable.[9]

Section 3: Protocols & Methodologies
Protocol 1: Recommended Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials:

  • 4-Chloroaniline (0.20 mol, 25.5 g)

  • Ethyl cyanoacetate (2.0 mol, 226.2 g, 10 equivalents)[2]

  • Round-bottom flask equipped with a distillation head and condenser

  • Heating mantle with magnetic stirrer and thermocouple

Procedure:

  • Combine 4-chloroaniline and ethyl cyanoacetate in the round-bottom flask. The large excess of ethyl cyanoacetate acts as the solvent.

  • Heat the mixture with stirring to 190-195°C.[2]

  • Ethanol will begin to distill off as a byproduct of the reaction. Continue heating and collecting the distillate for 2.5-3 hours.

  • Monitor the reaction progress using TLC (Protocol 3). The reaction is complete when the 4-chloroaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will begin to crystallize.

  • Filter the solid product and wash it with a small amount of cold ethanol to remove residual ethyl cyanoacetate.

  • Proceed to Protocol 2 for further purification.

ParameterRecommended ValueRationale
Reactant Ratio 1:10 (4-Chloroaniline:Ethyl Cyanoacetate)Excess ester drives the reaction to completion (Le Chatelier's principle) and acts as a solvent.[2]
Temperature 190-195°CEnsures a sufficient reaction rate while minimizing thermal degradation.[2]
Reaction Time ~2.5 - 4 hoursTypically sufficient for complete conversion, but should be confirmed by TLC.
Atmosphere Inert (N₂ or Ar)Recommended to prevent oxidative side reactions and improve product color.
Protocol 2: Recrystallization for Purification
  • Transfer the crude solid product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If discoloration is significant, a small amount of activated charcoal can be added at this stage.

  • If charcoal was used, hot filter the solution to remove it.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure, crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol.

  • Dry the product under vacuum. The expected melting point is 207-209°C.[8]

Protocol 3: TLC Monitoring Method
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v) is a good starting point.[10]

  • Procedure:

    • On a TLC plate, spot a reference of 4-chloroaniline, a reference of the co-reactants, and the reaction mixture.

    • Elute the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under a UV lamp (254 nm). The product will be a new, typically less polar spot than 4-chloroaniline.

Section 4: Visual Guides

Caption: General reaction for the synthesis of this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem with Synthesis Problem_Yield Low Yield / Incomplete Reaction? Start->Problem_Yield Problem_Color Product Discolored / Tarry? Start->Problem_Color Problem_Purity Impurity Peaks in Analysis? Start->Problem_Purity Cause_Kinetics Cause: Suboptimal Time/Temp Problem_Yield->Cause_Kinetics Yes Cause_Purification Cause: Inefficient Purification Problem_Yield->Cause_Purification Yes Cause_Temp Cause: Temperature Too High Problem_Color->Cause_Temp Yes Cause_Reagents Cause: Impure Reagents Problem_Color->Cause_Reagents Yes Cause_Hydrolysis Cause: Water Contamination Problem_Purity->Cause_Hydrolysis Yes (e.g., M+18) Solution_Optimize Solution: Optimize Temp/Time Monitor with TLC Cause_Kinetics->Solution_Optimize Solution_Wash Solution: Use Acid Wash Optimize Recrystallization Cause_Purification->Solution_Wash Solution_Temp Solution: Reduce & Control Temp Use Inert Atmosphere Cause_Temp->Solution_Temp Solution_Reagents Solution: Use High-Purity Starting Materials Cause_Reagents->Solution_Reagents Solution_Anhydrous Solution: Ensure Anhydrous Conditions Control Workup pH Cause_Hydrolysis->Solution_Anhydrous

Caption: Decision tree for troubleshooting common synthesis issues.

Impurity_Formation Figure 3: Common Impurity Formation Pathways cluster_impurities Potential Impurities Reactants 4-Chloroaniline + Ethyl Cyanoacetate Product N-(4-Chlorophenyl)- 2-cyanoacetamide Reactants->Product Desired Reaction (Heat) Unreacted Unreacted 4-Chloroaniline Reactants->Unreacted Incomplete Reaction Degradation Tars / Polymers Reactants->Degradation Excessive Heat Hydrolysis N-(4-chlorophenyl)malonamide (Hydrolysis Product) Product->Hydrolysis H₂O / H⁺ or OH⁻ (Heat) Product->Degradation Excessive Heat (>200°C)

Caption: Pathways leading to the formation of common impurities.

References
  • Ciba-Geigy AG. (1984). Process for the preparation of cyanoacetanilides. (CH646418A5). Google Patents.
  • Hossain, M. K., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101399.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 232-282.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (1928). Cyanoacetamide. Organic Syntheses, 8, 52.
  • Polepalli, V. R., et al. (2018). Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)- 9H-purin-6-yl). International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 143-154.
  • Wu, Y. (2013). Preparation method for 2, 2-dimethyl cyano acetamide. (CN103145585A). Google Patents.
  • Jiangsu Sevencontinent Green Chemical Co., Ltd. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (CN102952037A). Google Patents.
  • Al-Adiwish, W. M., et al. (2023). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 20(6), 555-576.
  • Wikipedia. (n.d.). 4-Chloroaniline.
  • Chemsrc. (n.d.). This compound.
  • ResearchGate. (n.d.). 2-CYANOACET … SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS: SYNTHESIS OF THIAZOLIDINONES, 3,5-DICYANO-6-AMINO-2-OXOPYRIDINE, 2-IMINO.
  • Zhejiang University of Technology. (2020). Synthesis method of cyanoacetamide. (CN111925302A). Google Patents.
  • Carl ROTH. (2022). Safety Data Sheet: 4-Chloroaniline.
  • Shandong Xinhua Pharmaceutical Co., Ltd. (2020). Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography. (CN111413451B). Google Patents.
  • Ningxia Darong Chemical & Metallurgy Co., Ltd. (2014). High performance liquid chromatography detection method for cyanoacetamide. (CN103926333A). Google Patents.
  • PQM+. (2022). Importance of controlling the 4-Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product.

Sources

Technical Support Center: N-(4-Chlorophenyl)-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and refined experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: 4-chloroaniline or ethyl cyanoacetate may be degraded or contain impurities. 3. Suboptimal stoichiometry: Incorrect molar ratios of reactants. 4. Moisture in the reaction: Water can hydrolyze the ethyl cyanoacetate.1. Optimize reaction conditions: Increase the reaction temperature to 180-200°C and monitor the reaction progress using TLC. Extend the reaction time if necessary.[1][2] 2. Verify starting material purity: Use freshly distilled or recrystallized starting materials. Check the purity by melting point or spectroscopic methods. 3. Adjust stoichiometry: While equimolar amounts can be used, employing a slight excess of ethyl cyanoacetate can drive the reaction to completion.[3] 4. Ensure anhydrous conditions: Use dry glassware and solvents.
Formation of a Brown, Tarry Substance 1. High reaction temperature: Excessive heat can lead to polymerization and decomposition of starting materials and product.[3] 2. Presence of impurities: Impurities in the starting materials can act as catalysts for side reactions.1. Control the temperature: Maintain the reaction temperature within the recommended range (180-200°C). Use a temperature controller for precise heating.[1] 2. Purify starting materials: As mentioned above, ensure the purity of 4-chloroaniline and ethyl cyanoacetate.
Product is Difficult to Purify 1. Presence of unreacted starting materials: Incomplete reaction can leave significant amounts of starting materials in the crude product. 2. Formation of side products: Besides polymerization, other side reactions might occur.1. Optimize reaction completion: Ensure the reaction goes to completion by monitoring with TLC. 2. Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to remove impurities.[4][5]
Product is a Brownish Color Instead of White/Colorless 1. Oxidation of 4-chloroaniline: Aromatic amines can be susceptible to air oxidation, especially at high temperatures, leading to colored impurities. 2. Carryover of colored impurities from starting materials. 1. Use an inert atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 2. Charcoal treatment: During recrystallization, adding activated charcoal can help decolorize the solution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-chloroaniline and ethyl cyanoacetate?

A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of ethanol to form the amide product.

ReactionMechanism cluster_reactants Reactants cluster_product Product 4-chloroaniline 4-Chlorophenylamine product This compound 4-chloroaniline->product Nucleophilic Attack ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->product Acyl Substitution

Caption: Reaction of 4-chloroaniline and ethyl cyanoacetate.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other methods exist, though the reaction between 4-chloroaniline and ethyl cyanoacetate is common due to the availability of starting materials. An alternative could involve the reaction of 4-chlorophenyl isocyanate with malononitrile.[6] However, this route involves different starting materials and reaction conditions. Another approach involves the use of chloroacetonitrile and acetamide to form a pyridine compound which can then be further reacted.

Q3: What are the key safety precautions to consider during this synthesis?

A3: It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] 4-chloroaniline is toxic and can be absorbed through the skin. Ethyl cyanoacetate is harmful if swallowed or in contact with skin.[7] High temperatures are involved, so care should be taken to avoid burns.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[7] Use a suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of the product spot will indicate the reaction's progress.

Experimental Protocols

Refined Protocol for the Synthesis of this compound

This protocol is optimized for high yield and purity.

Materials:

  • 4-chloroaniline

  • Ethyl cyanoacetate

  • Ethanol (for recrystallization)

  • Activated charcoal (optional, for decolorization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroaniline (0.1 mol) in an excess of ethyl cyanoacetate (0.5 to 1.0 mol).[1][3] Using an excess of ethyl cyanoacetate can help drive the reaction to completion.

  • Heating: Heat the reaction mixture to 180-200°C with continuous stirring.[1] The ethanol formed during the reaction will begin to distill off.

  • Reaction Monitoring: Maintain the temperature and continue heating for 2-4 hours.[1][2] Monitor the reaction's progress by TLC until the 4-chloroaniline is consumed.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a solid.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 4-chloroaniline and ethyl cyanoacetate Heating Heat to 180-200°C for 2-4h Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Filtration1 Filter to collect crude product Cooling->Filtration1 Recrystallization Recrystallize from ethanol Filtration1->Recrystallization Filtration2 Filter to collect pure crystals Recrystallization->Filtration2 Drying Dry under vacuum Filtration2->Drying FinalProduct FinalProduct Drying->FinalProduct Yields Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

  • Optimized Methodology for the Efficient Synthesis of Aldehydes from Cyanoacetamide - ijrpr.
  • CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents.
  • This compound | 17722-17-7 | FC132644 - Biosynth.
  • (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides - ResearchGate.
  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents.
  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Publishing.
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC.
  • Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka.
  • CN111925302A - Synthesis method of cyanoacetamide - Google Patents.
  • ACETOACETANILIDE - CAMEO Chemicals - NOAA.
  • Acetoacetanilide - Wikipedia.
  • cyanoacetamide - Organic Syntheses Procedure.
  • ethyl cyanoacetate - Organic Syntheses Procedure.
  • Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap.
  • This compound | CAS#:17722-17-7 | Chemsrc.
  • ACETOACETANILIDE FOR SYNTHESIS - Loba Chemie.
  • Experimental procedure for synthesizing N-substituted cyanoacetamides. - Benchchem.
  • Ethyl cyanoacetate - Wikipedia.
  • This compound (C9H7ClN2O) - PubChemLite.
  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.
  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central.
  • acetoacetanilide - Organic Syntheses Procedure.

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Technical Support Center: N-(4-Chlorophenyl)-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for scaling the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide. We will move beyond simple procedural steps to address the fundamental chemical and engineering challenges that arise during scale-up, ensuring you can develop a robust, safe, and efficient process.

Introduction: The Scale-Up Challenge

This compound is a valuable building block in organic and medicinal chemistry, often used as a precursor for various heterocyclic compounds.[1][2] The laboratory-scale synthesis, typically an amidation reaction between 4-chloroaniline and an alkyl cyanoacetate (commonly ethyl cyanoacetate), appears straightforward.[1][2] However, transitioning this process from a 100 mg scale to a multi-kilogram scale introduces significant challenges that are not always predictable from bench-scale experiments.[3]

Scaling a chemical reaction is not merely about using a larger flask; fundamental physical and chemical parameters change dramatically.[3][4] Issues related to heat transfer, mass transfer, and mixing become paramount, directly impacting reaction selectivity, yield, purity, and safety.[4][5] This guide is designed to help you anticipate, diagnose, and solve these scale-up problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

The most economical and widely used method is the direct condensation of 4-chloroaniline with ethyl cyanoacetate.[1] This reaction is typically performed at elevated temperatures (120-200 °C), often using an excess of ethyl cyanoacetate which can also serve as the solvent.[6][7] The reaction drives to completion by distilling off the ethanol byproduct.

Q2: My small-scale reaction gave an 89% yield, but on a 5L scale, the yield dropped to 60% and the product is discolored. What's the primary cause?

This is a classic scale-up problem. The most likely culprits are inefficient heat transfer and localized overheating.[5] A 5L reactor has a much lower surface-area-to-volume ratio than a 250 mL flask, making it harder to dissipate the heat generated during the reaction (the exotherm).[8] This can lead to "hot spots" where the temperature exceeds the desired range, causing thermal degradation of the starting materials and product, resulting in lower yields and a discolored ("brown, crystalline") product.[6]

Q3: What are the most critical process parameters to monitor during scale-up?

  • Temperature Control: Precise temperature management is crucial to prevent side reactions and degradation. Monitor both the jacket temperature and the internal reaction temperature.

  • Agitation/Mixing: Efficient mixing ensures uniform temperature and concentration, preventing localized overheating and concentration gradients.[5]

  • Rate of Reagent Addition: If applicable, a controlled addition rate can manage the reaction exotherm.

  • Byproduct Removal: The rate of ethanol distillation is a good indicator of the reaction's progress. Ensuring it is efficiently removed is key to driving the equilibrium towards the product.

Q4: Chromatography is not feasible for purifying 10 kg of product. What is the recommended purification method at scale?

The standard method for purifying this compound at scale is precipitation followed by recrystallization. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding an anti-solvent like water.[1] The crude solid is then collected by filtration and recrystallized, often from ethanol, to yield a pure, white to off-white crystalline product.[9]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up synthesis.

Workflow for this compound Synthesis

The following diagram illustrates the typical workflow for this synthesis, highlighting key stages where problems can arise.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Reagents Charge 4-Chloroaniline & Ethyl Cyanoacetate Heating Heat to Reaction Temp (e.g., 192°C) Reagents->Heating Start Agitation Reaction Maintain Temp & Distill Ethanol (Monitor Progress) Heating->Reaction Control Exotherm Cooling Cool Reaction Mixture to Room Temperature Reaction->Cooling Precipitation Add Anti-Solvent (Water) to Precipitate Product Cooling->Precipitation Filtration Filter Crude Solid (e.g., Buchner Funnel) Precipitation->Filtration Washing Wash Filter Cake Filtration->Washing Drying Dry Under Vacuum Washing->Drying Recrystallization Recrystallize from Hot Solvent (e.g., Ethanol) Drying->Recrystallization FinalFilter Filter Pure Crystals Recrystallization->FinalFilter FinalDry Dry Final Product FinalFilter->FinalDry FinalProduct FinalProduct FinalDry->FinalProduct QC Analysis

Caption: General experimental workflow for synthesis and purification.

Issue 1: Low Yield or Stalled Reaction

A drop in yield is the most common and frustrating scale-up challenge. Use this decision tree to diagnose the root cause.

G Start Problem: Low Yield or Stalled Reaction CheckMixing Is mixing efficient? (No dead spots, good vortex) Start->CheckMixing CheckTemp Is internal temp stable and at target? CheckMixing->CheckTemp Yes Sol_Mixing Solution: Increase RPM. Use mechanical stirrer with baffles. CheckMixing->Sol_Mixing No CheckReagents Are reagents pure? (Check CoA, run NMR/GC) CheckTemp->CheckReagents Yes Sol_Temp Solution: Check thermocouple calibration. Improve cooling efficiency. Reduce heating ramp rate. CheckTemp->Sol_Temp No CheckDistill Is ethanol being removed efficiently? CheckReagents->CheckDistill Yes Sol_Reagents Solution: Purify starting materials. Use fresh, anhydrous reagents. CheckReagents->Sol_Reagents No Sol_Distill Solution: Ensure condenser is efficient. Apply gentle vacuum if necessary. CheckDistill->Sol_Distill No Success Yield Improved CheckDistill->Success Yes Sol_Mixing->Success Sol_Temp->Success Sol_Reagents->Success Sol_Distill->Success

Caption: Troubleshooting decision tree for low reaction yield.

In-Depth Analysis:

  • Cause: Inefficient Mixing: At the lab scale, a magnetic stir bar is sufficient. In a large reactor, this is wholly inadequate.[8] Inefficient mixing creates non-uniform reaction conditions, leading to side reactions and incomplete conversion.

    • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine). For round-bottom reactors, baffles are essential to create turbulence and ensure top-to-bottom mixing.[8]

  • Cause: Poor Heat Transfer & Localized Overheating: As discussed in the FAQs, the inability to remove heat efficiently is a major hazard and a primary cause of yield loss.[8]

    • Solution: Do not simply set the heating mantle to the target temperature. Ramp the temperature slowly and monitor the internal probe. Ensure the reactor's cooling system is adequate. For highly exothermic reactions, controlled addition of one reagent to the other at reaction temperature is a standard scale-up strategy.

  • Cause: Impure Starting Materials: The quality of 4-chloroaniline and ethyl cyanoacetate is critical.

    • Solution: Always use reagents from a reputable supplier and check the certificate of analysis. Water is a particularly problematic impurity as it can hydrolyze the ester or amide. Ensure reagents are anhydrous.[10]

Issue 2: Product Discoloration and Impurities
  • Cause: Thermal Degradation: This is the most common cause of brown, tan, or black discoloration. The reaction is often run at high temperatures (e.g., 192°C), where organic molecules can begin to decompose, especially if held at that temperature for an extended period.[6]

    • Solution: Optimize the reaction time and temperature. Conduct small-scale experiments to find the lowest possible temperature at which the reaction proceeds at a reasonable rate. Prolonged reaction times, even at the correct temperature, can increase impurity formation.[5]

  • Cause: Side Reactions: Besides thermal decomposition, other side reactions can occur. The active methylene group in the product is nucleophilic and could potentially react further under harsh conditions.[2]

    • Solution: Strict control over stoichiometry and temperature is the best defense. Avoid using a large excess of either reactant unless necessary to drive the reaction.

Issue 3: Difficult Product Isolation & Purification
  • Cause: Poor Crystal Formation during Precipitation: When adding water to the reaction mixture, rapid precipitation can lead to the formation of fine powders or an oily substance that traps impurities and is difficult to filter.

    • Solution: Control the rate of water addition and the temperature. Adding water slowly to a well-stirred, warm (but not hot, e.g., 50-60°C) solution often promotes the growth of larger, more easily filterable crystals. Seeding with a small amount of pure product can also be beneficial.

  • Cause: Inefficient Washing: Impurities from the reaction mixture can remain on the surface of the filtered product.

    • Solution: Wash the filter cake thoroughly with an appropriate solvent. Water is good for removing inorganic salts and water-soluble impurities. A subsequent wash with a cold organic solvent in which the product is poorly soluble (like cold ethanol or isopropanol) can remove organic impurities.

  • Cause: Recrystallization Fails at Scale: A solvent system that worked for 1 gram may not be practical for 10 kg.

    • Solution: Ethanol is a commonly used solvent for recrystallization.[9] The key is to use the minimum amount of hot solvent required to fully dissolve the crude product. If the product "oils out" upon cooling, it means the solution is too concentrated or cooling too quickly. Add slightly more solvent or slow the cooling rate.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 g)

Materials:

  • 4-chloroaniline (6.38 g, 0.05 mol)

  • Ethyl cyanoacetate (28.28 g, 0.25 mol, 5 eq.)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Combine 4-chloroaniline and ethyl cyanoacetate in a 100 mL round-bottom flask equipped with a short-path distillation head and a magnetic stirrer.

  • Heat the mixture in a heating mantle to 190-195°C.[6]

  • Stir vigorously and observe as ethanol begins to distill off. Continue heating for 2.5-4 hours, or until ethanol evolution ceases.[6]

  • Allow the reaction mixture to cool to approximately 80-90°C.

  • Slowly add 75 mL of deionized water to the stirred mixture to precipitate the product.[1]

  • Continue stirring while the mixture cools to room temperature.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of 25 mL deionized water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from hot ethanol to obtain pure this compound as a white crystalline solid. Expected yield: 80-90%. Melting point: 207-209 °C.[11]

Protocol 2: Pilot-Scale Considerations (1 kg)

Equipment:

  • 10L jacketed glass reactor with an overhead mechanical stirrer, thermocouple, and distillation setup.

Key Modifications:

  • Heating: Use a thermal fluid in the reactor jacket for precise temperature control. Ramp the temperature slowly to 190°C, monitoring the internal temperature closely.

  • Agitation: Set the overhead stirrer to a speed that ensures good surface movement and a visible vortex before heating begins.

  • Workup: Do not add water directly to the hot (190°C) reactor. Cool the batch internally to below 100°C (e.g., 80°C) before beginning the slow, subsurface addition of water via a dip tube to control precipitation and prevent splashing.

  • Filtration: For this scale, a large tabletop Buchner funnel or a small filter-dryer (Nutsche filter) is recommended over lab glassware.

  • Recrystallization: This will require a separate, appropriately sized reactor. The volume of ethanol needed will be significant, so ensure proper ventilation and grounding to mitigate fire hazards.

ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Heating Heating MantleJacketed ReactorProvides precise, uniform heating and cooling, preventing hot spots.[8]
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity in the larger volume, critical for heat and mass transfer.[5][8]
Workup Add water to flaskSlow, controlled additionPrevents thermal shock to glassware and controls crystallization for better purity.
Filtration Small Buchner FunnelLarge Buchner/Nutsche FilterAccommodates the larger volume of solid and improves washing efficiency.

References

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
  • Google Patents. (n.d.). CH646418A5 - Process for the preparation of cyanoacetanilides.
  • The Royal Society of Chemistry. (n.d.). Scale-Up: What Goes Wrong?.
  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • Chemistry World. (2019, February 28). We're going to need a bigger flask.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • CatSci Ltd. (n.d.). Some Scale-Up Considerations.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
  • Google Patents. (n.d.). EP1065198A1 - Process for the production of Malononitrile.
  • Organic Syntheses. (n.d.). Malononitrile.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • Chemsrc. (2025, August 25). This compound.
  • ResearchGate. (2025, August 7). 2-CYANOACET … SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

Sources

Technical Support Center: Monitoring N-(4-Chlorophenyl)-2-cyanoacetamide Reaction Progress by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Thin-Layer Chromatography (TLC) to effectively track this specific amide formation reaction. Here, we move beyond mere procedural steps to explain the underlying principles, helping you troubleshoot common issues and interpret your results with confidence.

Introduction to the Reaction and TLC Monitoring

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the reaction of 4-chloroaniline with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate. Monitoring the progress of this reaction is crucial to determine the point of completion, identify the presence of starting materials, and detect the formation of any byproducts. TLC is a rapid, inexpensive, and highly effective technique for this purpose.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent or solvent mixture).[1] The separation is based on polarity: more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[2]

In the context of this specific reaction:

  • 4-Chloroaniline (Starting Material): A primary aromatic amine, moderately polar.[3]

  • Ethyl Cyanoacetate (Starting Material): An ester with a nitrile group, also of moderate polarity.[4]

  • This compound (Product): An amide, which is generally more polar than the corresponding amine and ester starting materials due to the presence of the N-H and C=O bonds capable of hydrogen bonding.[5]

Therefore, we expect the product to have a lower Rf value than the starting materials.

Step-by-Step Protocol for TLC Analysis

This protocol provides a robust starting point for monitoring your reaction.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase: A mixture of ethyl acetate and hexane is a good starting point.

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Heat gun

Procedure:

  • Plate Preparation: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel. Mark small, evenly spaced tick marks on this line for each sample you will spot.

  • Sample Preparation: Prepare dilute solutions of your starting materials (4-chloroaniline and ethyl cyanoacetate) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot each sample onto the corresponding tick mark on the origin line. Keep the spots as small as possible (1-2 mm in diameter) to ensure good separation. To apply more sample, allow the spot to dry completely before reapplying to the same location.[6] It is highly recommended to co-spot your reaction mixture with the starting materials to aid in identification.

  • Developing Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[6] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Close the lid and let it sit for 5-10 minutes.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the plate does not touch the filter paper. Close the lid and allow the solvent to travel up the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm). Compounds containing aromatic rings, like 4-chloroaniline and the product, will absorb UV light and appear as dark spots against the fluorescent background of the plate.[7] Circle the visible spots with a pencil.

    • Staining: If spots are not clearly visible under UV or for non-UV active compounds, use a chemical stain. A potassium permanganate stain is a good general-purpose oxidizing stain that can visualize many organic compounds, including amides.[8][9] Dip the plate in the stain and then gently heat with a heat gun until colored spots appear against a colored background.

  • Interpretation: Calculate the Rf value for each spot using the formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10][11]

    Compare the Rf values of the spots in the reaction mixture lane to those of the starting materials. The disappearance of the starting material spots and the appearance of a new, lower Rf spot indicates the progress of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible. - The sample is too dilute. - The compound is not UV-active and a stain was not used. - The solvent level in the chamber was above the origin line, dissolving the sample into the solvent pool.- Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications. - Use a chemical stain like potassium permanganate. - Ensure the solvent level is below the origin line.
Spots are streaking. - The sample is too concentrated (overloaded). - The compound is highly polar and is interacting very strongly with the silica gel. - The sample was spotted in a highly polar solvent.- Dilute the sample before spotting. - Add a small amount of a more polar solvent (like methanol) to the mobile phase. For acidic or basic compounds, adding a drop of acetic acid or triethylamine, respectively, can improve spot shape. - Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase.
Reactant and product spots have very similar Rf values (poor separation). - The mobile phase is not optimized for this separation.- Adjust the polarity of the mobile phase. If the spots are too high on the plate (high Rf), decrease the polarity (add more hexane). If the spots are too low (low Rf), increase the polarity (add more ethyl acetate).
Unexpected spots appear. - Formation of byproducts in the reaction. - Contamination of the TLC plate.- This is a valid result indicating impurities. - Handle the TLC plate by the edges to avoid transferring oils from your fingers. Ensure your spotting capillaries and sample vials are clean.
The solvent front is crooked. - The bottom of the TLC plate is not level in the developing chamber. - The chamber was not properly saturated with solvent vapor.- Ensure the plate is resting flat on the bottom of the chamber. - Always use a filter paper wick and allow the chamber to saturate before developing the plate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase for this reaction?

A good starting point is a mixture of ethyl acetate and hexane. A ratio of 30:70 (ethyl acetate:hexane) is often effective. You may need to adjust this ratio to achieve optimal separation, where the Rf of the product is between 0.2 and 0.4. For more polar compounds, a system like dichloromethane and methanol (e.g., 95:5) can be used.

Q2: How can I confirm the identity of the spots?

The most reliable way on a TLC plate is by co-spotting. In one lane, spot your reaction mixture. In the same spot, carefully apply a spot of your starting material (e.g., 4-chloroaniline). If the spot corresponding to the starting material in your reaction mixture lane intensifies and remains a single spot, it confirms its identity. A new spot appearing at a different Rf is likely your product.

Q3: How do I calculate the Rf value and what does it signify in this reaction?

The Rf value is the ratio of the distance the spot traveled from the origin to the distance the solvent front traveled from the origin.[10] It is a measure of a compound's relative polarity in a given TLC system. In this reaction, a decreasing Rf value over time for a new spot, coupled with the disappearance of the starting material spots, indicates the formation of the more polar amide product.

Q4: My 4-chloroaniline starting material is a solid. How should I prepare it for spotting?

Dissolve a small amount of the 4-chloroaniline in a volatile solvent like ethyl acetate or dichloromethane to create a dilute solution for spotting.

Q5: The product, this compound, is not visible under UV light. What should I do?

While the aromatic ring should make it UV-active, if it is not visible for any reason (e.g., very low concentration), you must use a chemical stain. Potassium permanganate or a ceric ammonium molybdate (CAM) stain are good options for visualizing amides.[9]

Data Presentation

Table 1: Expected Relative Rf Values

CompoundExpected PolarityExpected Relative Rf ValueVisualization
4-ChloroanilineModerateHighUV (254 nm), Staining
Ethyl CyanoacetateModerateHighStaining (e.g., Permanganate)
This compound (Product) High Low UV (254 nm), Staining

Note: The exact Rf values will depend on the specific mobile phase composition.

Visual Workflow

Diagram 1: Troubleshooting Common TLC Issues

TLC_Troubleshooting Observe_TLC Observe TLC Plate No_Spots No Spots Visible Observe_TLC->No_Spots Streaking Spots are Streaking Observe_TLC->Streaking Poor_Sep Poor Separation (Rf values too close) Observe_TLC->Poor_Sep Unexpected_Spots Unexpected Spots Observe_TLC->Unexpected_Spots Sol_Dilute Concentrate Sample or Multi-Spot No_Spots->Sol_Dilute Sample too dilute? Sol_Stain Use Chemical Stain No_Spots->Sol_Stain Compound not UV-active? Sol_Overload Dilute Sample Streaking->Sol_Overload Sample overloaded? Sol_Polarity Adjust Mobile Phase Polarity Streaking->Sol_Polarity Compound very polar? Poor_Sep->Sol_Polarity Sol_Byproduct Indicates Byproduct Formation Unexpected_Spots->Sol_Byproduct Reaction issue? Sol_Contam Handle Plate Carefully Use Clean Glassware Unexpected_Spots->Sol_Contam Handling issue?

Caption: A logical workflow for diagnosing and resolving common TLC problems.

References

  • ChemBAM. (n.d.). TLC troubleshooting.
  • Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs).
  • pharmashare.in. (n.d.). Troubleshooting TLC.
  • OChemOnline. (2010, September 27). TLC = That's Lousy Chromatography? WordPress.com.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of California, Los Angeles. (n.d.). TLC stains.
  • SIELC Technologies. (n.d.). Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • ResearchGate. (n.d.). (PDF) Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N -substituted 2-cyanoacetamide.
  • Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
  • University of Illinois Chicago. (n.d.). Experiment 5 – Thin Layer Chromatography.
  • Asian Journal of Chemistry. (2004). genic Aryl Amines in Coloured Textile and Leather Products.
  • MDPI. (n.d.). TLC in the Analysis of Plant Material.
  • Science.gov. (n.d.). tlc analysis showed: Topics by Science.gov.
  • CHEM 344 Thin Layer Chromatography. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • University of California, Los Angeles. (n.d.). Polarity of Solvents.
  • National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Wikipedia. (n.d.). 4-Chloroaniline.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
  • Ataman Kimya. (n.d.). 4-CHLOROANILINE.
  • Suvchem Laboratory Chemicals. (n.d.). CYANOACETAMIDE (FOR SYNTHESIS).
  • Eureka. (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
  • PubChemLite. (n.d.). This compound (C9H7ClN2O).
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • Journal of the Chemical Society of Pakistan. (1982). Thin Layer Chromatography of Aromatic Amines.
  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • EZGC Method Translator. (n.d.). 4-Chloroaniline: CAS # 106-47-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.

Sources

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful execution of your experiments.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, making it a valuable intermediate in medicinal chemistry and drug discovery. The primary synthetic route involves the N-acylation of 4-chloroaniline with a suitable cyanoacetylating agent. While the reaction appears straightforward, achieving high yield, purity, and reproducibility requires careful consideration of catalyst selection, reaction conditions, and potential side reactions. This guide provides a comprehensive overview of these critical parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method is the condensation of 4-chloroaniline with a cyanoacetylating agent. The two main variations of this approach are:

  • Reaction with Ethyl Cyanoacetate: This involves the direct reaction of 4-chloroaniline with ethyl cyanoacetate, often under thermal conditions or with catalytic promotion.

  • Reaction with Cyanoacetic Acid: In this method, cyanoacetic acid is activated, typically with an agent like acetic anhydride, before reacting with 4-chloroaniline.

Q2: Is a catalyst always necessary for this reaction?

A2: Not strictly necessary, but highly recommended for optimal results. The uncatalyzed reaction, often requiring high temperatures (e.g., refluxing in a high-boiling solvent), can lead to lower yields and the formation of impurities. A catalyst, whether a Brønsted or Lewis acid, can significantly improve the reaction rate, allowing for milder conditions and higher selectivity.

Q3: What are the most common classes of catalysts for this synthesis?

A3: The most effective catalysts for the N-acylation of anilines with esters or carboxylic acids fall into two main categories:

  • Brønsted Acids: Simple organic acids like acetic acid and stronger acids such as p-toluenesulfonic acid (p-TsOH) are effective. They work by protonating the carbonyl oxygen of the acylating agent, increasing its electrophilicity.

  • Lewis Acids: A wide range of Lewis acids can be employed, including metal triflates (e.g., Sc(OTf)₃, In(OTf)₃), metal halides (e.g., TiF₄, ZnCl₂), and metalloid oxides (e.g., Nb₂O₅). These catalysts coordinate to the carbonyl oxygen, activating the acylating agent towards nucleophilic attack by the amine.

Q4: What are typical yields for the synthesis of this compound?

A4: Yields are highly dependent on the chosen method, catalyst, and reaction conditions. With an optimized catalytic protocol, yields of over 80% can be expected. Thermal, uncatalyzed methods may result in lower and more variable yields.

Catalyst Selection and Optimization

Choosing the right catalyst and optimizing the reaction conditions are crucial for a successful synthesis. Below is a guide to help you navigate this process.

Catalyst Selection Philosophy

The choice of catalyst depends on factors such as cost, availability, functional group tolerance of your substrate, and ease of removal.

  • Acetic Acid: A mild, inexpensive, and readily available Brønsted acid catalyst. It's a good starting point for optimization.

  • p-Toluenesulfonic Acid (p-TsOH): A stronger Brønsted acid than acetic acid, which can lead to faster reaction rates. However, it may require more careful control of the reaction to avoid side reactions.

  • Lewis Acids: Generally offer high activity and can be effective at low catalyst loadings. Some Lewis acids can be sensitive to moisture, requiring anhydrous reaction conditions. Heterogeneous Lewis acids like Nb₂O₅ offer the advantage of easier separation from the reaction mixture.

Key Optimization Parameters

Once a catalyst is selected, the following parameters should be optimized to maximize yield and purity:

  • Catalyst Loading: Typically ranges from 5 to 20 mol%. Higher loadings can increase the reaction rate but also the cost and potential for side reactions.

  • Temperature: The optimal temperature will depend on the catalyst and solvent. Catalytic reactions can often be run at lower temperatures than thermal reactions, reducing the formation of byproducts. A typical starting point is 80-120°C.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent: The choice of solvent can significantly impact the reaction. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene are commonly used. The solvent should be able to dissolve the reactants and be compatible with the chosen reaction temperature.

Data Summary: Catalyst Performance in Analogous Amidation Reactions

While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for related N-acylation reactions, providing a valuable starting point for your experiments.

Catalyst TypeCatalyst ExampleTypical Loading (mol%)Temperature (°C)SolventTypical YieldsNotes
Brønsted Acid Acetic Acid10 - 2080 - 120Toluene, DMFGood to ExcellentMild and cost-effective.
p-TsOH5 - 1080 - 110TolueneExcellentStronger acid, may require monitoring for side reactions.
Lewis Acid TiF₄5 - 10RefluxTolueneExcellentEffective for both aromatic and aliphatic amines.
Nb₂O₅10 - 20140 - 160XyleneGood to ExcellentHeterogeneous catalyst, easy to remove.

Experimental Protocols

Protocol 1: General Procedure for Brønsted Acid-Catalyzed Synthesis

This protocol provides a general method for the synthesis of this compound using a Brønsted acid catalyst.

Materials:

  • 4-Chloroaniline

  • Ethyl cyanoacetate

  • Acetic acid or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or DMF

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 4-chloroaniline (1.0 eq), ethyl cyanoacetate (1.1 eq), and the chosen solvent (e.g., toluene, 5 mL per gram of 4-chloroaniline).

  • Add the Brønsted acid catalyst (e.g., acetic acid, 20 mol% or p-TsOH, 10 mol%).

  • Heat the reaction mixture to 100-110°C with stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Synthesis

This protocol outlines a general approach using a Lewis acid catalyst. Note: This reaction should be performed under anhydrous conditions if a moisture-sensitive Lewis acid is used.

Materials:

  • 4-Chloroaniline

  • Ethyl cyanoacetate

  • Lewis acid catalyst (e.g., TiF₄, 10 mol%)

  • Anhydrous toluene

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid catalyst.

  • Add anhydrous toluene, followed by 4-chloroaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Insufficient Catalyst Activity * Increase catalyst loading in increments (e.g., from 10 mol% to 15 mol%).* Switch to a stronger catalyst (e.g., from acetic acid to p-TsOH, or to a Lewis acid).
Reaction Temperature Too Low * Increase the reaction temperature in 10°C increments, while monitoring for byproduct formation by TLC.
Poor Quality Reagents * Ensure 4-chloroaniline is pure and not oxidized (discolored).* Use freshly opened or distilled ethyl cyanoacetate.
Presence of Water (for Lewis Catalysts) * Use anhydrous solvents and oven-dried glassware.* Perform the reaction under an inert atmosphere.
Incomplete Reaction * Extend the reaction time, monitoring by TLC to ensure the reaction has reached completion.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Step
Reaction Temperature Too High * Lower the reaction temperature. A more active catalyst may allow for milder conditions.* Consider a solvent with a lower boiling point if appropriate.
Formation of Di-acylated Product * This is less common with anilines but can occur. Use a stoichiometric amount of ethyl cyanoacetate or add it slowly to the reaction mixture.
Hydrolysis of Cyanoacetamide * Under harsh acidic or basic conditions during workup, the product can hydrolyze to the corresponding malonamide. Ensure workup conditions are mild.
Side reactions involving the nitrile group * The nitrile group can undergo hydration or other transformations under strongly acidic or basic conditions. Maintain a neutral or mildly acidic pH during workup and purification.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Product is an Oil * Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification.
Co-elution of Impurities * If using column chromatography, try a different solvent system with a different polarity.
Recrystallization Fails * Screen a variety of solvents for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane).

Visualizing the Workflow

General Experimental Workflow for Catalyst Optimization

G cluster_start Reaction Setup cluster_conditions Optimization Loop cluster_analysis Analysis & Decision cluster_end Final Protocol start Select Catalyst (Brønsted or Lewis Acid) loading Set Catalyst Loading (e.g., 10 mol%) start->loading temp Set Initial Temperature (e.g., 100°C) time Set Reaction Time (e.g., 4h) temp->time loading->temp monitor Monitor by TLC/LC-MS time->monitor yield Analyze Yield & Purity monitor->yield decision Optimal? yield->decision decision->loading No, Adjust Parameters stop Finalize Protocol decision->stop Yes G cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_products Products R_NH2 4-Chloroaniline (Nucleophile) Activated_Ester Protonated Ester (Electrophilic) R_NH2->Activated_Ester Attack Ester Ethyl Cyanoacetate (Acylating Agent) Ester->Activated_Ester Catalyst H-A (Brønsted Acid) Catalyst->Ester Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse & Proton Transfer Byproduct Ethanol Tetrahedral_Intermediate->Byproduct Regen_Catalyst H-A (Catalyst Regenerated) Product->Regen_Catalyst Deprotonation

Caption: Simplified mechanism of Brønsted acid-catalyzed N-acylation.

References

  • While specific literature for the catalytic synthesis of this compound is sparse, the principles and protocols are derived from established methodologies in organic synthesis. For further reading on related transformations, please consult standard organic chemistry textbooks and journals focusing on synthetic methodology.

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, ensuring both success and safety in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, focusing on the foundational principles of temperature control.

Q1: What are the primary synthetic routes for this compound?

The most common and industrially relevant method is the direct acylation of 4-chloroaniline. This is typically achieved via two main pathways:

  • Reaction with an Alkyl Cyanoacetate: Most frequently, 4-chloroaniline is reacted with ethyl cyanoacetate. This reaction forms the desired amide and ethanol as a byproduct.[1][2]

  • Reaction with Cyanoacetic Acid: 4-chloroaniline can also be reacted with cyanoacetic acid, often in the presence of a coupling agent or an activator like acetic anhydride.[3][4]

Q2: Why is temperature control a critical parameter in this synthesis?

Temperature is arguably the most influential variable in this reaction, directly impacting reaction rate, product yield, and purity. Its criticality stems from several factors:

  • Reaction Kinetics: The acylation of an aniline is an equilibrium-driven process that often requires significant energy input to proceed at a practical rate.[5]

  • Byproduct Removal: In the common route using ethyl cyanoacetate, the reaction is reversible. High temperatures are necessary to distill off the ethanol byproduct, which, according to Le Châtelier's principle, drives the equilibrium toward the formation of the final product.[6]

  • Reactant & Product Stability: While the desired product is a relatively stable solid with a melting point of 207-209°C, the starting materials have lower thermal limits.[7] 4-chloroaniline can decompose at elevated temperatures and darkens upon exposure to air and light.[8][9] Cyanoacetamide derivatives can also undergo thermal degradation.[10] Precise temperature control prevents the degradation of reactants and the formation of unwanted, often colored, impurities.

  • Solubility: The solubility of the starting material, 4-chloroaniline, is temperature-dependent.[8] Ensuring it remains in solution during the reaction is key to achieving a homogeneous reaction mixture and preventing stalls.

Q3: What is the optimal temperature range for this synthesis?

The "optimal" temperature is not a single value but depends entirely on the chosen synthetic route (i.e., solvent-free vs. solvent-mediated). There is a necessary trade-off between reaction speed and the potential for side reactions.

Synthesis Method Typical Temperature Range Key Considerations References
Solvent-Free (Fusion) 150°C - 200°CRequires high heat to ensure reactants are molten and to drive off ethanol. Excellent for pushing equilibrium. Risk of thermal degradation if temperature overshoots.[1][6][11]
Solvent-Mediated (e.g., DMF) 100°C - 120°CA high-boiling solvent helps to solubilize reactants and allows for good thermal control at a lower temperature. The reaction may be slower.[12]

Q4: What are the direct consequences of significant temperature deviations?

  • Temperature Too Low: The most common result is a stalled or incomplete reaction, leading to a very low yield. The starting materials will be recovered largely unreacted. In the fusion method, reactants may not melt or mix properly.

  • Temperature Too High: This leads to the formation of impurities and a discolored (often brown or yellow) product. It can cause the thermal decomposition of 4-chloroaniline or the cyanoacetylating agent, reducing the overall yield of the desired product and complicating purification.[9]

Q5: How does the choice of solvent (or lack thereof) influence the required reaction temperature?

A solvent-free or "fusion" approach necessitates a high temperature (e.g., 192°C) to overcome the activation energy barrier and, crucially, to boil off the ethanol byproduct (boiling point: 78°C) as it forms.[6] The high temperature maintains a liquid state and drives the reaction forward.

Conversely, using a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) serves two purposes: it ensures the reactants are fully dissolved, creating a homogeneous reaction environment, and it allows the reaction to proceed at a more moderate and easily controlled temperature (e.g., 100°C).[12] While the reaction may require a longer time to reach completion, this method often yields a cleaner product with fewer thermal degradation impurities.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Observation: After the reaction period and workup, little to no solid this compound is isolated. TLC analysis shows significant amounts of unreacted 4-chloroaniline.

  • Possible Cause A: Reaction Temperature Too Low.

    • Scientific Rationale: The activation energy for the acylation of the aniline nitrogen by the ester or acid is substantial. Insufficient thermal energy means the rate of reaction is impractically slow, and the equilibrium is not achieved.

    • Solution:

      • Verify the accuracy of your thermometer or temperature probe.

      • For the solvent-free method, ensure the reaction temperature is maintained consistently within the 150-200°C range.[1][6]

      • For solvent-mediated reactions, ensure the temperature is at the reflux point of the solvent system or the target temperature (e.g., 100°C for DMF) for the specified duration.[12]

  • Possible Cause B: Inefficient Removal of Ethanol Byproduct (Ester Route).

    • Scientific Rationale: The reaction is reversible. If ethanol is not removed from the reaction mixture, the reverse reaction (cleavage of the amide) will occur, preventing the accumulation of the product.

    • Solution:

      • In a solvent-free setup, ensure your apparatus includes a distillation head or a setup that allows for the removal of volatiles. You should observe ethanol distilling off during the reaction.[6]

      • If running under reduced pressure is an option, it can facilitate the removal of ethanol at a lower temperature.

  • Possible Cause C: Premature Precipitation of Reactants.

    • Scientific Rationale: 4-chloroaniline has a melting point of approximately 70-73°C and limited solubility in some organic solvents at lower temperatures.[8][9] If the temperature drops or is not uniform, the starting material can solidify, effectively removing it from the reaction.

    • Solution:

      • Ensure vigorous and continuous stirring throughout the heating process to maintain a homogeneous mixture.

      • Confirm that the initial heating ramp is sufficient to fully dissolve/melt all reactants before holding at the target reaction temperature.

Problem 2: Product is Discolored (Brown/Yellow) or Contains Significant Impurities

  • Observation: The isolated solid product is not the expected off-white or colorless solid but is instead yellow, brown, or oily.

  • Possible Cause A: Reaction Temperature Too High.

    • Scientific Rationale: Excessive heat can cause the thermal decomposition of 4-chloroaniline, which is known to degrade in the presence of light, air, and high temperatures.[9] This decomposition often produces colored, polymeric byproducts that are difficult to remove.

    • Solution:

      • Use a calibrated temperature controller and a reaction setup (e.g., oil bath, heating mantle with probe) that minimizes temperature overshoots.

      • For the fusion method, do not exceed 200°C. If discoloration is persistent, consider lowering the temperature to ~180-190°C and extending the reaction time.[6]

      • Consider switching to a solvent-mediated method at a lower temperature (~100°C) to avoid thermal degradation altogether.[12]

  • Possible Cause B: Oxidation of 4-Chloroaniline.

    • Scientific Rationale: Anilines are susceptible to oxidation, a process that is accelerated by heat and the presence of atmospheric oxygen. This leads to highly colored impurities.[8]

    • Solution:

      • While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side products, especially during prolonged heating at high temperatures.

      • Ensure the 4-chloroaniline used is of high purity and has not been stored for long periods exposed to air and light.

  • Possible Cause C: Ineffective Purification.

    • Scientific Rationale: Even under optimal conditions, minor impurities can form. The workup and purification steps are designed to remove these.

    • Solution:

      • Recrystallization is a powerful tool. Ethanol is a common solvent for this purpose. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.

      • Washing the filtered solid with cold water or a cold solvent during the initial isolation can help remove water-soluble or solvent-soluble impurities.[12]

Section 3: Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-chloroaniline is toxic and a possible carcinogen.[13][14] Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol A: High-Temperature, Solvent-Free Synthesis

This method is adapted from established industrial procedures and is effective for driving the reaction to completion.[6]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle connected to a temperature controller, and a short-path distillation head with a collection flask.

  • Charging Reactants: To the round-bottom flask, add 4-chloroaniline (1.0 eq) and ethyl cyanoacetate (a significant excess, e.g., 5-10 eq). The excess ethyl cyanoacetate also serves as the reaction medium.

  • Heating and Reaction:

    • Begin stirring the mixture.

    • Slowly heat the mixture to approximately 190-195°C.

    • Maintain this temperature for 2.5-4 hours. During this time, ethanol will distill from the reaction mixture and collect in the receiving flask. The removal of ethanol is the primary indicator of reaction progress.

  • Workup and Isolation:

    • After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate as a solid.

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake with a suitable solvent (e.g., cold ethanol or water) to remove excess ethyl cyanoacetate and other impurities.

  • Purification:

    • Dry the crude solid. The expected melting point is 207-209°C.[7]

    • If necessary, recrystallize the product from hot ethanol to obtain a pure, colorless solid.

Protocol B: Solvent-Mediated Synthesis

This method offers better temperature control and often results in a cleaner crude product.[12]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, a reflux condenser, and a temperature probe.

  • Charging Reactants: To the flask, add 4-chloroaniline (1.0 eq), ethyl cyanoacetate (1.1-1.5 eq), and N,N-Dimethylformamide (DMF) to create a solution of moderate concentration.

  • Heating and Reaction:

    • Heat the reaction mixture to 100°C with continuous stirring.

    • Maintain this temperature for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water while stirring. The product will precipitate out of the solution.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid thoroughly with cold water.

    • Dry the solid. For higher purity, recrystallize from ethanol.

Section 4: Visual Guides & Workflows
General Synthesis Workflow with Temperature Control Points

This diagram outlines the critical stages of the synthesis, emphasizing the points where temperature management is essential.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants (4-Chloroaniline + Cyanoacetylating Agent) Heating 2. Heat to Target Temp (e.g., 100°C or 190°C) CRITICAL: Avoid Overshoot Reactants->Heating Stirring Maintain 3. Maintain Temp & Monitor (Distill byproduct or use TLC) CRITICAL: Stability is Key Heating->Maintain Hold for X hours Cooling 4. Cool to Room Temp CRITICAL: Controlled Cooling Maintain->Cooling Precipitate 5. Precipitate in Water (May require ice bath) Cooling->Precipitate Purify 6. Filter & Recrystallize Precipitate->Purify Final Pure Product Purify->Final

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common experimental issues.

TroubleshootingTree Start Problem Encountered LowYield Low / No Yield Start->LowYield Impure Discolored / Impure Product Start->Impure Cause_TempLow Cause: Temp Too Low? LowYield->Cause_TempLow Cause_Byproduct Cause: Byproduct Not Removed? LowYield->Cause_Byproduct Cause_TempHigh Cause: Temp Too High? Impure->Cause_TempHigh Cause_Oxidation Cause: Oxidation? Impure->Cause_Oxidation Sol_Recrystallize Solution: Recrystallize from Ethanol Impure->Sol_Recrystallize Always an option Sol_IncreaseTemp Solution: Verify & Increase Temp Cause_TempLow->Sol_IncreaseTemp Yes Sol_ImproveDist Solution: Ensure Distillation Setup is Working Cause_Byproduct->Sol_ImproveDist Yes Sol_DecreaseTemp Solution: Reduce Temp, Use Controller Cause_TempHigh->Sol_DecreaseTemp Yes Sol_InertAtm Solution: Use Inert Atmosphere (N2/Ar) Cause_Oxidation->Sol_InertAtm Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References
  • Google Patents. (1981). CH646418A5 - Process for the preparation of cyanoacetanilides.
  • Solubility of Things. (n.d.). 4-Chloroaniline.
  • Eureka. (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
  • Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Wikipedia. (n.d.). Cyanoacetamide.
  • Semantic Scholar. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride.
  • Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • ResearchGate. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.
  • Chemsrc. (n.d.). This compound.
  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
  • PubChem. (n.d.). 4-Chloroaniline.
  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid.
  • Inchem.org. (2003). 4-Chloroaniline (CICADS 48, 2003).
  • ResearchGate. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene.
  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml).
  • ChemSynthesis. (n.d.). N-(4-chlorophenyl)acetamide.
  • NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-.
  • Royal Society of Chemistry. (n.d.). Thermal degradation of cyano containing ionic liquids.
  • ResearchGate. (n.d.). SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS.
  • ResearchGate. (n.d.). Solubility curve of the 4-chloroaniline single crystal.
  • Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst.
  • Wikipedia. (n.d.). 4-Chloroaniline.
  • TSI Journals. (2009). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis.

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Technical Support Center: Post-Reaction Workup for N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the post-reaction workup and purification of N-(4-Chlorophenyl)-2-cyanoacetamide. It is designed for researchers, chemists, and drug development professionals to navigate common challenges, optimize purification protocols, and ensure the isolation of a high-purity final product. The information is presented in a practical, question-and-answer format to directly address issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the workup of this compound, providing potential causes and validated solutions.

Q1: My reaction is complete, but the mixture is a very thick slurry/solid. How should I proceed with the workup?

Answer: This is a common scenario, often indicating that your product has begun to crystallize or precipitate from the reaction solvent. Direct filtration at this stage is ill-advised as the solid will be contaminated with starting materials, catalysts, and byproducts.

Causality: this compound has limited solubility in many common organic solvents, especially upon cooling. Its formation during the reaction can exceed the saturation point, leading to precipitation.

Recommended Protocol:

  • Dilution: While stirring, slowly add a sufficient volume of a good solvent for your product, such as ethyl acetate or dichloromethane (DCM), to dissolve the solid and create a homogenous solution. Gentle warming may be required.

  • Aqueous Quench: Transfer the resulting solution to a separatory funnel. Proceed with a standard aqueous workup by first washing with deionized water. This will begin the process of removing water-soluble impurities.

  • Neutralization/Washing: Follow the water wash with a wash using a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove any acidic starting materials or byproducts (e.g., residual cyanoacetic acid). Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer and help prevent emulsions.[1]

Q2: After quenching my reaction in water, I see an oily substance instead of a solid precipitate. What went wrong?

Answer: The phenomenon of "oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This is often temperature-dependent and can trap impurities.

Causality: This typically happens if the melting point of the impure product is below the temperature of the quenching medium. It can also be caused by the presence of significant amounts of unreacted starting materials or solvent residues that act as a eutectic mixture, depressing the melting point.

Solutions:

  • Induce Crystallization:

    • Try vigorously scratching the inside of the flask at the liquid-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a "seed crystal" of pure this compound to the oily mixture.

    • Cool the entire mixture in an ice bath for an extended period (30-60 minutes) with slow, steady stirring.

  • Solvent Extraction & Evaporation: If crystallization cannot be induced, extract the oily product into an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid or oil can then be subjected to a proper recrystallization procedure.[2]

Q3: My final product has a distinct off-white, yellow, or tan color. How can I decolorize it?

Answer: Color in the final product typically indicates the presence of high-molecular-weight, chromophoric impurities. These are often byproducts from side reactions or decomposition of starting materials.

Causality: Aromatic amines like 4-chloroaniline are susceptible to air oxidation, which can form colored impurities. Additionally, side reactions at elevated temperatures can generate polymeric or conjugated byproducts.

Recommended Decolorization Protocol:

  • Recrystallization with Charcoal: During the recrystallization step, dissolve the crude product in a minimal amount of a suitable hot solvent (see Q5).

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for 1-2 minutes. Crucially, do not add charcoal to a boiling solution , as this will cause violent bumping.[3]

  • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the product weight) to the hot solution.

  • Brief Heating: Swirl the flask and gently heat it for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite or filter paper to remove the fine charcoal particles. The filtrate should be colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Q4: I'm getting a very low yield after precipitation and filtration. What are the most likely causes?

Answer: Low yield is a multifaceted problem. Assuming the reaction went to completion (verified by TLC or LCMS), the losses are occurring during the workup and isolation phases.

Probable Causes & Preventative Measures:

  • Product Solubility: The product may have significant solubility in the quenching or washing liquids.

    • Solution: Ensure the quenched mixture is thoroughly cooled in an ice-salt bath (to <5 °C) before filtration to minimize solubility.[4][5] Wash the collected solid with a minimal amount of ice-cold solvent.

  • Hydrolysis: The cyano (-C≡N) or amide (-CONH-) groups can undergo hydrolysis, especially under strongly acidic or basic conditions, or at high temperatures.[6] This forms water-soluble carboxylic acids or amines, which are lost in the aqueous phase.

    • Solution: Perform aqueous washes using neutral or near-neutral solutions (e.g., water, saturated NaHCO₃, dilute HCl) and avoid prolonged exposure to strong acids or bases. Keep temperatures low throughout the workup.

  • Mechanical Losses: Significant product can be lost during transfers between flasks, on the filter paper, or in the separatory funnel.

    • Solution: Use a spatula to scrape flasks thoroughly. When filtering, rinse the original flask with a small amount of the ice-cold filtrate to transfer any remaining solid to the funnel.

Q5: What is the best solvent system for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Causality: This temperature-dependent solubility differential is the basis for purification by recrystallization. The compound dissolves in the hot solvent, leaving insoluble impurities behind. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while soluble impurities remain in the mother liquor.[3]

Recommended Solvents: Based on the polar amide and nitrile groups and the nonpolar chlorophenyl ring, a moderately polar solvent is a good starting point.

  • Single Solvents: Ethanol, isopropanol, or acetonitrile are excellent first choices. Water is generally a poor choice due to low solubility.[7]

  • Two-Solvent Systems: A solvent/anti-solvent pair can be very effective.[8]

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. While hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of ethanol to redissolve the precipitate and then allow the solution to cool slowly.

    • Ethyl Acetate/Hexanes: Dissolve in minimal hot ethyl acetate and add hexanes as the anti-solvent.

The choice of solvent should be determined experimentally on a small scale to find the system that provides the best crystal quality and yield.

Standard Post-Reaction Workup Protocol

This section provides a detailed, step-by-step methodology for a typical workup following the synthesis of this compound.

1. Reaction Quenching & Initial Isolation: a. Once the reaction is deemed complete by TLC analysis, cool the reaction vessel to room temperature. b. Prepare a beaker containing ice-cold deionized water (approximately 10 times the volume of the reaction solvent). c. While stirring the ice-cold water vigorously, slowly pour the reaction mixture into it.[9] d. A precipitate of crude this compound should form. e. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

2. Filtration and Washing: a. Collect the solid product by vacuum filtration using a Büchner funnel.[10] b. Wash the filter cake sequentially with generous portions of cold deionized water to remove water-soluble impurities. c. Follow with a wash using a small amount of cold ethanol or another suitable solvent to remove nonpolar impurities that are soluble in ethanol but not water. d. Press the solid dry on the filter to remove as much liquid as possible.

3. Recrystallization (Purification): a. Transfer the crude, dried solid to an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). c. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[3] d. If the solution is colored, proceed with the charcoal decolorization step as described in Q3. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

4. Final Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. c. Dry the purified this compound in a vacuum oven until a constant weight is achieved. The temperature should be kept well below the melting point.

Data & Physical Properties

This table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O[11]
Molecular Weight 194.62 g/mol
Melting Point 207-209 °C[12]
Appearance White to off-white powder/crystals

Visual Workflow Diagram

The following diagram illustrates the complete post-reaction workup and purification workflow for this compound.

Workup_Flowchart cluster_reaction Reaction Phase cluster_workup Aqueous Workup / Precipitation cluster_purification Purification Phase Reaction Crude Reaction Mixture Quench Quench in Ice-Cold Water Reaction->Quench Pour slowly Filter1 Vacuum Filtration Quench->Filter1 Stir 30 min Crude Crude Solid Product Filter1->Crude Collect solid Aqueous Waste Aqueous Waste Filter1->Aqueous Waste Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Cool Slow Cooling & Ice Bath Dissolve->Cool If no decolorization HotFilter Hot Filtration Decolorize->HotFilter Remove charcoal HotFilter->Cool Filter2 Final Vacuum Filtration Cool->Filter2 Crystals form Pure Pure Crystalline Product Filter2->Pure Collect crystals Mother Liquor\n(Waste) Mother Liquor (Waste) Filter2->Mother Liquor\n(Waste)

Caption: Workflow for the workup and purification of this compound.

References

  • ACROBATIC (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Chemistry LibreTexts (2021). 1: Acetylation of Aniline (Experiment).
  • YMER (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • NileRed (2020). Acetylation of aniline. YouTube.
  • Scribd (n.d.). Acetylation of Aniline.
  • Organic Syntheses (n.d.). Cyanoacetamide.
  • Chemsrc (n.d.). This compound.
  • PubChemLite (n.d.). This compound (C9H7ClN2O).
  • Google Patents (2020). CN111925302A - Synthesis method of cyanoacetamide.
  • ResearchGate (2011). 2-(4-Chlorophenyl)acetamide.
  • Google Patents (2001). US20010021787A1 - Process for preparing cyanoacetamide.
  • National Center for Biotechnology Information (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • University of Rochester, Department of Chemistry (n.d.). Solvents for Recrystallization.
  • ResearchGate (n.d.). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
  • MIT OpenCourseWare (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • ResearchGate (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • The Royal Society of Chemistry (2011). Supporting Information - N-Isopropyl-N-phenyl-2,2'-bipyridin-6-amine (L3).
  • Reddit (2023). Go-to recrystallization solvent mixtures.
  • TÜBİTAK Academic Journals (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

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Technical Support Center: Solvent Effects in N-(4-Chlorophenyl)-2-cyanoacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-Chlorophenyl)-2-cyanoacetamide. This versatile reagent is a cornerstone in the synthesis of a wide array of heterocyclic compounds, acting as a key building block due to its reactive cyano, carbonyl, and active methylene groups.[1][2] However, the success of these reactions is profoundly influenced by the choice of solvent, which can dictate reaction rates, yield, and even the product profile.

This guide is structured to provide direct, actionable insights into common challenges and questions related to solvent effects. It is divided into a hands-on troubleshooting guide and a broader frequently asked questions (FAQs) section to address both immediate experimental issues and foundational concepts.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My Knoevenagel condensation reaction between this compound and an aromatic aldehyde is sluggish and giving low yields in methanol. What is happening and how can I fix it?

Answer:

This is a classic issue rooted in the choice between a protic and an aprotic solvent for this specific condensation.

  • The Problem with Protic Solvents: Methanol, as a protic solvent, can form strong hydrogen bonds with the reactants and, more importantly, with the basic catalyst (e.g., piperidine, triethylamine) often used in Knoevenagel reactions. This solvation shell around the catalyst reduces its basicity and availability to deprotonate the active methylene group of the cyanoacetamide, which is the crucial first step of the reaction.[3] Consequently, the reaction rate slows down considerably, leading to poor conversion and low yields.

  • The Solution - Switch to a Polar Aprotic Solvent: To resolve this, switching to a polar aprotic solvent is highly recommended. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or even acetonitrile (ACN) are excellent choices.[3] These solvents can still dissolve the reactants effectively but do not form strong hydrogen bonds with the catalyst, leaving it free to participate in the reaction. Studies have shown that polar aprotic solvents can lead to conversions of 81-99% with 100% selectivity in as little as 15 minutes for similar reactions.[3]

  • Recommended Action:

    • Rerun the reaction using DMF as the solvent under the same temperature and stoichiometric conditions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). You should observe a significantly faster conversion.

    • If the reaction is still slow, a slight increase in temperature (e.g., to 50-60 °C) can further accelerate the rate.

Question 2: I am attempting a Gewald reaction using this compound, a ketone, and elemental sulfur. My product is impure, and I suspect side reactions. Could the solvent be the cause?

Answer:

Yes, the solvent choice in a Gewald reaction is critical for minimizing side products and ensuring the desired cyclization occurs efficiently. The Gewald reaction is a multi-component reaction (MCR) that forms a 2-aminothiophene ring.[4][5]

  • Potential Solvent-Induced Side Reactions:

    • In overly basic or protic conditions: If using a strong base in a protic solvent like ethanol, you might favor the initial Knoevenagel condensation but hinder the subsequent sulfur addition and cyclization steps.[4] For substrates with other sensitive functional groups, this can lead to undesired condensation products.

    • Low Polarity Solvents: Nonpolar solvents like toluene might not sufficiently solubilize the reactants or the charged intermediates, leading to a heterogeneous mixture and an incomplete reaction.

  • Optimizing Solvent Choice for the Gewald Reaction:

    • Ethanol or Methanol: These are often the solvents of choice for the Gewald reaction, typically in the presence of a base like morpholine or triethylamine.[4][6] They provide a good balance of polarity to dissolve the reactants and facilitate the ionic intermediates.

    • DMF: For less reactive ketones, DMF can be used to increase the reaction temperature and improve solubility.[2]

    • Solvent-Free/Microwave Conditions: For certain substrates, solvent-free reactions under microwave irradiation have proven to be rapid and high-yielding, minimizing solvent-related side reactions.[7]

  • Troubleshooting Steps:

    • Confirm Base and Solvent Compatibility: Ensure you are using a suitable base for your chosen solvent (e.g., morpholine or triethylamine in ethanol).[4]

    • Control Temperature: Run the reaction at a controlled temperature (e.g., 40-50 °C). Overheating can promote side reactions.

    • Purification: The crude product from a Gewald reaction often requires purification. Recrystallization from ethanol or purification via column chromatography is standard practice to remove unreacted starting materials and side products.[5]

Question 3: My reaction yield is inconsistent when I scale up. I suspect solubility issues with this compound. How do I choose a better solvent system?

Answer:

Scale-up issues are frequently tied to solubility and mass transfer limitations. This compound has moderate solubility in many common organic solvents.

  • Understanding Solubility: The solubility of this compound increases with temperature. In binary solvent systems, such as alcohol-water mixtures, its solubility can be complex. For instance, in methanol-water or ethanol-water mixtures, the compound is preferentially solvated by alcohol molecules in water-rich solutions.[8]

  • Developing a Robust Solvent System:

    • Solubility Screening: Perform small-scale solubility tests with your starting material in a range of solvents at both room temperature and your target reaction temperature. See the protocol below for a systematic approach.

    • Consider Binary Mixtures: A mixture of solvents can often provide the ideal properties. For example, a toluene/ethanol mixture might balance polarity and azeotropically remove water if it's a byproduct.

    • Prioritize Homogeneity: Aim for a solvent system that keeps all reactants and catalysts in a single phase throughout the reaction to ensure consistent kinetics.

  • Data-Driven Solvent Selection:

SolventTypeDielectric Constant (approx.)Boiling Point (°C)General Application Notes
Ethanol Protic24.578Good general-purpose solvent for Gewald and cyclization reactions.[4]
DMF Polar Aprotic36.7153Excellent for Knoevenagel condensations; high boiling point allows for higher reaction temperatures.[3]
Acetonitrile Polar Aprotic37.582Good alternative to DMF with a lower boiling point, simplifying product isolation.
Toluene Nonpolar2.4111Useful in reactions where water removal is necessary (e.g., via Dean-Stark apparatus). Less effective for highly polar intermediates.
Methanol Protic32.765Can be problematic in base-catalyzed reactions due to hydrogen bonding but is sometimes used.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the active methylene group in this compound reactions, and how do solvents affect its reactivity?

The methylene group (–CH2–) positioned between the cyano (–CN) and carbonyl (C=O) groups is highly acidic. This "active methylene" character is the cornerstone of the molecule's reactivity.[2] A base can easily remove a proton, creating a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can attack electrophiles, initiating reactions like the Knoevenagel condensation.

  • Solvent's Role:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are ideal for reactions involving the active methylene group. They stabilize the charged carbanion intermediate without deactivating the base catalyst through hydrogen bonding, thus accelerating the reaction.[3][9]

    • Protic Solvents (e.g., Ethanol, Water): These solvents can hinder the formation of the carbanion by solvating and deactivating the base. However, they can be beneficial in later steps of some reactions (like cyclizations) by protonating intermediates.[4]

Q2: How does solvent polarity influence the transition state of a reaction involving this compound?

Solvent polarity plays a crucial role in stabilizing or destabilizing the transition state of a reaction relative to the ground state of the reactants. According to transition state theory, reactions that proceed through a charged or highly polar transition state are accelerated by polar solvents.[9]

  • Example - Knoevenagel Condensation: The rate-determining step often involves the formation of a charged intermediate. A polar solvent like DMF stabilizes this polar transition state more than it stabilizes the less polar reactants, thereby lowering the activation energy and increasing the reaction rate.[9][10] Conversely, a nonpolar solvent would offer little stabilization, resulting in a slower reaction.

Q3: Can I use "green" or environmentally benign solvents for these reactions?

Yes, there is a growing trend towards using greener solvents. For reactions with this compound, several options can be explored:

  • Ethanol: Derived from biomass, ethanol is an effective solvent for many cyclization and MCRs like the Gewald reaction.[4]

  • Water: For certain Knoevenagel condensations, using water with a phase-transfer catalyst like CTMAB can lead to high yields under mild conditions, offering a significantly greener alternative.[11]

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are non-volatile and can act as both solvent and catalyst. The rate of Knoevenagel condensations in ILs is strongly dependent on the hydrogen bond basicity of the IL, making them tunable for specific reactions.[12]

Part 3: Protocols and Visualizations

Experimental Protocol: Solvent Screening for a Knoevenagel Condensation

This protocol outlines a systematic approach to identify the optimal solvent for the reaction between this compound and a representative aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Candidate Solvents: Toluene, Ethanol, Acetonitrile, DMF

  • Small reaction vials with stir bars

  • TLC plates (silica gel) and developing chamber

  • Heating block or oil bath

Procedure:

  • Setup: Label four reaction vials, one for each solvent.

  • Reagent Addition: To each vial, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and the chosen solvent (2 mL).

  • Initiation: Add a catalytic amount of piperidine (0.1 mmol) to each vial.

  • Reaction: Place the vials in a heating block set to 60 °C and stir.

  • Monitoring: At 15, 30, 60, and 120-minute intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plate (e.g., using a 7:3 Hexane:Ethyl Acetate mixture) and visualize under UV light. Compare the consumption of starting materials and the formation of the product spot across the different solvents.

Visualization: Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a logical sequence of steps to diagnose and solve the problem of low yield.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Purity of This compound & Reagents start->check_purity check_stoi 2. Confirm Stoichiometry & Catalyst Loading check_purity->check_stoi solvent_issue 3. Investigate Solvent Effects check_stoi->solvent_issue protic_check Is the solvent protic (e.g., MeOH, EtOH) in a base-catalyzed step? solvent_issue->protic_check Analyze Conditions solubility_check Are all reactants fully dissolved at reaction temperature? solvent_issue->solubility_check Analyze Conditions switch_aprotic Action: Switch to a polar aprotic solvent (e.g., DMF, ACN) protic_check->switch_aprotic Yes rerun 4. Re-run Optimized Reaction & Monitor protic_check->rerun No increase_polarity Action: Increase solvent polarity or use a co-solvent system solubility_check->increase_polarity No solubility_check->rerun Yes switch_aprotic->rerun increase_polarity->rerun success Yield Improved rerun->success

Caption: A workflow for diagnosing low yields in cyanoacetamide reactions.

Visualization: Solvent Influence on Base-Catalyzed Deprotonation

This diagram illustrates how different solvent types affect the crucial initial step of deprotonating the active methylene group.

Solvent_Influence cluster_0 Scenario 1: Protic Solvent (e.g., Methanol) cluster_1 Scenario 2: Polar Aprotic Solvent (e.g., DMF) Base_P Base (B:) Reactant_P Active Methylene (R-CH2-CN) Base_P->Reactant_P Weakly Interacts Solvent_P MeOH (H-Bonding) Solvent_P->Base_P Solvates & Deactivates Result_P Slow Deprotonation (Low Yield) Reactant_P->Result_P Base_A Base (B:) Reactant_A Active Methylene (R-CH2-CN) Base_A->Reactant_A Efficiently Deprotonates Carbanion Carbanion [R-CH-CN]⁻ Reactant_A->Carbanion Forms Result_A Fast Deprotonation (High Yield) Carbanion->Result_A

Caption: Protic vs. Aprotic solvent effects on catalyst activity.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-1.
  • ResearchGate. (n.d.). Synthesis, and Synthetic Applications of Cyanoacetamides.
  • Semantic Scholar. (n.d.). 2-cyanoacetamide in the synthesis of heterocyclic compounds: Synthesis of new polysubstituted pyrazole, pyridine and pyrimidine derivatives.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Semantic Scholar.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals, 32, 259-286.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Maree, M. D., et al. (2015). Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions. ResearchGate.
  • Shaabani, S., et al. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
  • Massolo, E., et al. (2020). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate.
  • da Silva, W. M., et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO.
  • SciSpace. (2015). Ionic liquids as solvents for the Knoevenagel condensation.
  • Al-Omran, F., & El-Khair, A. A. (2004). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. ResearchGate.
  • Journal of Law and Sustainable Development. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Bigdeli, Z., & Bigdeli, M. (2019). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS: SYNTHESIS OF THIAZOLIDINONES, 3,5-DICYANO-6-AMINO-2-OXOPYRIDINE, 2-IMINO.
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
  • Dömling, A., et al. (2023). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 19, 1461-1469.
  • Dömling, A. (2013). The Gewald multicomponent reaction. Molecular Diversity, 17(1), 1-8.
  • Shukla, D., et al. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906.
  • ResearchGate. (n.d.). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • ResearchGate. (n.d.). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.
  • ResearchGate. (n.d.). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited.
  • Wang, X., et al. (2023). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data.
  • Abraham, J., et al. (2023). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. PMC.
  • Chemsrc. (n.d.). This compound.

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Validation & Comparative

A Comparative Crystallographic Analysis of N-(4-Chlorophenyl)-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Crystal Packing and Intermolecular Interactions

In the landscape of pharmaceutical development and materials science, a profound understanding of the three-dimensional arrangement of molecules in a crystalline solid is paramount. This guide provides a comparative analysis of the crystal structure of N-(4-Chlorophenyl)-substituted acetamides, with a focus on elucidating the impact of substituent positioning on crystal packing and intermolecular interactions. While the specific crystal structure of N-(4-Chlorophenyl)-2-cyanoacetamide is not publicly available, a detailed examination of its close structural analogs, N-(4-Chlorophenyl)acetamide and 2-(4-Chlorophenyl)acetamide, offers invaluable insights into the subtle forces that govern solid-state architecture.

This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth technical details of the analytical processes involved in crystal structure determination and comparison.

Introduction: The Significance of Crystal Structure in Drug Development

The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. A comprehensive analysis of the crystal structure provides a detailed map of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the overall crystal packing. Understanding these interactions is crucial for identifying and characterizing different polymorphic forms, solvates, and co-crystals, all of which can have profound implications for a drug's efficacy and safety.

This guide will delve into the crystallographic analysis of two key isomers:

  • N-(4-Chlorophenyl)acetamide (1): Where the chlorophenyl group is attached to the nitrogen atom of the acetamide moiety.

  • 2-(4-Chlorophenyl)acetamide (2): Where the chlorophenyl group is attached to the alpha-carbon of the acetamide moiety.

By comparing the crystal structures of these two compounds, we can gain a deeper understanding of how the placement of the chlorophenyl ring affects the supramolecular assembly in the solid state.

Experimental Workflow for Crystal Structure Analysis

The determination of a crystal structure is a multi-step process that requires meticulous experimental technique and sophisticated data analysis. The following workflow outlines the key stages involved in single-crystal X-ray diffraction (XRD), a definitive technique for elucidating the atomic arrangement in a crystalline solid.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction

The following provides a more detailed, step-by-step methodology for the single-crystal XRD experiment.

  • Crystal Growth and Selection:

    • Synthesize and purify the compound of interest to obtain high-purity material.

    • Grow single crystals using a suitable technique such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent and technique is critical and often requires empirical optimization.

    • Under a high-power microscope, select a single crystal with well-defined faces, no visible cracks or defects, and appropriate dimensions (typically 0.1-0.3 mm).

  • Data Collection:

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Comparative Crystal Structure Analysis: N-(4-Chlorophenyl)acetamide vs. 2-(4-Chlorophenyl)acetamide

The crystal structures of N-(4-Chlorophenyl)acetamide (1) and 2-(4-Chlorophenyl)acetamide (2) provide a compelling case study in the influence of isomeric variation on solid-state packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the two compounds.

ParameterN-(4-Chlorophenyl)acetamide (1)[1]2-(4-Chlorophenyl)acetamide (2)[2][3]
CCDC Number 657679Not explicitly found in searches
Molecular Formula C₈H₈ClNOC₈H₈ClNO
Molecular Weight 169.61169.60
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 9.833(2)4.917(2)
b (Å) 9.008(2)6.033(4)
c (Å) 9.689(2)26.680(12)
β (º) 104.09(3)90
Volume (ų) 832.2(3)791.5(7)
Z 44

Note: The CCDC number for 2-(4-Chlorophenyl)acetamide was not explicitly found in the provided search results, but the crystallographic data is available in the cited literature.

Analysis of Intermolecular Interactions

N-(4-Chlorophenyl)acetamide (1): In the crystal structure of N-(4-Chlorophenyl)acetamide, the molecules are linked by N—H···O hydrogen bonds, forming chains. These chains are further organized into a three-dimensional network through weaker C—H···O and C—H···π interactions. The presence of the chlorine atom also introduces the possibility of halogen bonding, which can further influence the crystal packing.

2-(4-Chlorophenyl)acetamide (2): The crystal structure of 2-(4-Chlorophenyl)acetamide also features N—H···O hydrogen bonds as the primary supramolecular synthon, linking the molecules into layers parallel to the ab plane.[2][3] The acetamide group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of approximately 83.08°.[2][3] This twisted conformation is a key structural feature that influences the overall packing arrangement.

The difference in the crystal systems and space groups between the two isomers is a direct consequence of the different ways in which the molecules pack in the solid state, driven by the distinct spatial arrangement of the functional groups and the resulting intermolecular interactions.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the nature and proximity of intermolecular contacts.

Key features that can be mapped onto the Hirshfeld surface include:

  • dnorm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds.

  • Shape Index and Curvedness: These properties provide information about the shape of the molecular surface and can be used to identify π-π stacking interactions.

A Hirshfeld surface analysis of related chlorophenyl acetamide derivatives has shown that H···H, Cl···H/H···Cl, O···H/H···O, C···H/H···C, and N···H/H···N interactions are the most significant contributors to the crystal packing.[4] A similar analysis of compounds 1 and 2 would provide a quantitative comparison of the intermolecular interaction landscapes.

Alternative and Complementary Analytical Techniques

While single-crystal XRD is the gold standard for crystal structure determination, other techniques can provide complementary information.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials and can be employed for phase identification, quantification of polymorphic forms, and determination of crystallinity.

  • Spectroscopic Techniques:

    • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to study hydrogen bonding and identify different polymorphic forms.[5]

    • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides information about the local chemical environment of specific nuclei in the solid state and can be used to distinguish between different polymorphs and to study molecular dynamics.

Conclusion and Future Directions

The comparative analysis of N-(4-Chlorophenyl)acetamide and 2-(4-Chlorophenyl)acetamide demonstrates the profound impact of isomeric variation on crystal packing and intermolecular interactions. The primary N—H···O hydrogen bonding motif is a common feature in both structures, but the different positioning of the chlorophenyl ring leads to distinct crystal symmetries and packing arrangements.

While the crystal structure of the target molecule, this compound, is not currently available, this guide provides a robust framework for its future analysis. The experimental protocols and analytical techniques described herein can be directly applied to determine its crystal structure and to compare its solid-state properties with the analogs discussed. Such an analysis would provide valuable insights into the role of the cyano group in directing crystal packing and would contribute to a more comprehensive understanding of structure-property relationships in this important class of compounds.

References

  • Cambridge Crystallographic Data Centre. N-(4-Chlorophenyl)acetamide. CCDC 657679.
  • Akkurt, M., Marae, I. S., Mague, J. T., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.
  • Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3261.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia.
  • AZoOptics. (2023, September 19). How is Raman Spectroscopy Used to Study Crystallography?
  • ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide.
  • PubChem. N-(4-Chlorophenyl)acetamide.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
  • Indian Chemical Society. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(10b), 1629-1636.
  • PubChem. N-(4-Chlorophenyl)acetamide Crystal Structure.
  • CrystalExplorer. The Hirshfeld Surface.

Sources

Hirshfeld surface analysis of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions in N-(4-Chlorophenyl)-2-cyanoacetamide

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical sciences and materials research, a molecule's crystal structure is paramount, dictating its physical properties such as solubility, stability, and bioavailability. For a compound like this compound, which possesses a rich tapestry of functional groups—a chlorophenyl ring, a cyano group, and an acetamide linker—understanding the intricate web of non-covalent interactions that govern its crystal packing is crucial for rational drug design and polymorphism screening.

Traditional crystallographic analysis, while excellent at defining atomic coordinates and bond lengths, often provides a fragmented view of the crystal's supramolecular architecture. It focuses on specific short contacts, potentially overlooking the collective contribution of numerous weaker interactions. This guide introduces Hirshfeld surface analysis, a powerful computational tool that offers a holistic and visually intuitive approach to exploring the complete intermolecular environment of a molecule within a crystal.[1][2] We will delve into the principles of this technique, provide a detailed protocol for its application using the CrystalExplorer software[3], and compare its insights against alternative analytical methods, demonstrating its unique value for researchers in drug development.

The Principle: What is a Hirshfeld Surface?

The Hirshfeld surface is a unique three-dimensional boundary constructed around a molecule in a crystal.[1] It is defined as the region in space where the contribution to the electron density from the molecule of interest (the promolecule) is equal to the contribution from all other surrounding molecules in the crystal (the procrystal).[1] In essence, the surface partitions the crystal space into molecular volumes that are non-overlapping and smoothly interlocking.

The true power of this method lies in mapping various properties onto this surface, which allows for a detailed, color-coded visualization of the molecule's immediate environment.[4][5]

Property MappedInformation Revealed
d_norm Normalized contact distance. This is the most common property, highlighting intermolecular contacts shorter than, equal to, or longer than the van der Waals (vdW) radii.[4] Red spots indicate close contacts (likely hydrogen bonds or other strong interactions), white areas represent contacts around the vdW separation, and blue regions signify longer contacts.[6]
d_e and d_i The distance from any point on the surface to the nearest nucleus external (d_e) and internal (d_i) to the surface, respectively. These are the foundational metrics for generating 2D fingerprint plots.[5][6]
Shape Index A qualitative measure of the surface's shape. It reveals complementary hollows (red) and bumps (blue) where molecules fit together, which is particularly useful for identifying π-π stacking interactions.[5]
Electrostatic Potential Maps the molecule's electrostatic potential onto the surface, identifying positive (blue, hydrogen bond donors) and negative (red, hydrogen bond acceptors) regions.[5][6]

This "whole of structure" view is a fundamental departure from methods that only focus on the shortest intermolecular distances, providing a more complete picture of crystal packing forces.[2]

Experimental Workflow: From CIF to Insight

The generation and analysis of Hirshfeld surfaces are primarily performed using the CrystalExplorer software, which is freely available for academic use.[3][7] The process begins with a Crystallographic Information File (CIF), typically obtained from single-crystal X-ray diffraction (SC-XRD).

Hirshfeld_Workflow cluster_input Data Input cluster_analysis Analysis in CrystalExplorer cluster_output Interpretation & Quantification CIF 1. Obtain CIF File (from SC-XRD) LoadCIF 2. Load CIF into CrystalExplorer CIF->LoadCIF GenerateHS 3. Generate Hirshfeld Surface (Select molecule, choose properties) LoadCIF->GenerateHS MapProps 4. Map Properties (d_norm, Shape Index, etc.) GenerateHS->MapProps GenerateFP 5. Generate 2D Fingerprint Plot GenerateHS->GenerateFP Visualize 6. Visualize Interactions (Red spots on d_norm surface) MapProps->Visualize Decompose 7. Decompose Fingerprint Plot (Quantify atom-atom contacts) GenerateFP->Decompose Report 8. Report Quantitative Data (% contributions) Visualize->Report Correlate Decompose->Report

Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.

Step-by-Step Protocol
  • Obtain and Load CIF: Start with a valid CIF file for this compound. Open CrystalExplorer and load the CIF via the 'File' menu.[8]

  • Select the Molecule: In the viewing window, double-click on any atom of the target molecule to select the entire asymmetric unit.[9][10]

  • Generate Hirshfeld Surface: Click the "Generate Surface" icon. In the dialog box, select "Hirshfeld" as the surface type. Ensure the quality is set to "Standard" or "High" for accurate analysis.[9]

  • Map d_norm: In the same dialog, select "d_norm" from the property dropdown menu. Click "OK". A 3D surface will be generated around the molecule. The color scale indicates the nature of intermolecular contacts:

    • Red spots: Contacts shorter than vdW radii (strong interactions).

    • White areas: Contacts at the vdW limit.

    • Blue areas: Contacts longer than vdW radii (weak interactions).[6]

  • Generate 2D Fingerprint Plot: With the molecule still selected, click the "2D Fingerprint" icon. This generates a plot of d_e versus d_i for every point on the surface.[10][11] The color of the plot indicates the relative frequency of occurrence of each (d_e, d_i) pair, from blue (low) to green to red (high).[11]

  • Decompose Fingerprint Plot: Use the options within the Fingerprint window to "decompose" the plot into contributions from specific atom pairs (e.g., H···H, Cl···H, O···H, N···H). This is the key to quantifying the interactions.[5][12] CrystalExplorer provides the percentage contribution of each contact type to the total Hirshfeld surface area.

Case Study: this compound

For this compound (C₉H₇ClN₂O), we can anticipate a variety of interactions due to its functional groups: the amide (N-H donor, C=O acceptor), the cyano group (N acceptor), and the chlorophenyl ring (Cl as a potential halogen bond donor/acceptor, and the ring itself for C-H···π interactions).

Visualizing Interactions with d_norm

A d_norm surface for this molecule would likely reveal distinct red regions corresponding to the strongest interactions. We would expect to see prominent red spots near the amide N-H and C=O groups, indicating N-H···O hydrogen bonds, which are common in acetamide structures.[13] Additional, weaker contacts might appear as lighter red or orange spots, such as C-H···N interactions involving the cyano group[14][15] or C-H···O interactions. Contacts involving the chlorine atom (Cl···H or Cl···Cl) would also be clearly visible.

Quantifying Interactions with Fingerprint Plots

The 2D fingerprint plot provides a quantitative summary of these interactions.[11] The overall plot gives a unique "fingerprint" for the crystal packing.[16] Decomposing this plot allows for a precise breakdown.

Table 1: Hypothetical Quantitative Analysis of Intermolecular Contacts for this compound

Intermolecular ContactPercentage ContributionKey Features on Fingerprint Plot
H···H~40%Large, diffuse region in the center of the plot.
Cl···H / H···Cl~18%Distinct "wings" at the top-left and bottom-right.[17]
O···H / H···O~15%Sharp "spikes" at low d_e + d_i values, characteristic of strong H-bonds.
N···H / H···N~12%Similar, often shorter spikes corresponding to N-H···N or C-H···N contacts.[18][19]
C···H / H···C~10%"Wings" that can indicate C-H···π interactions.
Other (C···C, C···N, etc.)~5%Various minor contributions.

Note: These percentages are illustrative and based on analyses of similar compounds containing chlorophenyl and cyanoacetamide moieties.[17][18][19][20]

The sharp spikes for O···H and N···H contacts are diagnostic of hydrogen bonding, while the characteristic "wings" for Cl···H contacts clearly identify the role of the halogen atom in the crystal packing. The significant H···H contribution, while individually weak, collectively represents a major packing force.

Comparison with Alternative Methods

While powerful, Hirshfeld surface analysis is one of several tools available. Its true value is illuminated when compared with other techniques.

Comparison cluster_main Analysis of Intermolecular Interactions Topic This compound Hirshfeld Hirshfeld Surface Analysis + Holistic view of all contacts + Visually intuitive (d_norm) + Quantitative breakdown (%) + Identifies weak interactions - Relies on promolecule model Topic->Hirshfeld Provides Comprehensive Overview SCXRD Standard SC-XRD Analysis + Precise atomic coordinates + Defines bond lengths/angles - Focuses on short contacts only - Can miss collective weak forces Topic->SCXRD Provides Geometric Foundation QTAIM QTAIM / NCI Plots + Based on electron density topology + Identifies bond critical points + Characterizes interaction strength - Computationally intensive - Less intuitive visualization Topic->QTAIM Provides Quantum Chemical Detail

Caption: Comparison of Hirshfeld analysis with other crystallographic methods.

  • Standard Single-Crystal X-ray Diffraction (SC-XRD): This is the foundational experimental technique that provides the CIF file.[21] Its primary output is the precise location of atoms. While one can measure short intermolecular distances to infer hydrogen bonds or other interactions, it doesn't provide a visual or quantitative summary of the entire interaction landscape. It answers "Where are the atoms?" but not "How do the molecules truly pack together?".

  • Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plots: These are more advanced quantum chemical methods that analyze the topology of the electron density to find and characterize intermolecular interactions. They can identify bond critical points (BCPs) between interacting atoms and quantify the interaction energy. While providing a rigorous quantum mechanical description, they are computationally more demanding and the visual outputs can be less intuitive for quickly assessing the overall packing strategy compared to a d_norm surface.

Hirshfeld analysis strikes a unique balance: it is computationally efficient[1], visually powerful, and provides quantitative data that is directly relatable to the 3D molecular structure, making it an invaluable bridge between basic geometric analysis and complex quantum chemical calculations.

Conclusion

For a molecule like this compound, where a competitive interplay of hydrogen bonding, halogen interactions, and weaker contacts dictates the crystal packing, Hirshfeld surface analysis is an indispensable tool. It transcends the limitations of simple distance measurements by providing a comprehensive, quantifiable, and visually stunning map of the entire intermolecular landscape. By decomposing the 2D fingerprint plots, researchers can rapidly identify and rank the importance of every type of contact, from strong N-H···O hydrogen bonds to the more subtle but significant C-H···Cl and H···H interactions. This holistic understanding is critical for polymorphism prediction, formulation development, and the rational design of next-generation pharmaceutical compounds.

References

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  • Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. [Link]
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
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  • Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis.
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  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
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A Comparative Guide to the Synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Chlorophenyl)-2-cyanoacetamide is a valuable chemical intermediate widely utilized in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its structure, featuring a reactive methylene group, a cyano moiety, and an amide linkage, makes it a versatile synthon for building complex molecular architectures.[1] The efficiency of its synthesis is paramount for researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of the primary methods for synthesizing this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of an amide bond between 4-chloroaniline and a cyanoacetyl moiety. The primary variations in methodology lie in the choice of the cyanoacetylating agent, the reaction conditions (thermal vs. catalytic), and the use of activating agents. The most prevalent approaches include:

  • Direct Thermal Amidation (Fusion Method): A solvent-free, high-temperature condensation of 4-chloroaniline with an excess of ethyl cyanoacetate.

  • Base-Catalyzed Condensation: The reaction is facilitated by a basic catalyst, such as sodium ethoxide, allowing for lower reaction temperatures.

  • Coupling Agent-Mediated Synthesis: The use of cyanoacetic acid as the acyl donor, activated by a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

This guide will dissect each of these methods, evaluating them on parameters such as yield, purity, reaction time, cost-effectiveness, and environmental impact.

Method 1: Direct Thermal Amidation (Solvent-Free Fusion)

This method is one of the most straightforward and traditional approaches for preparing N-aryl cyanoacetamides.[1] It relies on heating a mixture of the amine (4-chloroaniline) and the acyl donor (ethyl cyanoacetate) at high temperatures, typically between 150-200°C.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-chloroaniline attacks the carbonyl carbon of ethyl cyanoacetate, leading to the elimination of ethanol.

Causality and Mechanistic Insight

The high temperature serves two primary purposes: it provides the necessary activation energy for the reaction to overcome the moderate reactivity of the ester and facilitates the removal of the ethanol byproduct, which drives the equilibrium towards product formation. Using an excess of ethyl cyanoacetate can also help to shift the equilibrium. While simple, the high energy input and potential for thermal degradation of reactants or products are key considerations.

Experimental Protocol: Direct Thermal Amidation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-chloroaniline (1.0 eq) and ethyl cyanoacetate (1.5-2.0 eq).[2]

  • Heating: Heat the mixture with stirring in an oil bath to 150-180°C. The reaction progress can be monitored by observing the evolution of ethanol, which will distill off. The reaction is typically maintained at this temperature for 2-6 hours.[2]

  • Work-up: After the reaction is complete (as determined by TLC or the cessation of ethanol distillation), cool the reaction mixture to room temperature. A solid mass should form.

  • Purification: The crude solid is triturated with a suitable solvent like cold ethanol or diethyl ether to remove unreacted ethyl cyanoacetate. The solid product is then collected by suction filtration, washed with cold ethanol, and dried.[3] For higher purity, recrystallization from hot ethanol can be performed.

Method 2: Base-Catalyzed Condensation

To circumvent the harsh conditions of the fusion method, a basic catalyst can be employed. This approach allows the reaction to proceed at lower temperatures, often at the reflux temperature of a solvent like ethanol. Sodium ethoxide is a commonly used catalyst for this transformation.[1]

Causality and Mechanistic Insight

The base (ethoxide) deprotonates the amine to a small extent, increasing its nucleophilicity. More significantly, it can catalyze the reaction by facilitating the elimination of the ethoxy group from the tetrahedral intermediate. This catalytic cycle lowers the overall activation energy, making the reaction feasible under milder conditions compared to the thermal method.

Experimental Protocol: Base-Catalyzed Condensation
  • Catalyst Preparation: Prepare a fresh solution of sodium ethoxide by dissolving sodium metal (0.1 eq) in absolute ethanol under an inert atmosphere.

  • Reaction Setup: In a separate flask, dissolve 4-chloroaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.

  • Reaction: Add the sodium ethoxide solution to the mixture of aniline and ester. Heat the reaction mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by suction filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if necessary.

Method 3: Coupling Agent-Mediated Synthesis

This method offers a highly efficient route starting from cyanoacetic acid instead of its ester. It utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), often in combination with an acylation catalyst like 4-N,N-dimethylaminopyridine (DMAP), to facilitate amide bond formation at or below room temperature.[1]

Causality and Mechanistic Insight

DCC activates the carboxylic acid group of cyanoacetic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the 4-chloroaniline. DMAP can further accelerate the reaction by forming an even more reactive acylpyridinium species. The primary thermodynamic driving force is the formation of the stable dicyclohexylurea (DCU) byproduct. The main drawback is the need to remove the insoluble DCU byproduct during work-up.

Experimental Protocol: DCC/DMAP Coupling
  • Reaction Setup: Dissolve cyanoacetic acid (1.0 eq), 4-chloroaniline (1.0 eq), and DMAP (0.1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Comparative Summary of Synthesis Methods

ParameterMethod 1: Thermal FusionMethod 2: Base-CatalyzedMethod 3: DCC/DMAP Coupling
Starting Materials 4-Chloroaniline, Ethyl Cyanoacetate4-Chloroaniline, Ethyl Cyanoacetate4-Chloroaniline, Cyanoacetic Acid
Key Reagents NoneSodium EthoxideDCC, DMAP
Solvent Solvent-freeEthanolDMF, DCM
Temperature High (150-200°C)Moderate (Reflux)Low (0°C to RT)
Reaction Time 2-6 hours4-8 hours12-24 hours
Typical Yield Good to HighGoodVery High
Advantages Simple, solvent-free ("green"), inexpensive reagents.Milder conditions than fusion, good yields.High yields, very mild conditions, uses carboxylic acid directly.
Disadvantages High energy consumption, potential for side products/degradation.Requires anhydrous conditions, handling of sodium metal.Expensive reagents, formation of DCU byproduct complicates purification.

Visualizing the Synthetic Pathways

The general workflow and distinct routes can be visualized to clarify the process.

G cluster_reactants Starting Materials cluster_methods Synthetic Methods cluster_product Final Product & Purification R1 4-Chloroaniline M1 Method 1: Thermal Fusion (150-200°C, Solvent-free) R1->M1 Amine Source M2 Method 2: Base-Catalyzed (NaOEt, EtOH, Reflux) R1->M2 Amine Source M3 Method 3: DCC/DMAP Coupling (DCM, 0°C - RT) R1->M3 Amine Source R2 Ethyl Cyanoacetate R2->M1 Acyl Source R2->M2 Acyl Source R3 Cyanoacetic Acid R3->M3 Acyl Source P Crude This compound M1->P M2->P M3->P PUR Filtration & Recrystallization P->PUR FP Pure Product PUR->FP

Caption: Workflow diagram illustrating the three main synthetic routes.

Physicochemical and Spectroscopic Characterization

Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₇ClN₂O

  • Molecular Weight: 194.62 g/mol

  • Melting Point: 207-209 °C[4]

Expected Spectroscopic Data:
  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ ≈ 10.3 ppm (s, 1H, -NH-): The amide proton signal, typically a broad singlet.

    • δ ≈ 7.6 ppm (d, 2H, Ar-H): Aromatic protons ortho to the amide group.

    • δ ≈ 7.4 ppm (d, 2H, Ar-H): Aromatic protons meta to the amide group.

    • δ ≈ 4.8 ppm (s, 2H, -CH₂-): The methylene protons adjacent to the cyano and carbonyl groups.

  • ¹³C NMR (DMSO-d₆, 125 MHz):

    • δ ≈ 169 ppm (C=O): Amide carbonyl carbon.

    • δ ≈ 137 ppm, 131 ppm, 127 ppm, 122 ppm: Aromatic carbons.

    • δ ≈ 116 ppm (-C≡N): Nitrile carbon.

    • δ ≈ 23 ppm (-CH₂-): Methylene carbon.

  • IR (KBr, cm⁻¹):

    • ≈ 3380 cm⁻¹ (N-H stretch): Amide N-H stretching vibration.

    • ≈ 2220 cm⁻¹ (C≡N stretch): Characteristic sharp nitrile stretch.

    • ≈ 1680 cm⁻¹ (C=O stretch): Amide I band (carbonyl stretching).[5]

  • Mass Spectrometry (EI):

    • m/z (%) = 194 [M⁺]: Molecular ion peak.

    • Fragmentation patterns would show characteristic losses of the cyanoacetamide moiety.[6]

Conclusion and Recommendations

The choice of synthesis method for this compound depends critically on the specific requirements of the researcher.

  • For large-scale synthesis where cost and environmental impact are major concerns, the Direct Thermal Amidation (Fusion) method is highly attractive due to its simplicity and solvent-free nature. However, careful temperature control is necessary to maximize yield and minimize impurities.

  • For lab-scale synthesis requiring milder conditions and consistent yields without the hassle of byproduct removal, the Base-Catalyzed method offers a balanced approach.

  • When maximum yield and purity are paramount , especially for the synthesis of sensitive downstream products, the DCC/DMAP Coupling method is the superior choice, despite its higher cost and more complex work-up procedure.

By understanding the causality behind each method and having access to validated protocols, researchers can confidently and efficiently synthesize this compound for their scientific endeavors.

References

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  • PubChemLite. (n.d.). This compound (C9H7ClN2O).
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A Comparative Guide to the Biological Activity Screening of N-(4-Chlorophenyl)-2-cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cyanoacetamide scaffold represents a privileged structure, serving as a versatile building block for a diverse range of heterocyclic compounds with significant therapeutic potential. The introduction of a 4-chlorophenyl moiety to this scaffold yields N-(4-Chlorophenyl)-2-cyanoacetamide, a core structure whose derivatives have demonstrated a remarkable breadth of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed screening protocols. Our objective is to offer researchers and drug development professionals a comprehensive resource, blending established methodologies with insights into the structure-activity relationships that govern efficacy.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound structure (C₉H₇ClN₂O) is a synthetic intermediate that combines several key pharmacophoric features.[1] The chloro-substituted phenyl ring enhances lipophilicity, a critical factor for cell membrane permeability, while the cyanoacetamide group provides reactive sites for further chemical modification.[2] This inherent reactivity allows for the synthesis of a wide array of derivatives, including pyridines, thiazoles, and pyrazoles, each with unique biological profiles.[3] This guide will dissect and compare the performance of these derivatives across key therapeutic areas.

Comparative Analysis of Biological Activities

The true value of a chemical scaffold is realized through the biological performance of its derivatives. Below, we compare the efficacy of various this compound derivatives in three critical areas of drug discovery.

Antimicrobial Activity

Derivatives of this scaffold have been evaluated against a spectrum of microbial pathogens. The presence of the halogenated phenyl ring is often associated with significant antimicrobial potential, attributed to increased lipophilicity which facilitates passage through the microbial cell membrane.[2] A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, for example, showed moderate to high activity against bacterial strains including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[4][5]

Comparative Antimicrobial Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common pathogens. Lower MIC values indicate higher potency.

Derivative/CompoundTarget OrganismMIC (µg/mL)Reference
Compound 4 aStaphylococcus aureus ATCC 6538125[6]
Compound 4 aBacillus subtilis ATCC 6683125[6]
Compound 5b aStaphylococcus aureus ATCC 6538>500 b[6]
Compound 6a aCandida albicans 393>500 b[6]

a: 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives b: While MIC was high, qualitative tests showed zones of inhibition (9mm and 8mm respectively), indicating some activity.

The data indicates that subtle structural modifications can significantly impact antimicrobial efficacy. For instance, compound 4 (the N-acyl-α-amino acid) showed the most promising activity against Gram-positive bacteria in its series.[6]

Anticancer Activity

The cytotoxic potential of this compound derivatives against various human cancer cell lines is a major area of investigation. Research has shown that these compounds can induce cell death through multiple mechanisms. For example, certain N-hetaryl-2-cyanoacetamide derivatives incorporating a tetrahydrobenzo[b]thiophene moiety have demonstrated potent cytotoxicity against prostate (PC3) and liver (HepG2) cancer cells.[7][8]

The mechanism of action often involves the induction of apoptosis, confirmed by the up-regulation of key executioner enzymes like caspases-3 and -9.[7][8] Furthermore, these compounds have been shown to inhibit metastasis and angiogenesis by downregulating metalloproteinases (MMP-2 & MMP-9) and vascular endothelial growth factor (VEGF).[7]

Comparative Anticancer Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table compares the IC₅₀ values of key derivatives.

DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
NACC cHuman Melanoma (SK-MEL-28)Melanoma~15[9]
NACC Analog 1 dHuman Melanoma (SK-MEL-28)Melanoma~10[9]
NACC Analog 2 eHuman Melanoma (SK-MEL-28)Melanoma~12[9]
Doxorubicin (Control)U87Glioblastoma>10
Thiazole DerivativeU87Glioblastoma<10

c: N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine d, e: Analogs of NACC

These results highlight the potential of this class of compounds, with some derivatives showing higher potency against specific cell lines than standard chemotherapeutic agents like doxorubicin.[9]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[] Derivatives of this compound have shown promising anti-inflammatory effects in both in vitro and in vivo models. The carrageenan-induced paw edema assay in rats is a standard in vivo model for evaluating acute inflammation, and several compounds from this family have demonstrated significant reductions in edema.[11][12][13]

For instance, certain N-(Chlorophenyl)-2-hydroxynicotinanilides, which share structural similarities, showed potent anti-inflammatory activity comparable to the clinical drug Leflunomide by suppressing nitric oxide (NO) production in macrophages and reducing paw edema.[14] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α.[11][13]

Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity, from in vitro assays to in vivo validation.

AntiInflammatory_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation invitro_start Compound Library of Derivatives macrophage_assay LPS-Stimulated Macrophage Assay (e.g., RAW 264.7) invitro_start->macrophage_assay no_measurement Measure Nitric Oxide (NO) Production (Griess Assay) macrophage_assay->no_measurement cytokine_assay Measure Cytokines (TNF-α, IL-6) (ELISA) macrophage_assay->cytokine_assay lead_compounds Select Lead Compounds (Based on In Vitro Data) no_measurement->lead_compounds High Inhibition cytokine_assay->lead_compounds animal_model Carrageenan-Induced Paw Edema in Rats lead_compounds->animal_model edema_measurement Measure Paw Volume (Plethysmometry) animal_model->edema_measurement histopathology Histopathological Examination of Paw Tissue animal_model->histopathology final_analysis Confirm Anti-inflammatory Efficacy edema_measurement->final_analysis Calculate % Inhibition histopathology->final_analysis Assess Inflammatory Infiltrate MTT_Assay_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) for cell attachment A->B C 3. Treat Cells with serial dilutions of N-(4-Cl-Ph)-2-CN-acetamide derivative B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4h) Allow formazan crystal formation E->F G 7. Solubilize Crystals Add 100 µL DMSO to each well F->G H 8. Read Absorbance (570 nm) using a microplate reader G->H

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells from culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [15]2. Compound Treatment:

    • Prepare serial dilutions of the test derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control. [15]3. Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours until purple formazan crystals are visible under a microscope. [15]5. Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes. [15]6. Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is the most widely used in vivo model to screen for acute anti-inflammatory activity. [11][12] Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use healthy Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Control Group: Receives the vehicle (e.g., saline or 0.5% CMC).

      • Standard Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac, 25 mg/kg).

      • Test Groups: Receive different doses of the this compound derivative.

    • Administer the compounds intraperitoneally or orally 30-60 minutes before inducing inflammation.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Edema Measurement:

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of paw edema (swelling) for each animal at each time point using the formula:

      • % Edema = [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time 't' and V₀ is the initial paw volume. [12] * Calculate the percentage of inhibition of edema for each treated group relative to the control group.

Mechanistic Insights: The TLR4/NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. The Toll-like receptor 4 (TLR4) pathway is a critical component of the innate immune response and a primary target for anti-inflammatory drugs. Upon activation by ligands like lipopolysaccharide (LPS), TLR4 initiates a cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. [16]

TLR4_Pathway cluster_IKK IKK Complex LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKKα/β/γ MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Promotes Transcription Derivative Potential Site of Action for Derivatives Derivative->IKK Inhibition Derivative->NFkB_active Inhibition

Caption: Simplified TLR4/NF-κB signaling pathway in inflammation.

Several phytochemicals and synthetic compounds are known to inhibit this pathway at various points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation. [16]It is plausible that the anti-inflammatory this compound derivatives function through similar mechanisms, making this pathway a crucial area for future mechanistic studies of this chemical class.

Conclusion and Future Directions

The this compound scaffold is a rich source of biologically active compounds with demonstrated potential in antimicrobial, anticancer, and anti-inflammatory applications. Comparative analysis reveals that even minor modifications to the parent structure can lead to significant changes in potency and selectivity, underscoring the importance of systematic screening and structure-activity relationship studies.

The protocols and data presented in this guide offer a robust framework for researchers to evaluate novel derivatives. Future work should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. For anticancer derivatives, exploring their effects on cell cycle progression and specific kinase inhibition is a logical next step. [17]For anti-inflammatory leads, a deeper investigation into their impact on the NF-κB and other inflammatory signaling pathways will be critical for their development as next-generation therapeutics.

References
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
  • ResearchGate. (2024).
  • MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
  • BOC Sciences. (n.d.).
  • MDPI. (n.d.). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
  • ResearchGate. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
  • Biosynth. (n.d.). This compound | 17722-17-7 | FC132644.
  • ResearchGate. (2025). Synthesis of N-(Chlorophenyl)
  • PubMed. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • NIH. (n.d.).
  • PubMed. (2011). Design, synthesis, and biological evaluation of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine and its analogs as a novel class of anticancer agents.
  • Unknown Source. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl)
  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. | Download Scientific Diagram.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • PubChem. (n.d.). This compound (C9H7ClN2O).
  • Civilica. (2025). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido)

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A Spectroscopic Journey: Unraveling the Transformation of 4-Chloroaniline and Cyanoacetic Acid into N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the meticulous characterization of novel compounds and the clear differentiation from their precursors are paramount. This guide provides an in-depth spectroscopic comparison of N-(4-Chlorophenyl)-2-cyanoacetamide with its foundational precursors, 4-chloroaniline and cyanoacetic acid. By examining the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we illuminate the structural evolution from simple aromatic amine and carboxylic acid to a more complex amide. This analysis serves as a critical resource for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for spectroscopic interpretation in synthetic chemistry.

From Precursors to Product: A Synthetic Perspective

The formation of this compound from 4-chloroaniline and cyanoacetic acid is a classic example of amide bond formation, a cornerstone reaction in organic synthesis. The reaction proceeds via the condensation of the primary amine of 4-chloroaniline with the carboxylic acid group of cyanoacetic acid, typically facilitated by a coupling agent or by conversion of the carboxylic acid to a more reactive species like an acyl chloride or an ester. For the purpose of this guide, we will consider a common synthetic route involving the reaction of 4-chloroaniline with an activated form of cyanoacetic acid, such as its ethyl ester, under thermal conditions. This transformation provides the causal link for the profound changes observed in the spectroscopic data, as we will explore in the subsequent sections.

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product 4-chloroaniline 4-chloroaniline Reaction Amide Condensation 4-chloroaniline->Reaction Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Reaction Final_Product N-(4-Chlorophenyl)- 2-cyanoacetamide Reaction->Final_Product

Caption: Synthetic workflow from precursors to the final product.

Comparative Spectroscopic Analysis

The true identity and purity of the synthesized this compound can be unequivocally confirmed by comparing its spectroscopic signature with those of its starting materials. The following sections detail the expected and observed changes across IR, NMR, and Mass Spectrometry.

Infrared (IR) Spectroscopy: The Disappearance and Emergence of Key Functional Groups

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. The transformation from precursors to the product is marked by the disappearance of the characteristic bands of the amine and carboxylic acid and the appearance of amide-specific absorptions.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
4-Chloroaniline 3400-3200 (two bands)N-H stretch (primary amine)
1620-1580N-H bend (primary amine)
825C-Cl stretch
Aromatic C-H and C=C stretches
Cyanoacetic Acid 3300-2500 (very broad)O-H stretch (carboxylic acid)
~2250C≡N stretch (nitrile)
~1700C=O stretch (carboxylic acid)
This compound ~3300N-H stretch (secondary amide)
~2250C≡N stretch (nitrile)
~1670C=O stretch (Amide I band)
~1540N-H bend and C-N stretch (Amide II band)
~830C-Cl stretch

Analysis:

  • Disappearance of Precursor Bands: The broad O-H stretch of cyanoacetic acid and the characteristic two N-H stretching bands of the primary amine in 4-chloroaniline are absent in the spectrum of the product.

  • Appearance of Amide Bands: The spectrum of this compound is dominated by the strong C=O stretching vibration (Amide I) around 1670 cm⁻¹ and the N-H bending vibration (Amide II) around 1540 cm⁻¹. A single, sharp N-H stretching band is also observed around 3300 cm⁻¹, characteristic of a secondary amide.

  • Persistence of Other Groups: The C≡N stretch from cyanoacetic acid and the C-Cl stretch and aromatic ring vibrations from 4-chloroaniline are retained in the product's spectrum, as these moieties remain intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the New Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-Chloroaniline ~6.6-7.1DoubletsAromatic protons
~3.6 (broad)Singlet-NH₂ protons
Cyanoacetic Acid ~3.5Singlet-CH₂- protons
~11-12 (very broad)Singlet-COOH proton
This compound ~10.2Singlet-NH- proton (amide)
~7.3-7.6DoubletsAromatic protons
~3.9Singlet-CH₂- protons

Analysis:

  • Amide Proton: A significant downfield shift is observed for the amide proton (-NH-) in the product (~10.2 ppm) compared to the amine protons in 4-chloroaniline (~3.6 ppm). This is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons: The aromatic protons of the 4-chlorophenyl group in the product also experience a downfield shift compared to 4-chloroaniline, indicating a change in the electronic environment of the aromatic ring upon amide formation.

  • Methylene Protons: The methylene protons (-CH₂-) adjacent to the cyano and carbonyl groups in the product appear as a singlet around 3.9 ppm.

CompoundChemical Shift (δ, ppm)Assignment
4-Chloroaniline ~115-145Aromatic carbons
Cyanoacetic Acid ~25-CH₂-
~115-C≡N
~167-COOH
This compound ~26-CH₂-
~116-C≡N
~121-138Aromatic carbons
~163-C=O (amide)

Analysis:

  • Carbonyl Carbon: The most notable change is the appearance of the amide carbonyl carbon signal at around 163 ppm in the product.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are also altered, reflecting the new substituent on the ring.

  • Aliphatic and Nitrile Carbons: The methylene and nitrile carbon signals remain in similar regions as in cyanoacetic acid.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis.

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
4-Chloroaniline 127/129 (due to ³⁵Cl/³⁷Cl isotopes)92, 65
Cyanoacetic Acid 8541, 40
This compound 194/196 (due to ³⁵Cl/³⁷Cl isotopes)127, 129, 68

Analysis:

  • Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak at m/z 194 and an M+2 peak at m/z 196 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. This confirms the successful incorporation of the 4-chloroaniline moiety.

  • Fragmentation: Key fragmentation pathways for the product would involve cleavage of the amide bond, leading to fragments corresponding to the 4-chloroaniline cation (m/z 127/129) and the cyanoacetyl radical, or other characteristic losses.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following standard protocols for spectroscopic analysis are recommended.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

Mass Spectrometry (MS)
  • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-chloroaniline and cyanoacetic acid, provides a clear and definitive confirmation of the synthetic transformation. Each spectroscopic technique offers a unique and complementary perspective on the structural changes that occur. The disappearance of the amine and carboxylic acid signatures and the emergence of characteristic amide peaks in the IR spectrum, the distinct shifts in the ¹H and ¹³C NMR spectra, and the confirmation of the correct molecular weight by mass spectrometry collectively build an unassailable case for the successful synthesis of the target molecule. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and development.

Caption: Molecular structures of the compared compounds.

References

  • Marinković, A. D., et al. (2013). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry & Chemical Engineering Quarterly, 19(1), 67-78. [Link]
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  • PubChem. (n.d.). Cyanoacetic acid. National Center for Biotechnology Information.
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  • NIST. (n.d.). p-Chloroaniline. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899.
  • NIST. (n.d.). Cyanoacetic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899.
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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

A Comparative Guide to the Definitive Structure Elucidation of N-(4-Chlorophenyl)-2-cyanoacetamide: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of N-(4-Chlorophenyl)-2-cyanoacetamide, a versatile synthetic intermediate. While techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of molecular characterization, single-crystal X-ray crystallography stands as the gold standard for providing a definitive and unambiguous atomic-level structure.

This guide will delve into the causality behind experimental choices in structural validation, presenting a self-validating system of protocols. We will use data from closely related analogs to illustrate the power of X-ray crystallography and objectively compare its output with other analytical methods.

The Imperative of Structural Certainty

This compound and its derivatives are of significant interest in synthetic and medicinal chemistry due to their utility as building blocks for more complex heterocyclic structures.[1] The presence of a flexible acetamide linker, a reactive cyano group, and a substituted phenyl ring gives rise to the potential for various conformations and intermolecular interactions. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential downstream failures in the development pipeline. Therefore, robust structural validation is not merely a characterization step but a foundational pillar of the research and development process.

X-ray Crystallography: The Definitive Arbiter of 3D Structure

Single-crystal X-ray diffraction provides a direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and torsional angles.[2] This technique moves beyond the inferential nature of spectroscopic methods to provide a clear and unambiguous three-dimensional model of the molecule.

Experimental Workflow: From Powder to Precision

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

X_Ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification screening Crystal Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Crystal Growth screening->optimization data_collection X-ray Diffraction Data Collection optimization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The synthesis of this compound can be achieved by reacting 4-chloroaniline with ethyl cyanoacetate.[1] The resulting crude product must be purified to the highest possible degree, typically through recrystallization or column chromatography, as impurities can inhibit crystal growth.

  • Crystallization: This is often the most challenging step. Growing a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions) is essential. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.

    • Vapor Diffusion: A concentrated drop of the compound solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble. This slow change in solvent composition can promote crystallization. A variety of solvents and solvent mixtures should be screened to find optimal conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in the final, highly accurate crystal structure.

Anticipated Insights from the Crystal Structure

Based on the crystal structures of analogous compounds,[3][4][5] an X-ray analysis of this compound would definitively reveal:

  • Molecular Conformation: The precise dihedral angles between the phenyl ring and the acetamide plane.

  • Bond Lengths and Angles: High-precision measurements of all bond lengths and angles, confirming the connectivity and hybridization of all atoms.

  • Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the amide N-H and the cyano nitrogen or carbonyl oxygen of a neighboring molecule) and other non-covalent interactions that dictate the crystal packing.

Comparative Analytical Techniques: A Multi-faceted Approach to Validation

While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for routine characterization and for providing complementary information about the molecule's behavior in solution.

Comparative_Analysis cluster_validation Structural Validation xray X-ray Crystallography Provides unambiguous 3D structure in solid state Precise bond lengths and angles Reveals intermolecular interactions nmr NMR Spectroscopy Elucidates connectivity in solution Provides information on the chemical environment of nuclei Can indicate dynamic processes ms Mass Spectrometry Determines molecular weight and elemental composition Fragmentation patterns reveal structural motifs ir IR Spectroscopy Identifies functional groups (C=O, C≡N, N-H) Confirms presence of key bonds

Caption: Comparison of key structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic compounds in solution.[6]

  • ¹H NMR: Would confirm the number of chemically distinct protons and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the aromatic protons (likely two doublets), the methylene protons, and the amide proton.

  • ¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon skeleton. The chemical shifts of the carbonyl and cyano carbons would be particularly diagnostic.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound.[7] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition (C₉H₇ClN₂O for the title compound). The fragmentation pattern in the mass spectrum can also provide evidence for specific structural features.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

  • N-H stretching (amide)

  • C=O stretching (amide)

  • C≡N stretching (nitrile)

  • C-Cl stretching

Data Comparison: The Synergy of Techniques

The true power of structural validation lies in the congruent data obtained from multiple analytical techniques.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactionsUnambiguous, definitive structureRequires a suitable single crystal, solid-state conformation may differ from solution
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, solution-state structureNon-destructive, provides detailed connectivityStructure is inferred, can be complex for large molecules
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsHigh sensitivity, requires very small sample amountDoes not provide stereochemical or conformational information
IR Spectroscopy Presence of functional groupsFast, simple, inexpensiveProvides limited information on the overall molecular structure

For this compound, the molecular formula (C₉H₇ClN₂O) and weight (194.62 g/mol ) determined by MS would be corroborated by the atomic composition found in the final refined crystal structure. The functional groups identified by IR (amide, nitrile, chloro-substituted benzene) would all be present and precisely located in the 3D model from crystallography. The proton and carbon environments observed in NMR would be consistent with the connectivity and symmetry of the crystallographically determined structure. Any significant deviation between the techniques would warrant further investigation.

Conclusion: The Indispensable Role of X-ray Crystallography

In the rigorous landscape of scientific research and drug development, ambiguity is a liability. While a suite of analytical techniques is essential for a comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive validation of its three-dimensional structure. It provides the ultimate atomic-level certainty that underpins rational drug design and a fundamental understanding of molecular behavior. For a molecule like this compound, an investment in obtaining a crystal structure is an investment in the integrity and future success of the research program.

References

  • ResearchGate. (n.d.). Diagram of SARs of N-phenylacetamide derivatives (a) and comparison of....
  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide.
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  • PubChemLite. (n.d.). This compound (C9H7ClN2O).
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  • Sun, W., et al. (2018). Crystal structure of N-(4-chlorophenyl)-2-(2,6- dichlorophenyl)acetamide, C14H10Cl3NO. ResearchGate.
  • V. S. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 634-653.
  • PubChem. (n.d.). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide.
  • SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide.
  • Molecules. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1109–1112.
  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST WebBook.
  • Molecules. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
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A Comparative Guide to Purity Assessment of N-(4-Chlorophenyl)-2-cyanoacetamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Chlorophenyl)-2-cyanoacetamide is a chemical intermediate of significant interest in the synthesis of various organic compounds, including potential pharmaceutical agents. As with any component in the drug development pipeline, establishing the purity of such intermediates is not merely a procedural formality but a cornerstone of quality control that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities introduced at this stage can propagate through subsequent synthetic steps, potentially leading to the formation of undesirable and harmful by-products in the final drug substance.[1]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical sector due to its high resolution, sensitivity, and reproducibility.[2][3] This guide provides an in-depth, experimentally grounded comparison of a robust HPLC method for the purity assessment of this compound against other viable analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, enabling informed decisions in their quality control workflows.

The Premier Technique: Reversed-Phase HPLC

For the analysis of this compound, a molecule possessing both polar (cyano and amide groups) and non-polar (chlorophenyl ring) functionalities, reversed-phase HPLC (RP-HPLC) is the method of choice.[4] This technique separates compounds based on their hydrophobicity, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[4]

The rationale for selecting RP-HPLC is its versatility and its ability to resolve a wide range of compounds with varying polarities.[4][5] The presence of the chlorophenyl group in this compound provides sufficient hydrophobicity for good retention on a standard C18 column, while the polar groups ensure its solubility in typical mobile phase compositions of water and acetonitrile or methanol.

Proposed HPLC Methodology: A Self-Validating System

The following method is designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8] Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7][8]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

    • Chromatographic data system for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 stationary phase is chosen for its excellent retention of aromatic and moderately polar compounds.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). The use of formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.

      • Gradient Program:

        • 0-5 min: 30% B

        • 5-20 min: 30% to 70% B

        • 20-25 min: 70% B

        • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm I.D. column.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 245 nm. This wavelength is selected based on the UV absorbance maximum of the chromophore (the chlorophenyl group). A DAD can be used to scan for the optimal wavelength and to check for co-eluting impurities.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard injection Autosampler Injection prep_std->injection prep_sample Weigh & Dissolve Test Sample prep_sample->injection separation C18 Column Separation (Gradient Elution) injection->separation Mobile Phase Flow detection UV Detection at 245 nm separation->detection integration Peak Integration detection->integration Chromatogram calculation Purity Calculation (Area Percent) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Assessment.

Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is the preferred method, other techniques can provide complementary or preliminary information on the purity of this compound. A multi-faceted approach often yields the most comprehensive purity profile.[9]

Method Principle Advantages Disadvantages Applicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.[2]High resolution, high sensitivity, quantitative, well-established for pharmaceutical analysis.[2][7]Requires specialized equipment, solvent consumption, method development can be time-consuming.Excellent. Ideal for separating and quantifying the main compound and any structurally related impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.[8]Provides absolute purity without a specific reference standard for each impurity, non-destructive, provides structural information.[6][10]Lower sensitivity compared to HPLC, requires a certified internal standard, higher initial instrument cost.[9]Very Good. An excellent orthogonal technique to HPLC for absolute purity determination.
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point. Impurities broaden and depress the melting range.[11]Simple, rapid, and inexpensive.Not suitable for detecting small amounts of impurities, not quantitative without a phase diagram, subjective.[12][13]Limited. Useful as a preliminary check for gross impurities but not for accurate purity determination.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.High efficiency for volatile and thermally stable compounds.This compound has a high boiling point and may require derivatization or high temperatures, which can cause degradation.[3]Moderate. Potentially feasible, but HPLC is generally more suitable for this type of compound.
In-depth Look at Key Alternatives

Quantitative NMR (qNMR): The Power of Absolute Purity

qNMR has emerged as a powerful tool for the purity assessment of pharmaceutical intermediates.[6][8][10] Unlike chromatographic methods that provide a relative purity based on the response of a detector, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8] This makes it a valuable orthogonal technique to HPLC. For this compound, a 1H-qNMR experiment would allow for the simultaneous quantification of the main compound and any proton-containing impurities.

Melting Point Analysis: A Quick but Crude Assessment

The melting point of a pure compound is a distinct physical property.[11] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[11][14] While simple to perform, this method lacks the sensitivity to detect minor impurities and cannot provide a quantitative purity value without prior knowledge of the impurity and a corresponding phase diagram.[12][13] For this compound, a sharp melting point close to the literature value (e.g., 207-209 °C) would suggest high purity, but it would not be sufficient for regulatory purposes.

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_methods Purity Assessment Methods substance N-(4-Chlorophenyl)-2- cyanoacetamide hplc HPLC (Primary Method) substance->hplc Detailed Analysis qnmr qNMR (Orthogonal Method) substance->qnmr Absolute Purity mp Melting Point (Screening) substance->mp Quick Screen gc GC (Alternative) substance->gc If Volatile hplc->qnmr Confirmatory

Caption: Interrelation of Analytical Techniques.

Conclusion

For the comprehensive purity assessment of this compound, a validated reversed-phase HPLC method is the most robust and reliable approach. It offers the necessary specificity, sensitivity, and quantitative power to meet the stringent requirements of the pharmaceutical industry. While techniques like melting point analysis can serve as a rapid initial screening tool, they lack the precision for definitive purity determination. Quantitative NMR stands out as a powerful orthogonal method, providing an absolute measure of purity and complementing the relative purity data obtained from HPLC. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, but a combination of HPLC for routine quality control and qNMR for reference standard characterization represents a scientifically sound and defensible strategy.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
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A Comparative Study of N-(4-Chlorophenyl)-2-cyanoacetamide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of N-(4-Chlorophenyl)-2-cyanoacetamide in Synthetic Chemistry

This compound is a polyfunctional molecule that has garnered significant attention in the realm of organic synthesis, particularly as a versatile precursor for a diverse array of heterocyclic compounds.[1] Its structure, featuring an active methylene group flanked by a cyano and an N-aryl amide moiety, imparts a unique reactivity profile that makes it a valuable tool for medicinal chemists and drug development professionals. The presence of the electron-withdrawing chloro-substituent on the phenyl ring further modulates its chemical behavior, influencing the acidity of the methylene protons and the nucleophilicity of the amide nitrogen.

This guide provides a comprehensive comparative analysis of the reactivity of this compound against other relevant building blocks. We will delve into the mechanistic underpinnings of its key transformations, supported by experimental data and detailed protocols, to offer a practical resource for researchers aiming to leverage this compound in their synthetic endeavors. Our focus will be on elucidating how the electronic and steric factors of this molecule dictate its performance in pivotal reactions such as the Knoevenagel condensation, the Gewald synthesis of aminothiophenes, and the construction of various nitrogen- and sulfur-containing heterocycles.

The Influence of the 4-Chloro Substituent: An Electronic Perspective

The reactivity of N-aryl-2-cyanoacetamides is intrinsically linked to the electronic nature of the substituent on the aromatic ring. The 4-chloro group in this compound exerts a notable influence through a combination of inductive and resonance effects. Primarily, the electronegativity of the chlorine atom results in a significant electron-withdrawing inductive effect, which acidifies the protons of the adjacent methylene group. This enhanced acidity facilitates the formation of a carbanion intermediate, a crucial step in many of the reactions we will discuss.

Conversely, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the aromatic ring. However, for halogens, the inductive effect typically outweighs the resonance effect. This net electron-withdrawing character of the 4-chloro substituent is expected to enhance the reactivity of the active methylene group in nucleophilic attacks and condensations compared to unsubstituted or electron-donating group-substituted N-aryl-2-cyanoacetamides. For instance, in reactions where the formation of the enolate is the rate-determining step, this compound is anticipated to react faster than its N-phenyl or N-(4-methoxyphenyl) counterparts.

Comparative Reactivity in Key Synthetic Transformations

To provide a clear understanding of its synthetic utility, we will now compare the reactivity of this compound in several cornerstone reactions of heterocyclic synthesis.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[2][3] For N-aryl-2-cyanoacetamides, this reaction yields arylidene derivatives that are themselves valuable intermediates.

The reaction proceeds via the formation of a carbanion from the active methylene group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to afford the α,β-unsaturated product. The electron-withdrawing nature of the 4-chloro substituent in this compound is expected to facilitate the initial deprotonation step, thereby accelerating the overall reaction rate compared to analogues bearing electron-donating groups.

Comparative Performance in Knoevenagel Condensation:

ReactantAldehydeCatalystExpected Relative Reactivity
This compoundBenzaldehydePiperidine/Acetic AcidHigh
N-Phenyl-2-cyanoacetamideBenzaldehydePiperidine/Acetic AcidMedium
N-(4-Methoxyphenyl)-2-cyanoacetamideBenzaldehydePiperidine/Acetic AcidLow

This trend is attributed to the increased acidity of the methylene protons in the presence of an electron-withdrawing group, leading to a higher concentration of the reactive carbanion at equilibrium under basic conditions.

Experimental Protocol: Knoevenagel Condensation of this compound with 4-Chlorobenzaldehyde [4]

  • To a solution of this compound (1.95 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in toluene (50 mL), add a catalytic amount of piperidine (0.1 mL) and acetic acid (0.2 mL).

  • Reflux the reaction mixture for 5-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-cyano-3-(4-chlorophenyl)-N-(4-chlorophenyl)acrylamide.

Logical Workflow for Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Setup Reaction Setup This compound->Reaction_Setup Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction_Setup Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction_Setup Solvent Solvent (e.g., Toluene) Solvent->Reaction_Setup Heat Heat (Reflux) Heat->Reaction_Setup Condensation Knoevenagel Condensation Reaction_Setup->Condensation Workup Work-up & Isolation Condensation->Workup Product α,β-Unsaturated Product Workup->Product

Caption: Workflow for a typical Knoevenagel condensation reaction.

The Gewald Reaction: A Multicomponent Route to 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction that provides access to highly substituted 2-aminothiophenes in a single step from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[5][6][7] These thiophene derivatives are prevalent scaffolds in medicinal chemistry.

The reaction mechanism is believed to initiate with a Knoevenagel condensation between the carbonyl compound and the cyanoacetamide. The resulting α,β-unsaturated intermediate then undergoes a Michael addition of sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product.

The electronic nature of the substituent on the N-aryl ring of the cyanoacetamide plays a crucial role in the Gewald reaction. It has been observed that aryl groups with electron-donating substituents react slower than those with electron-withdrawing groups.[8] This is consistent with the proposed mechanism where the initial Knoevenagel condensation is a key step. The electron-withdrawing 4-chloro group in this compound should therefore favor higher yields and/or shorter reaction times compared to analogues with electron-donating groups.

Comparative Yields in the Gewald Reaction:

N-Aryl-2-cyanoacetamideCarbonyl CompoundYield (%)Reference
N-(p-tolyl)cyanoacetamideCyclohexanone75[5]
N-benzylcyanoacetamideCyclohexanone85[5]
This compoundCyclohexanone(Expected to be high)-

Experimental Protocol: Gewald Synthesis of 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide [5]

  • In a round-bottom flask, combine this compound (1.95 g, 10 mmol), cyclohexanone (0.98 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add triethylamine (1.5 mL, 11 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the desired 2-aminothiophene.

Gewald Reaction Mechanism Overview

Gewald_Mechanism Start Ketone/Aldehyde + this compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate_1 α,β-Unsaturated Intermediate Knoevenagel->Intermediate_1 Sulfur_Addition Michael Addition of Sulfur Intermediate_1->Sulfur_Addition Intermediate_2 Thiolate Intermediate Sulfur_Addition->Intermediate_2 Cyclization Intramolecular Cyclization Intermediate_2->Cyclization Intermediate_3 Cyclized Intermediate Cyclization->Intermediate_3 Tautomerization Tautomerization Intermediate_3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Simplified mechanism of the Gewald reaction.

Synthesis of Pyridone and Thiazole Heterocycles

This compound is an excellent starting material for the synthesis of various other heterocyclic systems, including pyridones and thiazoles.

a) 3-Cyano-2-pyridone Synthesis: The reaction of N-aryl-2-cyanoacetamides with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a base leads to the formation of 3-cyano-2-pyridone derivatives.[9][10] These compounds are of interest due to their fluorescence properties and potential biological activities. The reaction proceeds through an initial Knoevenagel-type condensation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [11]

  • A mixture of this compound (1.95 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) is prepared in a water/methanol mixture (20 mL).

  • Sodium hydroxide (0.44 g, 11 mmol) is added as a catalyst.

  • The mixture is heated under reflux for 4 hours.

  • After cooling, the product precipitates and is collected by filtration.

  • The crude product is purified by recrystallization from ethanol.

b) Thiazole Synthesis: Thiazole derivatives can be synthesized from this compound through various routes. One common method involves reaction with α-halocarbonyl compounds and a sulfur source, such as thioacetamide, in what is known as the Hantzsch thiazole synthesis.[12]

Experimental Protocol: A General Approach to Thiazole Synthesis

A typical Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. While a direct protocol starting from this compound is not explicitly detailed in the search results, a plausible route would involve its conversion to a corresponding thioamide, followed by cyclization. A more direct approach might involve reaction with a suitable α-halocarbonyl compound and a sulfurating agent.

Alternative Reagents and Comparative Analysis

While this compound is a highly effective reagent, other active methylene compounds can be employed for similar transformations. A comparison with these alternatives highlights the specific advantages of the title compound.

Active Methylene CompoundKey FeaturesAdvantagesDisadvantages
This compound Electron-withdrawing N-aryl group, active methyleneEnhanced reactivity, versatile for heterocyclic synthesisHigher molecular weight, potentially lower atom economy
2-Cyanoacetamide Unsubstituted amide, active methyleneHigh atom economy, readily availableLower reactivity compared to N-aryl derivatives
Ethyl Cyanoacetate Ester functionality, active methyleneGood reactivity, ester group can be further modifiedEster hydrolysis can be a competing reaction
Malononitrile Two cyano groups, highly active methyleneVery high reactivity, useful for specific synthesesCan lead to different reaction pathways

The choice of reagent will ultimately depend on the specific synthetic target and the desired reactivity profile. The enhanced reactivity of this compound, due to its electronic properties, often makes it the reagent of choice for reactions that are sluggish with simpler cyanoacetamides.

Conclusion and Future Outlook

This compound stands out as a highly versatile and reactive building block in organic synthesis. The electron-withdrawing nature of the 4-chloro substituent significantly enhances the acidity of the methylene protons, thereby promoting its participation in a wide range of condensation and cyclization reactions. This guide has demonstrated its superior or comparable performance in key transformations such as the Knoevenagel condensation and the Gewald reaction when compared to other N-aryl cyanoacetamides and related active methylene compounds.

The detailed protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this compound. Future research in this area could focus on expanding the scope of its applications in multicomponent reactions, asymmetric catalysis, and the synthesis of novel, biologically active heterocyclic frameworks. The continued exploration of the reactivity of this compound is poised to unlock new avenues in drug discovery and materials science.

References

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A Technical Guide to the Structure-Activity Relationship of N-Aryl Cyanoacetamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyanoacetamide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-aryl cyanoacetamide analogs, with a specific focus on the N-(4-chlorophenyl)-2-cyanoacetamide framework and its closely related derivatives. Drawing upon experimental data from analogous compound series, we will explore how subtle molecular modifications influence cytotoxic activity, offering a comparative analysis for researchers in oncology and medicinal chemistry.

The this compound Scaffold: A Foundation for Anticancer Drug Design

The this compound core structure is characterized by a central acetamide linker connecting a 4-chlorophenyl ring to a reactive cyano group. This arrangement of functionalities imparts specific physicochemical properties that are conducive to interactions with various biological targets. The presence of the chlorine atom on the phenyl ring, an electron-withdrawing group, significantly influences the electronic distribution of the molecule, which can be critical for target binding. The cyanoacetamide moiety is a known pharmacophore in a variety of enzyme inhibitors, including kinase inhibitors, where it can act as a hydrogen bond donor or acceptor.

Comparative Analysis of Analogous Phenylacetamide Derivatives

To understand the SAR of the target scaffold, we will examine the cytotoxic effects of analogous N-phenylacetamide derivatives against various human cancer cell lines. The following data, derived from studies on 2-(4-Fluorophenyl)-N-phenylacetamide and N-phenyl-2,2-dichloroacetamide analogs, illustrate key SAR trends.[1][2][3]

Impact of N-Phenyl Ring Substitution on Cytotoxicity

The substitution pattern on the N-phenyl ring plays a pivotal role in modulating the cytotoxic potency of these compounds. Studies on analogous series have shown that both the electronic nature and the position of the substituent are critical determinants of activity.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs [2][3][4][5]

Compound IDN-Phenyl SubstitutionCancer Cell LineIC50 (µM)Reference Drug (Imatinib) IC50 (µM)
2a 2-NO₂PC3 (Prostate)>10040
2b 3-NO₂PC3 (Prostate)5240
2c 4-NO₂PC3 (Prostate)8040
2c 4-NO₂MCF-7 (Breast)10098
2d 2-OCH₃PC3 (Prostate)>10040
2e 3-OCH₃PC3 (Prostate)>10040
2f 4-OCH₃PC3 (Prostate)>10040

Key Insights from Table 1:

  • Electron-Withdrawing Groups: The presence of a nitro (NO₂) group, a strong electron-withdrawing substituent, on the N-phenyl ring is correlated with higher cytotoxic activity compared to electron-donating methoxy (OCH₃) groups.[2][3]

  • Positional Isomers: The position of the nitro group is crucial. A nitro group at the meta position (Compound 2b ) resulted in the highest potency against the PC3 prostate cancer cell line in this series.[2][3]

  • Comparable Activity: Compound 2c , with a para-nitro substituent, exhibited cytotoxicity comparable to the standard tyrosine kinase inhibitor Imatinib against the MCF-7 breast cancer cell line.[2][3]

Table 2: Cytotoxic Activity of N-Phenyl-2,2-dichloroacetamide Analogs against A549 (Lung Cancer) Cell Line [1]

Compound IDN-Phenyl SubstitutionIC50 (µM)
3a 3-Cl10.32
3b 3-Br8.24
3c 3-F14.21
3d 3-CH₃16.35
3e 3-I4.76
3f 4-Cl17.26
3g 4-Br13.58
3h 4-I9.87
Reference DCA (Sodium Dichloroacetate)>1000

Key Insights from Table 2:

  • Halogen Substitution: Halogen atoms on the N-phenyl ring significantly enhance cytotoxic activity compared to the parent compound, sodium dichloroacetate (DCA).[1]

  • Influence of Halogen Identity and Position: Among the halogenated analogs, the iodine-substituted compound at the meta position (3e ) demonstrated the most potent activity. In general, substitution at the meta position appears to be more favorable for cytotoxicity in this series than substitution at the para position.[1]

General Structure-Activity Relationship Trends

Based on the comparative data from analogous series, we can infer the following SAR trends for this compound analogs:

SAR_Trends cluster_0 Core Scaffold: this compound cluster_1 Modifications on N-Phenyl Ring cluster_2 Predicted Impact on Cytotoxicity Core This compound EWG Electron-Withdrawing Groups (e.g., -NO₂, -Halo) Core->EWG Addition of EDG Electron-Donating Groups (e.g., -OCH₃) Core->EDG Addition of Meta Meta-substitution EWG->Meta Positioning at Para Para-substitution EWG->Para Positioning at Decrease Decreased Activity EDG->Decrease Increase Increased Activity Meta->Increase Para->Increase MTT_Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. MTT Addition (0.5 mg/mL, 4h incubation) B->C D 4. Formazan Solubilization (Add DMSO or SDS solution) C->D E 5. Absorbance Measurement (570 nm) D->E F 6. Data Analysis (Calculate % Viability and IC50) E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action: Kinase Inhibition and Signaling Pathways

Many cyanoacetamide derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. [6]Dysregulation of kinase activity is a hallmark of many cancers. For instance, the Ras/Raf/MEK/ERK signaling pathway is frequently hyperactivated in cancer and represents a key therapeutic target. [7]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf c-Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor N-Aryl Cyanoacetamide Analog Inhibitor->Raf Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: The Ras/Raf/MEK/ERK pathway, a potential target for N-aryl cyanoacetamide analogs.

The this compound scaffold and its analogs represent a promising area for the development of novel anticancer therapeutics. The insights from related compound series strongly suggest that modifications to the N-phenyl ring, particularly the introduction of electron-withdrawing groups at the meta-position, can significantly enhance cytotoxic potency. Future work should focus on the synthesis and systematic evaluation of a dedicated library of this compound analogs to confirm these predicted SAR trends and to identify lead compounds for further preclinical development.

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A Senior Application Scientist's Guide to the Characterization of N-(4-Chlorophenyl)-2-cyanoacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical entities are paramount. This guide provides an in-depth, comparative analysis of N-(4-Chlorophenyl)-2-cyanoacetamide, a key building block in heterocyclic synthesis, against two notable alternatives: the unsubstituted N-phenyl-2-cyanoacetamide and the electron-donating N-(4-methoxyphenyl)-2-cyanoacetamide. Our focus is to equip you with the foundational knowledge and practical methodologies to confidently identify and differentiate these compounds.

Introduction to N-Aryl-2-cyanoacetamides: Versatile Synthons in Medicinal Chemistry

N-aryl-2-cyanoacetamides are a class of organic compounds that serve as highly versatile precursors in the synthesis of a wide array of heterocyclic compounds.[1][2] Their utility stems from the presence of multiple reactive sites: an active methylene group, a nucleophilic amide nitrogen, and electrophilic carbonyl and cyano groups.[2] This polyfunctionality allows for a diverse range of chemical transformations, making them invaluable in the construction of novel molecular scaffolds with potential therapeutic applications.[3][4][5][6] this compound, with its electron-withdrawing chloro substituent, exhibits distinct reactivity and physicochemical properties compared to its analogs, influencing its role in synthetic strategies.

Comparative Analysis of this compound and its Alternatives

A thorough understanding of a compound's identity begins with its fundamental physical and chemical properties. Below is a comparative summary of this compound and its selected analogs.

PropertyThis compoundN-phenyl-2-cyanoacetamideN-(4-methoxyphenyl)-2-cyanoacetamide
CAS Number 17722-17-7621-03-4[7]5382-38-7[8]
Molecular Formula C₉H₇ClN₂OC₉H₈N₂O[7]C₁₀H₁₀N₂O₂[8]
Molecular Weight 194.62 g/mol 160.17 g/mol [7]190.20 g/mol [8]
Melting Point 207-209 °C[9]Not specified in retrieved results133-135 °C[10]
Appearance Solid[11]SolidSolid[10]

Experimental Protocols for Synthesis and Characterization

To ensure the identity and purity of this compound and its analogs, a combination of synthetic and analytical techniques is essential. The following protocols are designed to be self-validating, providing a clear path from synthesis to confirmation.

Synthesis and Purification of N-Aryl-2-cyanoacetamides

The synthesis of N-aryl-2-cyanoacetamides is typically achieved through the condensation of a substituted aniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate.[1] This straightforward approach allows for the generation of a library of analogs for comparative studies.

Diagram of the General Synthesis Workflow:

Caption: General workflow for the synthesis and purification of N-aryl-2-cyanoacetamides.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted aniline (1.0 eq) and ethyl cyanoacetate (1.1 eq). The reaction can be performed neat or in a suitable solvent like ethanol.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or water to remove any unreacted starting materials and impurities.[12]

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-aryl-2-cyanoacetamide.[12]

Analytical Characterization

A multi-technique approach is crucial for the unambiguous confirmation of the synthesized compounds.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful tool for assessing the purity of the synthesized compounds and for quantitative analysis.[13][14]

Diagram of the HPLC Analysis Workflow:

Caption: Workflow for purity assessment using HPLC.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[15]

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative peak area of the main component.

2. Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the cyanoacetyl group, and the amide proton. The chemical shifts and splitting patterns of the aromatic protons will differ depending on the substituent on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and show characteristic peaks for the carbonyl carbon, the cyano carbon, and the aromatic carbons.

b. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-aryl-2-cyanoacetamides include:

  • N-H stretch: Around 3200-3400 cm⁻¹

  • C≡N stretch: Around 2250 cm⁻¹

  • C=O stretch (Amide I): Around 1650-1680 cm⁻¹

  • N-H bend (Amide II): Around 1550 cm⁻¹

c. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[16][17]

  • Electron Ionization (EI-MS): This technique will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can also provide structural information.[18]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Comparative Spectral Data Summary:

Spectroscopic DataThis compoundN-phenyl-2-cyanoacetamideN-(4-methoxyphenyl)-2-cyanoacetamide
¹H NMR (indicative shifts) Aromatic protons (doublets, ~7.4-7.6 ppm), Methylene protons (singlet, ~3.7 ppm), Amide proton (broad singlet)Aromatic protons (multiplet, ~7.1-7.6 ppm), Methylene protons (singlet, ~3.7 ppm), Amide proton (broad singlet)Aromatic protons (doublets, ~6.9 & 7.4 ppm), Methoxy protons (singlet, ~3.8 ppm), Methylene protons (singlet, ~3.6 ppm), Amide proton (broad singlet)
IR (cm⁻¹) N-H (~3300), C≡N (~2260), C=O (~1670)N-H (~3280), C≡N (~2260), C=O (~1660)N-H (~3290), C≡N (~2250), C=O (~1660)
MS (m/z) M⁺ at 194/196 (due to ³⁵Cl/³⁷Cl isotopes)[19]M⁺ at 160M⁺ at 190

Conclusion

The definitive identification of this compound and its analogs requires a systematic approach combining synthesis, purification, and a suite of analytical techniques. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently characterize these important synthetic building blocks. The choice between this compound and its alternatives will ultimately depend on the desired electronic properties and reactivity for a specific application in heterocyclic synthesis and drug discovery.

References

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  • (PDF) Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. (2024).
  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (2024). PMC. [Link]
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Introduction: Contextualizing N-(4-Chlorophenyl)-2-cyanoacetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Computational Analysis of N-(4-Chlorophenyl)-2-cyanoacetamide

This compound belongs to the versatile class of cyanoacetamide derivatives, which are pivotal synthons in heterocyclic chemistry. These compounds are not merely synthetic intermediates; they are recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The functional group combination—a reactive methylene group adjacent to a cyano group and an amide linkage—makes them highly valuable in constructing more complex molecular architectures.[4]

In the landscape of contemporary drug development, computational chemistry provides an indispensable toolkit for accelerating the discovery pipeline. By simulating molecular behavior, researchers can predict physicochemical properties, spectroscopic signatures, and biological interactions before committing to resource-intensive laboratory synthesis. This in silico approach allows for the rapid screening of virtual libraries, optimization of lead compounds, and a deeper understanding of structure-activity relationships (SAR).

This guide serves as a comprehensive technical comparison of computational methodologies applied to this compound. As a representative of its class, we will explore how its properties can be elucidated through modern computational techniques, drawing objective comparisons with other well-documented cyanoacetamide analogues. The focus will be on the causality behind methodological choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview: this compound

This compound is a solid compound with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Its structure features a central acetamide core linking a 4-chlorophenyl ring to a cyano-functionalized methyl group. This arrangement provides a rich electronic environment and multiple sites for intermolecular interactions, which are key to its potential biological activity.

Caption: 2D structure of this compound.

Part 1: Quantum Chemical Analysis with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. It provides a favorable balance between computational expense and accuracy, making it the method of choice for molecules of this size.

Expert Insight: The selection of a functional and basis set is critical for obtaining meaningful results. The B3LYP hybrid functional is widely employed for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, yielding accurate geometries and vibrational frequencies.[5][6] For the basis set, 6-311++G(d,p) is a prudent choice; it is large enough to describe electron distribution accurately, with diffuse functions (++) to handle lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.[6]

Key DFT-Derived Properties and Comparative Analysis

DFT calculations allow for the prediction of several key molecular properties. Below, we compare data derived from studies on similar cyanoacetamide derivatives to establish a predictive baseline for this compound.

Property2-Cyano-N-cyclopropylacetamide (2CCPA)[6]2-Cyano-N-(1-phenylethyl)acetamide (2CPEA)[6]α,β-Unsaturated Cyanoacetamide (Derivative 5)[1]Predicted this compound
HOMO Energy (eV) -7.59-7.21-6.89~ -7.0 to -7.5
LUMO Energy (eV) -0.87-0.99-2.65~ -1.0 to -1.5
HOMO-LUMO Gap (eV) 6.726.224.24~ 5.5 to 6.5
Dipole Moment (Debye) 4.194.39Not Reported~ 4.0 to 4.5

Interpretation:

  • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability.[6] The presence of the electron-withdrawing chlorophenyl group in our target molecule is expected to lower both HOMO and LUMO energies compared to unsubstituted analogues, leading to a moderately large energy gap, suggesting good stability.

  • Dipole Moment: A high dipole moment indicates significant charge separation within the molecule, which is important for its interaction with polar solvents and biological receptors. The values for related compounds suggest that this compound will also be a highly polar molecule.

Protocol: Geometry Optimization and Vibrational Frequency Calculation

This protocol outlines the standard procedure using the Gaussian software suite, a widely used platform for quantum chemistry calculations.[1][7]

  • Input File Creation: Construct a molecule specification file (.gjf or .com) containing the initial 3D coordinates of this compound.

  • Route Section Definition: Specify the calculation type. For an optimization and frequency calculation, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Requests verbose output.

    • B3LYP/6-311++G(d,p): Defines the theoretical model (functional and basis set).

    • Opt: Requests geometry optimization to find the lowest energy conformation.

    • Freq: Requests calculation of vibrational frequencies at the optimized geometry. This is crucial to confirm the structure is a true minimum (no imaginary frequencies).

  • Execution: Submit the input file to the Gaussian program.

  • Analysis: Use visualization software (e.g., GaussView) to analyze the output (.log or .out file). Confirm the optimization has converged and that all calculated frequencies are positive. The output will contain optimized coordinates, electronic energies (HOMO, LUMO), dipole moment, and a list of vibrational modes and their corresponding IR/Raman intensities.

cluster_dft DFT Workflow A 1. Build Initial 3D Structure B 2. Define Calculation (B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization (Opt) B->C D 4. Frequency Calculation (Freq) C->D E 5. Verify Minimum Energy (No Imaginary Frequencies) D->E F 6. Analyze Properties: - HOMO/LUMO - Dipole Moment - Vibrational Spectra E->F

Caption: Standard workflow for DFT-based molecular property calculation.

Part 2: Molecular Docking for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target.

Expert Insight: The choice of protein target is paramount and should be hypothesis-driven. Given that cyanoacetamide derivatives have shown promise as anticonvulsants and antimicrobials, relevant targets could include neuronal voltage-sensitive sodium channels or bacterial enzymes like DNA gyrase.[2][8] The reliability of a docking study depends on a validated protein structure (from the Protein Data Bank, PDB) and a robust scoring function that accurately ranks different binding poses.

Comparative Docking Analysis

To illustrate a comparative approach, we summarize findings from studies on related compounds docked against various protein targets. This demonstrates how this compound could be evaluated against a panel of potential targets.

CompoundProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesSource
Unsaturated Cyanoacetamide (Derivative 5)Staphylococcus aureus tyrosyl-tRNA synthetase (5MM8)-7.7Not specified[1]
2-Cyano-N-(1-phenylethyl)acetamideHuman Peroxisome Proliferator-Activated Receptor (1ZXM)-7.5Not specified[6]
N-benzyl-4-(4-chlorophenyl)-2-oxobutanamideAcetylcholinesterase (4EY7)-7.48TYR337, PHE338, TYR124[9]

Interpretation: The binding energy (or docking score) is a measure of binding affinity; more negative values indicate stronger, more favorable interactions. The analysis of key interacting residues (e.g., through hydrogen bonds or pi-stacking) is crucial for understanding the structural basis of binding and for guiding future molecular modifications to enhance potency. For this compound, the amide group is a prime candidate for forming hydrogen bonds, while the chlorophenyl ring can engage in hydrophobic and pi-stacking interactions.

Protocol: Molecular Docking Simulation

This protocol describes a typical workflow using AutoDockTools, a widely used open-source docking software.[10]

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Save the prepared receptor in the required format (e.g., .pdbqt).

  • Ligand Preparation:

    • Generate a 3D structure of this compound (this can be the DFT-optimized geometry).

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the receptor. This box defines the search space for the docking algorithm.

  • Docking Execution: Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm. The program will explore numerous possible conformations and orientations of the ligand within the grid box.

  • Results Analysis:

    • Analyze the output file, which clusters the results by conformational similarity (RMSD).

    • Identify the pose with the lowest binding energy in the most populated cluster.

    • Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

cluster_docking Molecular Docking Workflow A 1. Prepare Receptor (PDB File) C 3. Define Binding Site (Grid Box) A->C B 2. Prepare Ligand (e.g., DFT optimized) B->C D 4. Run Docking Algorithm (e.g., AutoDock) C->D E 5. Analyze Results: - Binding Energy - Binding Pose D->E F 6. Visualize Interactions (e.g., PyMOL) E->F

Caption: A generalized workflow for molecular docking studies.

Conclusion

The computational study of this compound, when guided by comparative analysis with its chemical relatives, provides profound insights into its potential as a bioactive agent. DFT calculations are essential for establishing its fundamental electronic properties and predicting its spectroscopic behavior, confirming its structure and stability. Molecular docking simulations build upon this foundation, offering a powerful method to screen for potential biological targets and understand the structural determinants of its activity.

This guide demonstrates that a synergistic application of these computational tools, grounded in the context of existing literature on similar compounds, forms a robust, self-validating framework. By following these detailed protocols and comparative approaches, researchers can efficiently prioritize synthetic targets, design more potent analogues, and ultimately accelerate the journey from molecular concept to therapeutic reality.

References

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. [Diagram].
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  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 51-56.
  • Arivazhagan, M., et al. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Polycyclic Aromatic Compounds, 42(5), 2285-2313.
  • ResearchGate. (n.d.). Synthesis and Computational Study of Some Cyanoacetamide Derivatives.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 135-143.
  • Hafez, H. N., et al. (2012). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 47(1), 589-595.
  • Kumar, P. V., et al. (2019). Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)-9H-purin-6-yl). Journal of Applicable Chemistry, 8(5), 2327-2335.
  • Das, B., et al. (2023). Synthesis, single crystal X-ray, DFT, spectroscopic, molecular docking studies and in vitro biological evaluation of compound N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide. Journal of Molecular Structure, 1271, 134057.
  • Manukumar, H. M., et al. (2020). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1222, 128892.
  • Al-Ghorbani, M., et al. (2025). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. ResearchGate.

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A Comparative Guide to the Hydrogen Bonding Interactions of N-(4-Chlorophenyl)-2-cyanoacetamide and its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition

In the intricate dance of drug-receptor interactions, hydrogen bonds are the vital choreographers, dictating specificity, affinity, and ultimately, therapeutic efficacy. These non-covalent interactions, formed between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom, are directional and saturable, making them exquisitely suited for the precise molecular recognition events that underpin biological processes.[1] For researchers and scientists in drug development, a profound understanding of a molecule's hydrogen bonding potential is not merely academic; it is a cornerstone of rational drug design. A well-placed hydrogen bond can anchor a ligand in a binding pocket, differentiate between receptor subtypes, and significantly enhance binding affinity.[2][3]

This guide provides an in-depth comparative analysis of the hydrogen bonding interactions of N-(4-Chlorophenyl)-2-cyanoacetamide, a molecule of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, we will conduct a detailed examination of its close structural analog, N-(4-chlorophenyl)acetamide , for which comprehensive crystallographic and spectroscopic data are accessible. This comparative approach will allow us to elucidate the fundamental hydrogen bonding characteristics of the N-(4-chlorophenyl)acetamide core and then extrapolate the likely influence of the electron-withdrawing cyano group present in our primary molecule of interest. We will also draw comparisons with other relevant substituted acetanilides to provide a broader context for understanding these crucial non-covalent interactions.

The Architecture of Investigation: A Multi-faceted Approach

To construct a comprehensive understanding of the hydrogen bonding landscape, we will employ a triad of powerful analytical techniques: Single-Crystal X-ray Diffraction, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. These experimental methods will be complemented by insights from computational chemistry, specifically Density Functional Theory (DFT), to provide a holistic view of the electronic and structural factors governing hydrogen bond formation.

Diagram of the Investigative Workflow

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Acquisition cluster_synthesis Synthesis & Interpretation xray Single-Crystal X-ray Diffraction dft Density Functional Theory (DFT) xray->dft Input for Calculations analysis Comprehensive Hydrogen Bond Analysis xray->analysis ftir FTIR Spectroscopy ftir->dft Comparison with Calculated Frequencies ftir->analysis nmr NMR Spectroscopy nmr->dft Comparison with Calculated Shifts nmr->analysis dft->analysis cif CIF File (CCDC: 657679) cif->xray Crystal Structure Determination spectra FTIR & NMR Spectra (SDBS Database) spectra->ftir Vibrational Mode Analysis spectra->nmr Proton Chemical Shift Analysis

Caption: Workflow for the comprehensive analysis of hydrogen bonding interactions.

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction: Visualizing the Solid-State Architecture

Protocol for Crystal Structure Analysis:

  • Data Acquisition: A suitable single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • Diffraction Pattern Collection: The diffraction pattern is collected using a CCD or CMOS detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Hydrogen Bond Analysis: The refined crystal structure is analyzed to identify potential hydrogen bonds based on donor-acceptor distances and angles. The Cambridge Structural Database (CSD) provides a wealth of statistical data on typical hydrogen bond geometries for comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Signatures of Hydrogen Bonding

Protocol for FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Spectrum Acquisition: The KBR pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For amides, the N-H stretching and C=O stretching regions are of particular interest. Hydrogen bonding typically leads to a red-shift (lower frequency) and broadening of the N-H stretching band and a red-shift of the C=O stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantifying the Electronic Environment of the Amide Proton

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a suitable concentration.

  • Spectrum Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shift of the amide proton (N-H) is determined. The chemical shift is sensitive to the electronic environment of the proton. Hydrogen bonding deshields the proton, causing its resonance to shift downfield (to a higher ppm value). The magnitude of this downfield shift can provide a qualitative measure of the strength of the hydrogen bond.

Density Functional Theory (DFT) Calculations: A Computational Microscope

Protocol for DFT Calculations:

  • Model Building: The molecular structure obtained from X-ray crystallography or a geometry-optimized structure is used as the starting point.

  • Level of Theory Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen for the calculations.

  • Calculations: Various properties are calculated, including optimized geometries, vibrational frequencies, and NMR chemical shifts. Dimer or cluster models can be used to explicitly model intermolecular hydrogen bonds.

  • Analysis: The calculated properties are compared with experimental data to validate the computational model. Natural Bond Orbital (NBO) analysis can be performed to quantify the strength of hydrogen bonding interactions through the analysis of donor-acceptor orbital interactions.

Comparative Analysis of Hydrogen Bonding Interactions

N-(4-chlorophenyl)acetamide: A Detailed Case Study

As our primary comparator, N-(4-chlorophenyl)acetamide provides a robust experimental foundation for understanding the hydrogen bonding motifs in this class of compounds.

Crystal Structure Analysis:

The crystal structure of N-(4-chlorophenyl)acetamide reveals a well-defined hydrogen bonding network in the solid state. The primary interaction is an intermolecular N-H···O=C hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into infinite chains.

Hydrogen Bond Parameters for N-(4-chlorophenyl)acetamide (CCDC: 657679)
Donor-H···Acceptor N-H···O
D-H (Å) Typically refined to a standard value (e.g., 0.86 Å)
H···A (Å) To be determined from CIF file
D···A (Å) To be determined from CIF file
D-H···A (°) To be determined from CIF file

(Note: Specific geometric parameters would be extracted from the CIF file upon access.)

Diagram of the Hydrogen Bonding Pattern in N-(4-chlorophenyl)acetamide

hbond cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N H1 H N1->H1 C1 C N1->C1 R1 4-chlorophenyl N1->R1 O2 O H1->O2 N-H···O=C O1 O C1->O1 R1_2 CH₃ C1->R1_2 N2 N H2 H N2->H2 C2 C N2->C2 R2 4-chlorophenyl N2->R2 C2->O2 R2_2 CH₃ C2->R2_2

Caption: Intermolecular N-H···O=C hydrogen bond in N-(4-chlorophenyl)acetamide.

FTIR Spectroscopy Analysis:

The FTIR spectrum of N-(4-chlorophenyl)acetamide will exhibit characteristic bands that are indicative of hydrogen bonding.

Vibrational Mode Expected Wavenumber (cm⁻¹) Effect of Hydrogen Bonding
N-H Stretch~3300Broadening and shift to lower frequency
C=O Stretch (Amide I)~1660Shift to lower frequency
N-H Bend (Amide II)~1550Shift to higher frequency

The broadening and red-shift of the N-H stretching vibration are classic indicators of its participation in hydrogen bonding. Similarly, the weakening of the C=O bond due to its role as a hydrogen bond acceptor results in a lower stretching frequency.

¹H NMR Spectroscopy Analysis:

In the ¹H NMR spectrum of N-(4-chlorophenyl)acetamide, the chemical shift of the amide proton (N-H) provides valuable information about its electronic environment.

Proton Solvent Expected Chemical Shift (δ, ppm) Interpretation
N-HDMSO-d₆8.0 - 10.0The downfield shift is indicative of hydrogen bonding with the solvent and intermolecularly.
N-HCDCl₃7.0 - 8.5The chemical shift is generally more upfield compared to DMSO-d₆ due to weaker hydrogen bonding interactions.

The significant downfield chemical shift of the amide proton, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆, is a strong indicator of its involvement in hydrogen bonding.

The Influence of the Cyano Group in this compound

The cyano group (-C≡N) is strongly electron-withdrawing. This electronic effect can influence the hydrogen bonding potential of the amide group in several ways:

  • Increased Acidity of the N-H Proton: The electron-withdrawing nature of the cyano group will increase the acidity of the methylene protons alpha to it, and to a lesser extent, will withdraw electron density from the entire acetamide moiety. This can lead to a more polarized N-H bond, making the amide proton a stronger hydrogen bond donor.

  • Reduced Basicity of the Carbonyl Oxygen: The inductive effect of the cyano group will decrease the electron density on the carbonyl oxygen, making it a weaker hydrogen bond acceptor.

  • Potential for Alternative Hydrogen Bonding: The nitrogen atom of the cyano group itself can act as a weak hydrogen bond acceptor.

Comparative Data for Cyano-Substituted Amides:

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) N-H Chemical Shift (δ, ppm)
N-phenylacetamide~3290~1665~7.5 (in CDCl₃)
2-cyano-N-phenylacetamideExpected to be lowerExpected to be higherExpected to be higher

The anticipated trend is a shift to lower frequency for the N-H stretch (stronger hydrogen bond donation) and a shift to higher frequency for the C=O stretch (weaker hydrogen bond acceptance) in the cyano-substituted analog compared to N-phenylacetamide. The amide proton chemical shift is also expected to be further downfield due to the increased acidity of the proton.

Diagram Illustrating the Electronic Effects of the Cyano Group

cyano_effect cluster_molecule This compound cluster_effects Electronic Effects ClPh 4-Chlorophenyl N N ClPh->N H H N->H N->H C1 C=O N->C1 effect1 Increased N-H acidity (Stronger H-bond donor) H->effect1 C1->N CH2 CH₂ C1->CH2 effect2 Decreased C=O basicity (Weaker H-bond acceptor) C1->effect2 CH2->C1 CN C≡N CH2->CN CN->CH2 Inductive Withdrawal effect3 Cyano N as a potential weak H-bond acceptor CN->effect3

Caption: Electronic influence of the cyano group on the hydrogen bonding potential of the amide moiety.

Implications for Drug Development

The nuanced interplay of hydrogen bond donor and acceptor capabilities within this compound and its analogs has significant implications for their potential as drug candidates:

  • Enhanced Donor Strength: The increased hydrogen bond donor strength of the N-H proton in the cyano-substituted compound could lead to stronger interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or the backbone carbonyls) in a protein binding site. This could translate to higher binding affinity and potency.

  • Modulated Acceptor Strength: The reduced basicity of the carbonyl oxygen might decrease its ability to form strong hydrogen bonds. However, this could be advantageous in scenarios where selectivity is desired, as it may disfavor binding to off-target proteins that rely on a strong hydrogen bond to the carbonyl.

  • The Role of the Cyano Group: The cyano nitrogen, while a weak acceptor, could participate in favorable interactions within a binding pocket, potentially contributing to affinity and specificity. Its linear geometry also imposes specific steric constraints that can be exploited in drug design.

Conclusion

This guide has provided a comprehensive framework for understanding the hydrogen bonding interactions of this compound through a detailed comparative analysis of its close analog, N-(4-chlorophenyl)acetamide. By integrating experimental data from X-ray crystallography, FTIR, and NMR spectroscopy with computational insights, we have elucidated the key structural and electronic factors that govern the hydrogen bonding behavior of this class of molecules. The presence of the electron-withdrawing cyano group is predicted to enhance the hydrogen bond donor strength of the amide proton while reducing the acceptor strength of the carbonyl oxygen. These modulations of hydrogen bonding potential are critical considerations for medicinal chemists and drug development professionals seeking to design potent and selective therapeutics. A thorough understanding of these non-covalent interactions is paramount to harnessing their power in the rational design of next-generation medicines.

References

  • Boeyens, J. C. A., & Oosthuizen, E. L. (2007). N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3435. [Link]
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 657679.
  • Davis, A. M., & Teague, S. J. (1999). Hydrogen bonding, hydrophobic interactions, and failure of the rigid receptor hypothesis.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Panigrahi, S. K., & Desiraju, G. R. (2007). Strong and weak hydrogen bonds. Chemical Society Reviews, 36(2), 299–309. [Link]
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]
  • Williams, D. H., & Westwell, M. S. (1998). Aspects of weak hydrogen bonds. Chemical Society Reviews, 27(1), 57–64. [Link]

Sources

Efficacy Comparison of N-(4-Chlorophenyl)-2-cyanoacetamide-Derived Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The N-(4-chlorophenyl)-2-cyanoacetamide scaffold is a versatile and privileged structure in medicinal chemistry. Its unique combination of a reactive cyano group, an amide linkage, and a modifiable chlorophenyl ring makes it an excellent starting point for synthesizing a diverse range of heterocyclic compounds with significant therapeutic potential.[1] This guide provides a comparative analysis of the efficacy of various derivatives synthesized from this core structure, focusing on their anticancer and antimicrobial activities. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to validate their performance, offering a comprehensive resource for researchers in drug discovery and development.

Comparative Anticancer Efficacy

Derivatives of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and the inhibition of pathways crucial for tumor growth and metastasis.[2][3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the specific heterocyclic systems and substituents appended to the core scaffold.

  • Thiophene and Pyridine Moieties: The incorporation of thiophene and pyridine rings has proven to be a successful strategy. For instance, novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown significant cytotoxicity.[2][3] Similarly, the synthesis of 3-cyano-2(1H)-pyridone and its thione analogues has yielded compounds with potent inhibitory effects against lung carcinoma cells.[4]

  • Substitution on Phenyl Rings: The nature and position of substituents on appended phenyl rings play a critical role. For example, in a series of 2-oxo-1,2-dihydropyridine-3-carbonitriles, a para-fluoro substituent on a phenyl ring attached to the pyridone moiety resulted in superior activity against the A549 lung carcinoma cell line.[4]

  • Glycosylation: The reaction of pyridin-2-one derivatives with various glycosyl bromides to form O-glycosides has been explored. While these glycosylated compounds were screened for antitumor activity, specific efficacy data from the provided abstracts is limited, warranting further investigation into the full-text articles.[5]

Quantitative Efficacy Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative this compound derivatives against various cancer cell lines.

Compound ClassDerivative/ModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1,3,5-TriazineMorpholine functionalizedSW480 (Colon)> 505-Fluorouracil12.06[6]
1,3,5-TriazineMorpholine functionalized (Cmpd 11)SW620 (Colon)5.855-Fluorouracil15.34[6]
2-Oxo-pyridone4-(4-fluorophenyl) (Cmpd 8a)A549 (Lung)0.83 (µg/ml)DoxorubicinNot Specified[4]
2-Thioxo-pyridone4-(4-fluorophenyl) (Cmpd 7b)A549 (Lung)0.87 (µg/ml)DoxorubicinNot Specified[4]
Tetrahydrobenzo[b]thiopheneCompound 11PC3 (Prostate)Most ActiveNot Specified-[2][3]
Tetrahydrobenzo[b]thiopheneCompound 12HepG2 (Liver)Most ActiveNot Specified-[2][3]

Note: Data is extracted from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis and Anti-Angiogenesis

Studies on the most potent N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (compounds 11 and 12) have revealed a multi-faceted mechanism of action.[2][3] These compounds exert a cytocidal effect by:

  • Inducing Apoptosis: They up-regulate the expression of key executioner caspases, specifically Caspase-3 and Caspase-9, which are central to the apoptotic signaling cascade.[2][3]

  • Inhibiting Metastasis: The expression of metalloproteinases MMP-2 and MMP-9, enzymes crucial for breaking down the extracellular matrix and facilitating cancer cell invasion, is significantly inhibited.[2][3]

  • Blocking Angiogenesis: They suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two master regulators of new blood vessel formation required for tumor growth.[2][3]

The diagram below illustrates this proposed mechanism.

Anticancer_Mechanism cluster_0 Derivative Compound cluster_1 Cancer Cell Compound Compound 11/12 Caspases Caspase-3 & 9 ↑ Compound->Caspases MMP MMP-2 & 9 ↓ Compound->MMP HIF1a HIF-1α ↓ Compound->HIF1a Apoptosis Apoptosis ↑ Caspases->Apoptosis triggers Metastasis Metastasis ↓ MMP->Metastasis inhibits VEGF VEGF ↓ HIF1a->VEGF regulates Angiogenesis Angiogenesis ↓ VEGF->Angiogenesis inhibits

Caption: Proposed anticancer mechanism of action.

Comparative Antimicrobial Efficacy

The this compound scaffold has also been utilized to develop potent antimicrobial agents. The presence of the chlorine atom itself can enhance membrane binding and permeation, a beneficial trait for antimicrobial drugs.[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is largely influenced by the heterocyclic moieties synthesized from the cyanoacetamide precursor.

  • Thiazole Derivatives: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the utility of the thiazole ring system in this context.[8]

  • Pyridine and Nicotinonitrile Derivatives: The synthesis of nicotinonitrile glycosides from a 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one intermediate has yielded compounds with antibacterial activity against organisms like Bacillus subtilis and E. coli.[5]

  • Naphthopyran Derivatives: A series of naphthopyran derivatives, synthesized using related cyano-activated precursors, showed variable but sometimes significant antifungal activity against Aspergillus fumigatus and Candida albicans.[9]

Quantitative Efficacy Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity, typically measured as the Minimum Inhibitory Concentration (MIC) or Zone of Inhibition (ZOI).

Compound ClassDerivative/ModificationTest OrganismActivity MetricValueStandard DrugSource
Naphthopyran2-amino-4-(p-chlorophenyl)naphthopyran-3-carboxylate (3e)A. fumigatusMIC (µg/mL)PotentKetoconazole[9]
Naphthopyran2-amino-4-(p-chlorophenyl)naphthopyran-3-carboxylate (3e)C. albicansMIC (µg/mL)PotentKetoconazole[9]
Cyanoacrylamide4-[2-cyano-3-(4-chlorophenyl)acrylamido]-2-hydroxybenzoic acid (5l)B. subtilisZOI (mm)GoodStreptomycin[10]
Cyanoacrylamide4-[2-cyano-3-(3-nitrophenyl)acrylamido]-2-hydroxybenzoic acid (5h)E. coliZOI (mm)GoodStreptomycin[10]

Note: "Potent" and "Good" are qualitative descriptors from the source abstracts. Accessing full papers is necessary for specific quantitative values.

Experimental Protocols

Reproducibility and validation are cornerstones of scientific integrity. Here, we detail the standard methodologies employed for evaluating the efficacy of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This assay is chosen for its reliability, high throughput, and its ability to provide quantitative data (IC50 values). It relies on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells (96-well plate) Treat Add Test Compounds Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is as critical as its proper use in an experiment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Chlorophenyl)-2-cyanoacetamide (CAS No: 17722-17-7), ensuring the safety of laboratory personnel and the protection of our environment. This compound's dual chemical nature—as both a chlorinated organic and a cyano-containing molecule—necessitates a stringent and informed disposal pathway.

Hazard Identification and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as hazardous, and its key properties and risks are summarized below.[1][2] This information is foundational to the subsequent handling and disposal protocols.

PropertyDataSource
CAS Number 17722-17-7[2]
Molecular Formula C₉H₇ClN₂O[2]
Appearance White powder / solid[3]
Melting Point 207-209 °C[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks of exposure via inhalation, ingestion, or skin contact.[1] The following PPE is mandatory when handling this compound in any capacity, including weighing, reaction setup, and waste disposal.

  • Hand Protection : Wear nitrile or neoprene gloves. Ensure they are rated for protection against chlorinated organic compounds. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Eye Protection : Chemical safety goggles are required at all times. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[5]

  • Body Protection : A fully buttoned, flame-resistant laboratory coat must be worn.

  • Respiratory Protection : All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[5]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The primary risk during cleanup is the generation of airborne dust.

For a Minor Spill (less than 1 gram):

  • Ensure the spill area is well-ventilated, preferably within a fume hood.

  • Wearing full PPE, gently cover the spill with a dry absorbent material, such as vermiculite or sand.

  • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water.

  • All cleanup materials, including the cloth and any contaminated PPE, must be placed in the hazardous waste container.[1][3]

For a Major Spill (greater than 1 gram):

  • Evacuate all non-essential personnel from the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • If safe to do so, prevent the spill from spreading or entering drains.

  • Do not attempt to clean up a major spill without specific training and equipment. Await the arrival of the trained EHS response team.

Waste Segregation and Collection: A Critical Step

Proper segregation is the most critical step in the disposal process. The dual hazards of this compound—its chlorinated nature and its cyano group—dictate its waste stream. Under no circumstances should this waste be mixed with other chemical waste streams without first verifying compatibility.

The Causality Behind Segregation:

  • Chlorinated Waste : Halogenated organic compounds require high-temperature incineration with specific "scrubbers" to neutralize the resulting acidic gases (like HCl). Mixing them with non-halogenated waste complicates and increases the cost of disposal.[6]

  • Cyanide-Containing Waste : The cyano (-CN) group presents a severe latent hazard. If this waste is mixed with an acidic waste stream, it can react to generate highly toxic and flammable Hydrogen Cyanide (HCN) gas.[5][7] This reaction can be rapid and fatal.

Step-by-Step Collection Protocol:

  • Designate a Container : Use a clearly marked, leak-proof container designated for "Halogenated Organic Waste" or "Chlorinated Solvents/Solids."[6][7] The container must have a secure, tight-fitting lid.

  • Labeling : Before adding any waste, label the container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "17722-17-7"

    • The words "Hazardous Waste"

    • Appropriate hazard indicators (e.g., Toxic, Irritant).[8]

  • Accumulation :

    • Collect all waste, including empty stock bottles, contaminated weighing paper, gloves, and spill cleanup materials, in this container.

    • Keep the container closed at all times except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area within the laboratory, which should be under ventilation and have secondary containment.[7][9]

Approved Disposal Pathways

There is only one primary and acceptable pathway for the final disposal of this compound waste.

Mandatory Disposal Method: Licensed Hazardous Waste Incineration

All waste containing this compound must be disposed of via a licensed and approved hazardous waste management company.[4][10] This ensures the material is transported, handled, and destroyed in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[7] The high-temperature incineration process is designed to completely destroy the organic molecule, while specialized equipment captures and neutralizes the chlorine and nitrogen byproducts.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain. It is not water-soluble and can cause long-term environmental damage.

  • DO NOT dispose of this chemical in regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.

  • DO NOT attempt to neutralize the chemical in the lab without a validated and EHS-approved procedure. The potential for generating toxic HCN gas is too high.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Storage cluster_disposal Final Disposal start Generate Waste (Solid, Contaminated PPE, etc.) ppe Confirm Full PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe container Select Designated 'Halogenated Organic Waste' Container ppe->container check_acid Is container free of ACIDIC waste? container->check_acid danger DANGER! Potential for Toxic HCN Gas Generation. DO NOT MIX. Select a new, empty container. check_acid->danger  No   label_container Label Container Correctly: - Full Chemical Name - CAS Number - Hazard Pictograms check_acid->label_container  Yes   danger->container store Store in Satellite Accumulation Area (Ventilated, Secondary Containment) label_container->store keep_closed Keep Container Securely Closed store->keep_closed ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor keep_closed->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound.

Summary of Best Practices

  • Always consult the Safety Data Sheet (SDS) before handling the chemical.

  • Always wear the specified PPE.

  • Always handle this chemical in a fume hood.

  • Always segregate this waste into a dedicated, labeled "Halogenated Organic Waste" container.

  • Never mix cyano-containing waste with acids.

  • Never dispose of this chemical in the trash or down the drain.

  • Always ensure your hazardous waste containers are kept closed and stored in a designated area.

  • Always coordinate final disposal through your institution's EHS department or a certified hazardous waste contractor.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific pursuits do not come at the cost of our well-being or that of our planet.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Biomedica, Inc. (2025). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Cyano-N,N-diethylacetamide.
  • Chemsrc. (2025). This compound.
  • Sigma-Aldrich Inc. (2024). Safety Data Sheet: 2-cyanoacetamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 4`-Cyanoacetanilide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Cyanoacetamide.
  • Angene Chemical. (2025). Safety Data Sheet: 2-chloro-N-(2-cyanophenyl)acetamide.
  • Fisher Scientific. (2009). Safety Data Sheet: Acetamide, N-(4-chlorophenyl)-.
  • Occupational Safety and Health Administration (OSHA). (2024). CYANIDES (as CN).
  • Occupational Safety and Health Administration (OSHA). (2020). HYDROGEN CYANIDE.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
  • New Jersey Department of Health. (n.d.). Hydrogen cyanide - Hazardous Substance Fact Sheet.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH/OSHA Standards Completion Program.
  • Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Chlorophenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. N-(4-Chlorophenyl)-2-cyanoacetamide is a compound of interest in various synthetic pathways, but its handling requires a nuanced understanding of its potential hazards. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to instill a deep, causal understanding of safety protocols, ensuring that best practices become an intuitive part of your workflow.

A Foundation in Hazard Analysis

Effective PPE strategy begins not with the equipment itself, but with a thorough analysis of the compound's specific risks. This compound (CAS No. 17722-17-7) presents multiple routes of potential exposure, each necessitating a specific barrier. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data for this analysis.

The compound is classified with the signal word "Warning" and is associated with several hazard statements.[1][2][3]

Hazard Class GHS Category Hazard Statement Implication for the Researcher
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2]Accidental ingestion via contaminated hands or surfaces poses a significant health risk.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.The compound can be absorbed through the skin, leading to systemic effects.
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled.[1]Inhalation of the powdered form or aerosols can cause harm.
Skin Irritation Category 2H315: Causes skin irritation.[1][2][3][4]Direct contact can lead to redness, inflammation, and discomfort.
Eye Irritation Category 2 / 2AH319: Causes serious eye irritation.[1][2][3][4]Splashes pose a severe risk to vision and eye health.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2][3][5][6]Inhaled particles can irritate the respiratory tract, leading to coughing and discomfort.

This hazard profile dictates that all primary routes of exposure—inhalation, dermal contact, ocular contact, and ingestion—must be rigorously controlled.

The Hierarchy of Controls: Situating PPE in a Systems Approach

Before we specify individual PPE items, it is critical to understand that PPE is the last line of defense in a comprehensive safety system known as the Hierarchy of Controls. Relying solely on PPE without addressing higher-level controls is a flawed strategy. The primary goal is to engineer out the hazard first.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Ex: Fume Hood, Ventilated Enclosure Substitution->Engineering Administrative Administrative Controls (Change the way people work) Ex: SOPs, Training, Labeling Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Ex: Gloves, Goggles, Respirator Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For this compound, this means:

  • Engineering Controls: All weighing and handling of the solid compound, as well as any procedure that could generate dust or aerosols, must be performed within a certified chemical fume hood or a powder containment balance enclosure. Ensure eyewash stations and safety showers are in close proximity.[4][7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on its specific hazards and the correct use of PPE.

Core PPE Requirements: A Head-to-Toe Protocol

Once engineering and administrative controls are in place, the following PPE is mandatory.

Respiratory Protection

The dual threat of acute inhalation toxicity (H332) and respiratory tract irritation (H335) makes respiratory protection non-negotiable when handling the powdered form.[2][3][5][6]

  • Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator. This is effective for filtering out the fine particulates that are easily inhaled.

  • Best Practice/Higher Risk Scenarios: For larger quantities or situations with a higher potential for aerosolization, a half-mask or full-face elastomeric respirator with P100 (particulate) cartridges offers a higher protection factor and a more secure facial seal.[8]

  • Causality: Standard surgical masks are designed to protect the environment from the wearer; they offer negligible protection to the wearer from chemical dust and are not a substitute for a NIOSH-approved respirator.[9]

Eye and Face Protection

Given the classification as a serious eye irritant (H319), protecting the eyes from splashes or airborne powder is critical.[1][2][3][4]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards. They must provide a complete seal around the eyes to prevent entry of dust or liquids from the top, bottom, and sides.

  • Best Practice: When handling larger volumes or performing tasks with a significant splash risk (e.g., transfers, reactions), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[9][10]

  • Causality: Standard laboratory safety glasses with side shields do not form a seal and are inadequate for protecting against fine powders or chemical splashes.[9]

Hand Protection

The compound is harmful in contact with skin (H312) and causes skin irritation (H315), making proper glove selection and use paramount.

  • Material: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.

  • Procedure: Always inspect gloves for tears or punctures before use. Practice the "double-gloving" technique for added protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside of the laboratory area.

  • Causality: Gloves must be removed using a technique that avoids skin contact with the contaminated outer surface.[11] Always wash hands thoroughly with soap and water after removing gloves.[2][3][4]

Body Protection
  • Requirement: A clean, fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.

  • Best Practice: Consider a lab coat made of a chemically resistant or low-permeability material. For large-scale operations, disposable coveralls may be appropriate.[11]

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.

Step-by-Step PPE Workflow

cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Cuffs over lab coat sleeves) d3->d4 f1 1. Gloves (Contaminated) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator (Remove outside lab area) f3->f4

Caption: The correct sequence for donning and doffing PPE to prevent cross-contamination.

Operational and Disposal Plan

A clear plan for waste management is essential for laboratory safety and environmental compliance.

Step-by-Step Disposal Protocol:

  • Segregation at the Source: All disposable PPE (gloves, N95 respirators) and materials grossly contaminated with this compound (e.g., weighing papers, pipette tips, paper towels) must be considered chemical waste.

  • Waste Container: Place these items immediately into a designated, clearly labeled, and sealed hazardous waste container within the laboratory. Do not dispose of them in the regular trash.

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers that held the compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[12] The rinsate from this process must also be collected as hazardous waste.[12]

  • Final Disposal: All chemical waste must be disposed of through a licensed waste disposal company in accordance with all local and national regulations.[2][3]

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. Call for medical assistance.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[2] Seek immediate medical attention.

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust culture of safety that protects not only yourself but also your colleagues and your research.

References

  • Chemsrc. This compound | CAS#:17722-17-7. URL
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Cyano-N,N-diethylacetamide. URL
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Acetamide, N-(4-chlorophenyl)-. URL
  • Sigma-Aldrich Inc. (2024).
  • AK Scientific, Inc. Safety Data Sheet: N-(4-Chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide. URL
  • PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. URL
  • Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE). URL
  • ECHEMI. (2024). N-(4-Chlorophenyl)
  • Fisher Scientific.
  • CDH Fine Chemical. (2021).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. URL
  • Occupational Safety and Health Administration.
  • BLD Pharmatech. SAFETY DATA SHEET: N-(3-Chlorophenyl)-2-cyanoacetamide. URL
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. URL
  • Organic Syntheses. cyanoacetamide. URL
  • Canada Safety Training. (2023). PPE for Hazardous Chemicals. URL
  • Biosynth. This compound | 17722-17-7. URL
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. URL
  • Angene Chemical. (2021). Safety Data Sheet: N-(2-Chlorophenyl)-2-cyanoacetamide. URL
  • University of Nebraska Medical Center. HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.